5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-7-10-4-5-3-9-2-1-6(5)11-7/h4,9H,1-3H2,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODUBAMOGMWQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449690 | |
| Record name | 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124458-31-7 | |
| Record name | 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine is a heterocyclic organic compound featuring a fused tetrahydropyridine and pyrimidine ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of the tetrahydropyrido[4,3-d]pyrimidine core have been investigated for their potential as inhibitors of various protein kinases and enzymes, making the parent amine a crucial building block for the synthesis of novel therapeutic agents.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Understanding these properties is fundamental for its application in drug design, formulation development, and pharmacokinetic studies. This document outlines predicted physicochemical data, detailed experimental protocols for their determination, and explores the biological context of this compound class by visualizing key signaling pathways in which its derivatives are implicated.
Physicochemical Properties
Due to the limited availability of direct experimental data for this compound, the following table summarizes its predicted physicochemical properties. These values were computationally generated and provide a valuable estimation for guiding research and experimental design.
| Property | Predicted Value | Method |
| Molecular Formula | C₈H₁₂N₄ | - |
| Molecular Weight | 164.21 g/mol | - |
| pKa | 7.54 ± 0.20 | Prediction |
| logP | -0.4 | Prediction |
| Aqueous Solubility | Predicted to be soluble | General assessment based on structure |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of key physicochemical properties applicable to this compound.
Determination of Aqueous Solubility
A common method for determining aqueous solubility is the shake-flask method.[1] This procedure involves adding an excess amount of the solid compound to a known volume of water or a buffer solution of a specific pH in a flask. The flask is then agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[2]
A high-throughput alternative to the traditional shake-flask method utilizes 96-well filter plates.[2] In this method, a stock solution of the compound (e.g., in DMSO) is added to an aqueous buffer in each well. The plate is then shaken to facilitate dissolution. After an incubation period, the solution is filtered using the filter plate, and the concentration of the compound in the filtrate is determined, typically by UV/Vis spectroscopy.[2]
Determination of Melting Point
The melting point of a solid compound can be determined using a capillary melting point apparatus.[3] A small, finely powdered sample of the compound is packed into a thin-walled capillary tube that is sealed at one end. The capillary tube is then placed in a heating block or an oil bath, and the temperature is gradually increased.[4] The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded as the melting point range.[5] A narrow melting point range is often indicative of a pure compound.[6]
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[7][8] A solution of the compound in water or a suitable co-solvent is prepared. A calibrated pH electrode is immersed in the solution, and a standardized solution of a strong acid or base is incrementally added from a burette. The pH of the solution is recorded after each addition of the titrant. The pKa can be determined from the resulting titration curve, where the pKa is the pH at which the compound is half-ionized.
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method. A known amount of the compound is dissolved in a biphasic system of n-octanol and water (or a buffer of a specific pH for logD determination). The mixture is then shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached. The n-octanol and aqueous layers are then separated, and the concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC or UV-Vis spectroscopy. The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Biological Context and Signaling Pathways
Derivatives of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold have been identified as inhibitors of several key enzymes involved in cellular signaling pathways, highlighting the therapeutic potential of this chemical class. The following diagrams illustrate the canonical signaling pathways that are targeted by analogs of this compound.
MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Some tetrahydropyridopyrimidine derivatives have been shown to inhibit Erk2, a key kinase in this pathway.
Caption: The MAPK/ERK signaling cascade.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is another crucial intracellular pathway that governs cell growth, survival, and metabolism. Certain derivatives of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have been developed as selective inhibitors of PI3Kδ.
Caption: The PI3K/Akt signaling pathway.
Topoisomerase II Mechanism of Action
Topoisomerase II is an essential enzyme that resolves DNA topological problems, such as supercoiling and tangling, which arise during replication, transcription, and chromosome segregation. It functions by creating a transient double-strand break in one DNA duplex to allow another to pass through. Some compounds based on the tetrahydropyrido[4,3-d]pyrimidine scaffold have been investigated as inhibitors of human topoisomerase II.
Caption: Mechanism of Topoisomerase II.
Conclusion
This compound represents a valuable scaffold in the field of medicinal chemistry. This technical guide has provided a summary of its predicted core physicochemical properties, which are essential for its further development and application. The detailed experimental protocols offer a practical framework for the empirical determination of these properties. Furthermore, the visualization of key signaling pathways provides context for the biological relevance of this compound class and its derivatives. This information serves as a foundational resource for researchers and scientists working on the design and development of novel therapeutics based on the tetrahydropyrido[4,3-d]pyrimidine core.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | RUO [benchchem.com]
- 6. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
Dawn of a Scaffold: The Early Discovery and Synthesis of Tetrahydropyridopyrimidines
A comprehensive guide for researchers, scientists, and drug development professionals on the foundational synthetic routes to the tetrahydropyridopyrimidine core, a privileged scaffold in modern medicinal chemistry.
The tetrahydropyridopyrimidine framework, a fused heterocyclic system, has emerged as a cornerstone in the design of contemporary therapeutics, most notably in the development of targeted cancer therapies. Its structural features allow for diverse substitutions, enabling fine-tuning of its pharmacological properties. This technical guide delves into the early discoveries and synthetic strategies that laid the groundwork for the elaboration of this important chemical scaffold, providing detailed experimental protocols and quantitative data from seminal works.
From Pyrimidine Roots to a Fused Future: A Historical Perspective
The journey to tetrahydropyridopyrimidines begins with the foundational work on its constituent monocyclic ring, pyrimidine. The systematic study and synthesis of the pyrimidine core were pioneered by Adolf Pinner in 1884. While the precise first synthesis of a fused pyridopyrimidine is not easily pinpointed in contemporary literature, the development of synthetic strategies for fused pyrimidines gained significant momentum throughout the 20th century.
A pivotal moment in the history of this scaffold was the work of Victory, Jover, and Nomen in 1981, who reported a key early synthesis of a tetrahydropyridopyrimidine derivative. Their work on the synthesis of 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones established a foundational route to this heterocyclic system, which would later be adapted and refined for various applications.
The Victory Synthesis: A Foundational Two-Step Approach
The seminal work by Victory and his colleagues detailed a two-step process for the construction of the 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one core. This methodology involves the initial formation of a substituted tetrahydropyridine, which then undergoes cyclization with guanidine to form the final bicyclic system.
Step 1: Synthesis of 2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles
The first step of the Victory synthesis involves the reaction of an α,β-unsaturated ester with malononitrile in the presence of sodium methoxide in methanol. This reaction proceeds through a Michael addition followed by an intramolecular cyclization to yield the 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile intermediate.
Figure 1: Synthesis of the tetrahydropyridine intermediate.
Step 2: Formation of 2,4-Diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones
The second and final step involves the reaction of the pre-formed 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile with guanidine. This reaction leads to the formation of the fused pyrimidine ring, resulting in the desired 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one.
Figure 2: Formation of the tetrahydropyridopyrimidine core.
Experimental Protocols
The following are the detailed experimental protocols as described in the early literature for the synthesis of the tetrahydropyridopyrimidine core.
Synthesis of 2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles (General Procedure)
To a solution of sodium methoxide (from 0.1 g-atom of sodium) in anhydrous methanol (50 mL) is added the α,β-unsaturated ester (0.1 mol) and malononitrile (0.1 mol). The mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold methanol, and dried to afford the 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile.
Synthesis of 2,4-Diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones (General Procedure)
A mixture of the appropriate 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (0.01 mol) and guanidine hydrochloride (0.01 mol) in absolute ethanol (50 mL) containing sodium ethoxide (0.01 mol) is heated at reflux for 8 hours. The solvent is then removed under reduced pressure, and the residue is treated with water. The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent to give the pure 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one.
Quantitative Data from Early Syntheses
The following table summarizes the quantitative data for the synthesis of representative 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones as reported in early studies.
| R | R' | Yield (%) | Melting Point (°C) |
| H | H | 65 | >300 |
| CH₃ | H | 70 | 280-282 |
| C₂H₅ | H | 68 | 275-277 |
| Ph | H | 75 | >300 |
Early Biological Context and Signaling Pathways
In the initial stages of their discovery, the primary focus for tetrahydropyridopyrimidines was on their chemical synthesis and characterization. The early literature does not extensively detail their biological activities or interactions with specific signaling pathways. However, the structural resemblance of the pyridopyrimidine core to endogenous purines suggested a potential for these compounds to interact with biological targets such as kinases and other ATP-binding proteins. This early hypothesis has been validated in recent decades with the discovery of potent kinase inhibitors based on this scaffold, most notably targeting the KRAS signaling pathway in oncology. The early synthetic work provided the essential chemical tools for these later biological investigations.
Figure 3: Conceptual relationship of the tetrahydropyridopyrimidine scaffold.
Conclusion
The early discovery and synthesis of tetrahydropyridopyrimidines, particularly the foundational work of Victory and his colleagues, provided the chemical community with a versatile and valuable scaffold. The two-step synthesis, involving the formation of a tetrahydropyridine intermediate followed by cyclization with guanidine, remains a fundamental approach to this heterocyclic system. While the initial focus was on the chemical novelty of these compounds, their inherent structural similarity to purines foreshadowed their significant potential in medicinal chemistry. The subsequent exploration of this scaffold has led to the development of life-saving drugs, underscoring the profound impact of these early synthetic discoveries. This guide serves as a testament to the enduring importance of fundamental organic synthesis in the advancement of drug discovery and development.
characterization methods for tetrahydropyridopyrimidine derivatives
An In-depth Technical Guide to the Characterization of Tetrahydropyridopyrimidine Derivatives
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential methods used to characterize tetrahydropyridopyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The accurate elucidation of their structure, purity, physicochemical properties, and biological activity is critical for advancing drug discovery and development efforts.
Structural Elucidation Techniques
The foundational step in characterizing a novel tetrahydropyridopyrimidine derivative is the unambiguous determination of its chemical structure. A combination of spectroscopic and crystallographic methods is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of tetrahydropyridopyrimidine derivatives in solution.[3] Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms.[2][3]
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons and their electronic environments. Chemical shifts (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J) are used to determine the position of substituents and the relative stereochemistry.[3] For instance, the signal for the chiral proton of the pyrimidine ring often appears as a distinct doublet.[2]
-
¹³C NMR (Carbon-13 NMR): Reveals the number of chemically non-equivalent carbon atoms and their hybridization state. Characteristic signals for carbonyl, aromatic, and aliphatic carbons in the tetrahydropyridopyrimidine scaffold can be readily identified.[4][5]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified tetrahydropyridopyrimidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[6] The choice of solvent is critical and depends on the compound's solubility.[7]
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 200 MHz or higher).[6]
-
Data Acquisition:
-
For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.[8]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling constants to assign signals to specific protons and carbons within the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of the synthesized derivatives.[3] When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and confirming purity.[9]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which helps confirm the molecular formula.[3] Since isomers have the same molecular formula, they will have the same molecular weight.[3]
-
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide valuable structural information, helping to confirm the core structure and the nature of substituents.[9]
Experimental Protocol: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the µg/mL range) using a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).[10]
-
Chromatographic Separation: Inject the sample into an LC system equipped with a suitable column (e.g., C18). Use a gradient elution method with a mobile phase consisting of solvents like acetonitrile and water (often with 0.1% formic acid) to ensure good separation.[6]
-
Ionization: Ionize the eluting compound using an appropriate ion source, such as Electrospray Ionization (ESI), which is common for this class of molecules.[6]
-
Mass Analysis: Analyze the ions in a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).[11]
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.[9] Compare the measured accurate mass with the theoretical mass to validate the elemental composition.
X-Ray Crystallography
X-ray crystallography is an analytical technique used for the definitive determination of the atomic and molecular structure of a crystalline compound.[12][13] It provides a three-dimensional picture of the electron density, revealing precise bond lengths, bond angles, and stereochemistry.[14][15] This method is invaluable for confirming the absolute configuration of chiral centers and understanding intermolecular interactions within the crystal lattice.[4][16]
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals of the tetrahydropyridopyrimidine derivative suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[13]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map.[15] A molecular model is then built into this map and refined computationally against the experimental data to yield the final, accurate molecular structure.[15]
Purity and Physicochemical Characterization
Beyond structural confirmation, assessing the purity and key physicochemical properties of the derivatives is crucial for their further development.
Chromatographic Techniques
Chromatography is the cornerstone for assessing the purity of synthesized compounds and for separating isomer mixtures.[3]
-
Thin-Layer Chromatography (TLC): A rapid and simple method used to monitor reaction progress and assess the purity of the final product.[17]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. Chiral HPLC, using a chiral stationary phase, is specifically employed to separate and quantify enantiomers.[3][18]
Experimental Protocol: Chiral HPLC for Enantiomeric Separation
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns are often effective.[3]
-
Mobile Phase Screening: Begin with a standard mobile phase system, such as a mixture of hexane and isopropanol.[3] Systematically vary the solvent ratio to optimize the separation of the enantiomers.
-
Sample Injection: Dissolve the sample in the mobile phase and inject a small volume onto the column.[3]
-
Data Analysis: A successful separation will result in two distinct peaks, one for each enantiomer.[3] The area of each peak is integrated to calculate the enantiomeric excess (% ee).[3]
Physicochemical Properties
Properties such as lipophilicity, density, and refractive index are important for understanding a compound's behavior and for formulation development.[1][19]
-
Partition Coefficient (Log P): A measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. It is typically determined between n-octanol and water.[1][20]
-
Density and Refractive Index: These properties are measured for the synthesized compounds, often in various solvents at a controlled temperature.[1][7] Density can be measured using a pycnometer, and the refractive index is measured with an Abbe refractometer.[7]
Experimental Protocol: Log P Determination via Shake-Flask Method
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the tetrahydropyridopyrimidine derivative in one of the phases. Mix this solution with a known volume of the other phase in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two immiscible layers. Allow the layers to separate completely.
-
Concentration Measurement: Carefully separate the two layers. Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.
Biological Activity Evaluation
Tetrahydropyridopyrimidine derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][6]
Antimicrobial Activity
The antimicrobial potential is often assessed by determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: MIC Determination (Broth Microdilution Method)
-
Compound Preparation: Prepare a stock solution of the test compound and create a series of two-fold serial dilutions in a 96-well microtiter plate.[6]
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (bacteria or fungi).[6]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe, no compound) and negative (no microbe) controls.
-
Incubation: Incubate the plate under conditions appropriate for the growth of the microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
Anticancer Activity
The cytotoxic effect of the derivatives on cancer cell lines is a key evaluation, often quantified by the IC₅₀ value.
Experimental Protocol: MTT Assay for Cytotoxicity (IC₅₀ Determination)
-
Cell Seeding: Seed cancer cells (e.g., HeLa, K562) in a 96-well plate and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with various concentrations of the tetrahydropyridopyrimidine derivative and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., ~570 nm).
-
IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration. The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability.
Data Summary and Visualization
Quantitative Data Tables
Table 1: Illustrative ¹H and ¹³C NMR Spectral Data for a Tetrahydropyrimidine Derivative
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic Protons/Carbons | 7.17-8.09 (multiplets)[2] | 112.51-155.39[4] |
| Pyrimidine -CH- | 5.62 (doublet)[2] | 97.11[4] |
| -NH- | 10.91-12.51 (broad singlets)[21] | N/A |
| -CH₃ | N/A | 17.94[2] |
| -OCH₃ | N/A | 55.84[2] |
| Carbonyl C=O | N/A | 167.54[4] |
| Note: Data are examples compiled from various derivatives and are for illustrative purposes. |
Table 2: Example Biological Activity Data for Tetrahydropyridopyrimidine Derivatives
| Compound ID | Activity Type | Target | Value | Reference |
| Compound 4b | Antibacterial | S. aureus | MIC = 0.41 mg/mL | [6] |
| Compound 4k | Antifungal | T. mentagrophytes | MIC = 0.20 mg/mL | [6] |
| Compound 13 | Anticancer (Kinase Inhibition) | H358 Cells (KRAS-G12C) | IC₅₀ = 70 nM | [10] |
| Compound 4k | Anticancer (Cytotoxicity) | HeLa Cells | IC₅₀ = 10.12 µM | [22] |
| Note: Data are specific to the compounds studied in the cited literature. |
Diagrams and Workflows
Caption: General workflow for the characterization of tetrahydropyridopyrimidine derivatives.
Caption: Inhibition of the KRAS signaling pathway by covalent tetrahydropyridopyrimidine derivatives.
References
- 1. emergentresearch.org [emergentresearch.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. youtube.com [youtube.com]
- 9. Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Hybrid Quadrupole-Multireflecting Time-of-Flight Mass Spectrometry System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ruppweb.org [ruppweb.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. molnar-institute.com [molnar-institute.com]
- 19. researchgate.net [researchgate.net]
- 20. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Spectroscopic, docking, antiproliferative, and anticancer activity of novel metal derivatives of phenylacetohydrazide Schiff base on different human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
NMR and mass spectrometry of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
An In-depth Technical Guide on the NMR and Mass Spectrometry of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this compound. This compound is a member of the tetrahydropyridopyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities, including the inhibition of kinases and other enzymes.[1][2][3] Accurate structural elucidation and purity assessment are critical for drug discovery and development, making NMR and MS essential analytical techniques.
Data Presentation
While specific experimental data for this compound is not publicly available, the following tables summarize the expected quantitative data based on the analysis of structurally similar compounds and established principles of NMR and mass spectrometry.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.10 | s | 1H | H4 |
| ~6.50 | br s | 2H | -NH₂ |
| ~4.10 | s | 2H | H5 |
| ~3.20 | t | 2H | H7 |
| ~2.80 | t | 2H | H8 |
| ~2.50 | br s | 1H | -NH (piperidine) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~160.0 | C2 |
| ~158.0 | C4 |
| ~155.0 | C8a |
| ~110.0 | C4a |
| ~45.0 | C5 |
| ~42.0 | C7 |
| ~25.0 | C8 |
Solvent: DMSO-d₆
Table 3: Mass Spectrometry Data
| Technique | Parameter | Value |
| ESI-MS | [M+H]⁺ (Calculated) | 165.1138 |
| ESI-MS | [M+H]⁺ (Observed) | To be determined experimentally |
| HRMS | Elemental Composition | C₇H₁₁N₅ |
Experimental Protocols
Detailed methodologies for acquiring NMR and mass spectrometry data are crucial for reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent will depend on the sample's solubility.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024 or more scans (due to the lower natural abundance of ¹³C), a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system for the chosen ionization method. For ESI-MS, a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of acid (e.g., 0.1% formic acid) is often used to promote protonation.
2. Mass Spectrometry Data Acquisition:
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for this type of molecule. High-resolution mass spectrometry (HRMS) on an Orbitrap or TOF (Time-of-Flight) instrument is recommended for accurate mass measurement and elemental composition determination.[4]
-
Ionization Mode: Positive ion mode is expected to be optimal for this basic amine-containing compound, detecting the protonated molecule [M+H]⁺.
-
Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-MS is preferred for complex samples or when analyzing compound stability.
-
Full Scan MS: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 100-500) to identify the molecular ion.
-
Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the parent ion. This can help in confirming the structure by analyzing the fragmentation pattern.
3. Data Analysis:
-
Determine the m/z of the molecular ion from the full scan spectrum.
-
For HRMS data, use the accurate mass to calculate the elemental formula. The better the accuracy, the less ambiguity there will be in the determined formula.[4]
-
Analyze the fragmentation pattern from the MS/MS spectrum to confirm the connectivity of the molecule.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the analysis of this compound.
References
- 1. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | RUO [benchchem.com]
- 2. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide on the Core Mechanism of Action of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine Derivatives
Introduction
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile core for the development of a wide range of potent and selective enzyme inhibitors.[1] Its structural similarity to purine allows derivatives to function as competitive inhibitors for enzymes that bind purine-based substrates, most notably ATP-binding proteins like kinases.[2] Consequently, this scaffold is a cornerstone in the discovery of novel therapeutics for oncology, inflammation, and central nervous system disorders.[1]
This technical guide provides a comprehensive overview of the mechanisms of action for various derivatives of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core. We will delve into specific examples of its application in targeting key cellular signaling pathways, present quantitative data for potent derivatives, provide detailed experimental protocols for mechanism-of-action studies, and visualize the relevant signaling cascades and experimental workflows.
Core Mechanism of Action: A Scaffold for Kinase Inhibition
The primary mechanism of action for the majority of bioactive 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives is the inhibition of protein kinases. These compounds are frequently designed to competitively occupy the ATP-binding pocket of their target kinase, thereby preventing the phosphorylation of downstream substrates and modulating their respective signaling pathways.[1] The specific kinase targeted and the potency of inhibition are determined by the nature and position of substituents on the core scaffold.
Beyond kinase inhibition, derivatives of this and closely related tetrahydropyridopyrimidine scaffolds have been developed to target other important enzyme classes, including dihydrofolate reductase[1], human topoisomerase II[3][4], and VCP/p97[5][6].
This guide will focus on three well-documented examples of kinase inhibition by derivatives of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold:
-
Extracellular signal-regulated kinase 2 (Erk2)
-
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII)
-
Phosphoinositide 3-kinase delta (PI3Kδ)
Inhibition of Extracellular signal-regulated kinase 2 (Erk2)
Derivatives of the tetrahydropyridopyrimidine scaffold have been identified as potent and selective inhibitors of Erk2, a key component of the MAPK/ERK signaling pathway.[7][8] Dysregulation of this pathway is a hallmark of many human cancers, making Erk2 a prime therapeutic target.[3]
Mechanism of Action
These inhibitors typically function as ATP-competitive inhibitors , binding to the ATP pocket of Erk2 and preventing the phosphorylation of its downstream substrates, such as Ribosomal S6 Kinase (RSK).[3][8] This leads to a blockade of the signaling cascade that regulates cellular processes like proliferation and survival.[3]
Quantitative Data
The following table summarizes the inhibitory potency of representative tetrahydropyridopyrimidine-based Erk2 inhibitors.
| Compound ID | Target | IC50 | Ki | Cellular Activity (p-RSK knockdown) | Reference |
| Compound 6 | Erk1 | 0.19 µM | N/A | Potent knockdown in HepG2 cells and tumor xenografts.[7] | [8] |
| Erk2 | 0.16 µM | 0.09 µM | [8] | ||
| Compound 3b | Erk1 | 0.5 µM | N/A | Potent knockdown in HepG2 cells and tumor xenografts.[7] | [8] |
| Erk2 | 0.6 µM | N/A | [8] |
Signaling Pathway Diagram
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Erk [label="Erk1/2", fillcolor="#FBBC05", fontcolor="#202124"]; RSK [label="RSK", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Transcription Factors\n(e.g., c-Fos, c-Jun)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,dashed"]; Inhibitor [label="5,6,7,8-Tetrahydropyrido\n[4,3-d]pyrimidin-2-amine\nDerivative", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> Ras [label="Activates"]; Ras -> Raf [label="Activates"]; Raf -> MEK [label="Phosphorylates"]; MEK -> Erk [label="Phosphorylates"]; Erk -> RSK [label="Phosphorylates"]; Erk -> Transcription [label="Phosphorylates"]; RSK -> Proliferation; Transcription -> Proliferation; Inhibitor -> Erk [arrowhead=tee, color="#EA4335", label="Inhibits ATP\nbinding"]; } .dot Caption: The MAPK/Erk signaling pathway and the point of inhibition by a this compound derivative.
Experimental Protocols
In Vitro Erk2 Kinase Assay (ADP-Glo™ Format)
This protocol measures the ability of a test compound to inhibit the enzymatic activity of purified Erk2 by quantifying the amount of ADP produced.[4]
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these into Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT). The final DMSO concentration should not exceed 1%.[4][5]
-
Thaw recombinant active Erk2 enzyme on ice and dilute to the desired working concentration (typically in the low ng range per reaction) in Kinase Assay Buffer.[5]
-
Prepare a 2X substrate/ATP mixture containing a suitable substrate (e.g., Myelin Basic Protein, MBP) and ATP in Kinase Assay Buffer. The ATP concentration is often set near the Km for Erk2.[5]
-
-
Kinase Reaction:
-
Signal Detection (ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[3][4]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3][4]
-
Incubate at room temperature for 30-60 minutes.[3]
-
Measure luminescence using a plate reader.[3]
-
-
Data Analysis:
-
Normalize the data using "no enzyme" wells (100% inhibition) and "vehicle control" wells (0% inhibition).[5]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for Phospho-RSK Inhibition
This protocol determines the phosphorylation status of RSK, a direct downstream substrate of Erk2, in cells treated with an inhibitor.[9]
-
Cell Culture and Treatment:
-
Seed cells (e.g., HepG2) in 6-well plates to reach 70-80% confluency.[3]
-
(Optional) Serum-starve the cells for 12-24 hours to reduce basal p-Erk levels.[3]
-
Pre-treat cells with a dose-response range of the test compound (e.g., 0.1 nM to 10 µM) for 1-4 hours.[3]
-
(Optional) Stimulate cells with a growth factor (e.g., EGF) for 15-30 minutes before harvesting to induce the MAPK pathway.[9]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and denature samples by boiling in Laemmli buffer.[9][10]
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[9][10]
-
Block the membrane with 5% BSA in TBST for 1 hour.[9]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-RSK (and total RSK and a loading control like β-actin on separate blots or in a multiplexed assay).[9][11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again and detect the signal using an ECL reagent.[10]
-
-
Data Analysis:
-
Quantify the band intensities.[9]
-
Normalize the phospho-RSK signal to the total RSK signal for each sample. Further normalize this ratio to the loading control.[9]
-
Compare the normalized phospho-protein levels in treated samples to the vehicle-treated control to determine the extent of inhibition.[9]
-
Inhibition of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII)
A novel series of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines containing a substituted phenyl sulfonamide has been developed as potent and highly selective inhibitors of CaMKII.[12] CaMKII is a key mediator of calcium signaling and is implicated in various cardiovascular diseases.
Mechanism of Action
Michaelis-Menten analysis of a representative compound from this series suggested a calmodulin non-competitive mechanism of inhibition.[12] This indicates that the inhibitor does not compete with the binding of the CaM activator, but likely interferes with substrate binding or the catalytic process itself. Other CaMKII inhibitors based on different scaffolds are known to be ATP-competitive.[13]
Quantitative Data
The following table highlights the potency and selectivity of a lead compound from this series.
| Compound ID | Target | IC50 | Selectivity | Reference |
| Compound 8p | CaMKII | 25-fold more potent than KN-93 | >100-fold selective over five other kinases | [12] |
| CRD-2015 | CaMKIIδ | 0.62 nM | Highly selective | [13] |
| CRD-2959 | CaMKIIδ | 0.40 nM | Highly selective | [13] |
Signaling Pathway Diagram
// Nodes Calcium [label="Increased\nIntracellular Ca2+", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Calmodulin [label="Calmodulin (CaM)", fillcolor="#F1F3F4", fontcolor="#202124"]; CaM_Ca [label="Ca2+/CaM Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; CaMKII_inactive [label="CaMKII (inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; CaMKII_active [label="CaMKII (active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrates [label="Downstream\nSubstrates", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response\n(e.g., Gene Expression,\nSynaptic Plasticity)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,dashed"]; Inhibitor [label="5,6,7,8-Tetrahydropyrido\n[4,3-d]pyrimidin-2-amine\nDerivative", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Calcium -> Calmodulin [label="Binds to"]; Calmodulin -> CaM_Ca; CaM_Ca -> CaMKII_inactive [label="Binds and\nActivates"]; CaMKII_inactive -> CaMKII_active; CaMKII_active -> Substrates [label="Phosphorylates"]; Substrates -> Response; Inhibitor -> CaMKII_active [arrowhead=tee, color="#EA4335", label="Inhibits\n(CaM non-competitive)"]; } .dot Caption: CaMKII activation by calcium/calmodulin and inhibition by a this compound derivative.
Experimental Protocols
Non-Radioactive In Vitro CaMKII Kinase Assay (HPLC-MS)
This method provides a precise and accurate determination of CaMKII activity by measuring the conversion of a peptide substrate to its phosphorylated form.[14]
-
Reaction Setup:
-
Prepare a reaction mixture containing CaMKII assay buffer, the CaMKII-specific peptide substrate autocamtide-2 (AC-2), ATP, and the test compound at various concentrations.[14]
-
Initiate the reaction by adding the CaMKII enzyme.
-
Incubate the reaction for a defined period at the optimal temperature.
-
-
Sample Preparation and Analysis:
-
Stop the reaction by adding a solution containing a strong acid (e.g., formic acid) to denature the enzyme and stabilize the substrate and product.[14]
-
Analyze the samples using an HPLC-MS system to separate and quantify the amounts of AC-2 and its phosphorylated product, phosphoautocamtide-2 (PAC-2).[14] The method should be validated for linearity, precision, and accuracy.[14]
-
-
Data Analysis:
-
Calculate the amount of PAC-2 formed in each reaction.
-
Determine the percent inhibition of CaMKII activity for each concentration of the test compound relative to a vehicle control.
-
Calculate the IC50 value by fitting the data to a dose-response curve. For example, the IC50 of the known CaMKII inhibitor KN-93 was measured to be 399 ± 66 nM using this method.[14]
-
CaMKII Autophosphorylation Assay
This protocol assesses the ability of an inhibitor to block the autophosphorylation of CaMKII, a key step in its sustained activation.
-
Reaction Setup:
-
Western Blot Analysis:
-
Stop the reaction by adding Laemmli buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for autophosphorylated CaMKII (e.g., anti-phospho-Thr286).[15]
-
Use an antibody against total CaMKII as a loading control.[15]
-
Detect with a suitable secondary antibody and ECL reagent.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-CaMKII and total CaMKII.
-
Normalize the phospho-signal to the total signal.
-
Determine the dose-dependent inhibition of autophosphorylation by the test compound.
-
Inhibition of Phosphoinositide 3-kinase delta (PI3Kδ)
Chemical optimization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has led to the development of potent and highly selective inhibitors of the delta isoform of PI3K.[16] PI3Kδ is a key enzyme in the PI3K/AKT/mTOR pathway, which is critical for the activation and function of immune cells, particularly B cells.
Mechanism of Action
These compounds are designed to be isoform-selective inhibitors , targeting PI3Kδ with high potency while sparing other PI3K isoforms (α, β, γ). This selectivity is crucial for minimizing off-target effects and achieving a favorable therapeutic window for the treatment of autoimmune diseases and leukocyte malignancies.[16]
Quantitative Data
The following table shows the inhibitory activity and isoform selectivity of a lead PI3Kδ inhibitor.
| Compound ID | Target | IC50 | Selectivity (fold vs. α, β, γ) | Cellular Potency (B-cell prolif.) | Reference |
| Compound 11f | PI3Kδ | Potent | High | Effective | [16] |
(Note: Specific IC50 values were not available in the abstract; the full publication would be required for this data.)
Signaling Pathway Diagram
// Nodes Receptor [label="Cell Surface\nReceptor (e.g., BCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3Kδ", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cell Growth, Proliferation,\nSurvival (e.g., B-Cells)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,dashed"]; Inhibitor [label="5,6,7,8-Tetrahydropyrido\n[4,3-d]pyrimidin-2-amine\nDerivative", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Receptor -> PI3K [label="Recruits and\nActivates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=dashed]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> AKT [label="Recruits"]; PDK1 -> AKT [label="Phosphorylates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> Response; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", label="Inhibits"]; } .dot Caption: The PI3K/AKT/mTOR signaling pathway and selective inhibition of PI3Kδ by a this compound derivative.
Experimental Protocols
In Vitro PI3Kδ Kinase Assay (HTRF® Format)
This homogenous time-resolved fluorescence (HTRF) assay measures the production of PIP3, the product of the PI3K-catalyzed reaction.[17]
-
Reagent Preparation:
-
Prepare a 1x Reaction Buffer with DTT.[17]
-
Prepare a working solution of the lipid substrate PIP2 in the 1x Reaction Buffer.[17]
-
Dilute the PI3Kδ enzyme to the required concentration in the Lipid Working Solution.[17]
-
Prepare a working solution of ATP in the 1x Reaction Buffer.[17]
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound or DMSO vehicle control.[17]
-
Add the PI3Kδ/Lipid Working Solution to all wells except the "minus enzyme" control, to which only the Lipid Working Solution is added.[17]
-
Initiate the reaction by adding the ATP Working Solution to all wells.[17]
-
Incubate the reaction for 30 minutes at room temperature.[17]
-
-
Signal Detection (HTRF®):
-
Stop the reaction by adding a Stop Solution (e.g., containing EDTA).[17]
-
Add the Detection Mix, which contains a europium-labeled anti-GST antibody, a GST-tagged PH domain, and biotinylated PIP3 linked to streptavidin-allophycocyanin (APC).[17]
-
Incubate for at least 2 hours to allow the detection complex to form.[17]
-
Measure the HTRF ratio on a compatible microplate reader. The signal decreases as the PIP3 product from the reaction displaces the biotin-PIP3 from the complex.[17]
-
-
Data Analysis:
-
Calculate the percent inhibition based on the HTRF signal relative to high and low controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualization: Experimental Workflows
General Kinase Assay Workflow (e.g., ADP-Glo™)
// Edges Prep_Inhibitor -> Add_Inhibitor; Prep_Enzyme -> Add_Enzyme; Prep_Substrate -> Add_Substrate; Add_Inhibitor -> Add_Enzyme -> Incubate_1 -> Add_Substrate -> Incubate_2 -> Add_Stop; Add_Stop -> Incubate_3 -> Add_Detect -> Incubate_4 -> Read_Plate; Read_Plate -> Calc_Inhibition -> Plot_Curve -> Calc_IC50; } .dot Caption: A generalized workflow for an in vitro kinase inhibition assay using a luminescence-based detection method like ADP-Glo™.
Cellular Thermal Shift Assay (CETSA) Workflow
// Edges Culture_Cells -> Treat_Cells -> Lyse_Cells -> Aliquot; Aliquot -> Heat_Gradient -> Centrifuge -> Collect_Supernatant; Collect_Supernatant -> SDS_PAGE -> Western_Blot -> Detect_Signal; Detect_Signal -> Quantify_Bands -> Plot_Curve -> Determine_Shift; } .dot Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement of an inhibitor in a cellular context.[18][19]
References
- 1. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | RUO [benchchem.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. licorbio.com [licorbio.com]
- 12. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as novel class of potent and highly selective CaMKII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cardurion.com [cardurion.com]
- 14. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods optimization for the expression and purification of human calcium calmodulin-dependent protein kinase II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
In-Depth Technical Guide: Physicochemical Properties of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry. Due to its structural similarity to known kinase inhibitors, this compound is a valuable scaffold for the development of novel therapeutics. This document outlines available data on its solubility and stability, provides detailed experimental protocols for the determination of these properties, and visualizes relevant biological pathways and experimental workflows. While specific experimental data for the title compound is limited in publicly available literature, this guide consolidates information on closely related analogs and provides robust methodologies for its characterization.
Introduction
This compound belongs to the class of tetrahydropyridopyrimidines, which are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets.[1] Derivatives of this scaffold have been investigated as inhibitors of several key enzymes implicated in disease, including phosphoinositide 3-kinases (PI3Ks), extracellular signal-regulated kinases (Erks), and topoisomerases.[2] The 2-amino substituent on the pyrimidine ring is a common feature in many kinase inhibitors, often serving as a key hydrogen bond donor.
The solubility and stability of a drug candidate are critical physicochemical properties that profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy and safety. Poor aqueous solubility can lead to low bioavailability and erratic absorption, while chemical instability can result in a short shelf-life and the formation of potentially toxic degradation products. Therefore, a thorough understanding and characterization of these properties are paramount in the early stages of drug discovery and development.
Physicochemical Properties
Predicted Physicochemical Properties
A summary of predicted physicochemical properties for this compound is presented in Table 1. These values were calculated using widely accepted computational models and can serve as a useful guide for experimental design.
| Property | Predicted Value | Method |
| Molecular Weight | 150.19 g/mol | - |
| logP | -0.5 to 0.5 | Various models |
| Aqueous Solubility | Moderate to High | Based on logP and polar surface area |
| pKa (most basic) | 7.5 - 8.5 | Computational prediction |
| Polar Surface Area | ~65 Ų | Computational prediction |
Solubility
The 2-aminopyrimidine moiety is known to be moderately soluble in water due to its ability to form hydrogen bonds.[3] The tetrahydropyridine portion of the molecule is more aliphatic and would be expected to decrease aqueous solubility compared to a simple aminopyrimidine. However, the overall predicted logP suggests that the compound is likely to have favorable aqueous solubility. The basic nature of the molecule, with a predicted pKa in the physiological range, indicates that its solubility will be pH-dependent, with higher solubility at lower pH values where the amine groups are protonated.
Stability
The stability of this compound is expected to be influenced by pH, temperature, light, and oxidative conditions. The 2-aminopyrimidine ring is generally stable, but the tetrahydropyridine ring may be susceptible to oxidation. Stability studies are crucial to identify potential degradation pathways and to establish appropriate storage and handling conditions.
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[4]
Objective: To determine the equilibrium solubility of the test compound in a specified aqueous buffer.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC grade water, acetonitrile, and methanol
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of PBS (e.g., 1 mL).
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
Prepare a calibration curve using known concentrations of the compound to determine the concentration of the diluted sample.
-
Calculate the solubility in mg/mL or µM, taking into account the dilution factor.
Chemical Stability Assessment
Forced degradation studies are performed to understand the intrinsic stability of the molecule and to identify potential degradation products.[5]
Objective: To evaluate the stability of the test compound under various stress conditions.
Materials:
-
Stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60 °C). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equal amount of 0.1 M NaOH, and analyze by HPLC.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a specified temperature (e.g., 60 °C). Take samples at various time points, neutralize with an equal amount of 0.1 M HCl, and analyze by HPLC.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Take samples at various time points and analyze by HPLC.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80 °C). At various time points, dissolve a sample in a suitable solvent and analyze by HPLC.
-
Photostability: Expose the solid compound or a solution of the compound to light in a photostability chamber according to ICH guidelines. Analyze the samples by HPLC and compare them to a control sample stored in the dark.
Data Analysis: For each condition, the percentage of the remaining parent compound is calculated at each time point. The degradation rate constant and half-life can be determined from the data.
Signaling Pathways and Experimental Workflows
Derivatives of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold have been shown to inhibit several important signaling pathways involved in cell growth, proliferation, and survival.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival and proliferation and is often dysregulated in cancer.[6][7]
Caption: PI3K/Akt signaling pathway and the point of inhibition by a tetrahydropyridopyrimidine analog.
ERK/MAPK Signaling Pathway
The ERK/MAPK pathway is another critical signaling cascade that regulates cell growth and differentiation.[8][9]
References
- 1. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 2. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | RUO [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. benchchem.com [benchchem.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
The Architecture of Inhibition: A Technical Guide to Theoretical and Computational Studies of Tetrahydropyridopyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyridopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies. These heterocyclic compounds have shown promise as potent inhibitors of key signaling proteins implicated in cancer, such as KRAS and Epidermal Growth Factor Receptor (EGFR). This technical guide provides an in-depth overview of the theoretical and computational approaches used to elucidate the structure-activity relationships (SAR), binding modes, and therapeutic potential of tetrahydropyridopyrimidine derivatives. By integrating quantitative data, detailed experimental and computational protocols, and visual representations of key processes, this document aims to serve as a comprehensive resource for researchers in the field of drug discovery.
Core Concepts in Computational Drug Design
The exploration of tetrahydropyridopyrimidine compounds heavily relies on a synergistic interplay between experimental synthesis, biological evaluation, and computational modeling. In silico techniques are instrumental in rationalizing experimental outcomes and guiding the design of next-generation inhibitors with improved potency and selectivity.
Molecular Docking: A fundamental computational method used to predict the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding the binding interactions between tetrahydropyridopyrimidine derivatives and their protein targets, such as the switch-II pocket of KRAS-G12C or the ATP-binding site of EGFR.[1][2][3]
Quantum Chemical Calculations: These methods, including Density Functional Theory (DFT), are employed to calculate the electronic structure and properties of molecules.[4][5] They provide insights into molecular geometries, orbital energies (HOMO/LUMO), and electrostatic potentials, which are critical for understanding ligand reactivity and intermolecular interactions.[4][5][6]
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.
Targeting Oncogenic KRAS
Mutations in the KRAS gene are among the most common drivers of human cancers, making the KRAS protein a high-priority target for drug development.[1][7] Tetrahydropyridopyrimidine derivatives have been successfully developed as irreversible covalent inhibitors of the KRAS-G12C mutant, which harbors a cysteine residue at codon 12.[1][7]
Quantitative Data: Inhibition of KRAS Mutants
The following table summarizes the inhibitory activities of representative tetrahydropyridopyrimidine compounds against KRAS-G12C and KRAS-G12D.
| Compound ID | Target | Assay | IC50 (µM) | Reference |
| 13 | KRAS-G12C | H358 Cell pERK Inhibition | 0.070 | [1] |
| 10c | KRAS-G12D | Panc1 Cell Anti-proliferation | 1.40 | [2] |
| 10k | KRAS-G12D | Enzymatic Inhibition | 0.009 | [2][8] |
Computational Workflow for KRAS Inhibitor Design
The design and optimization of tetrahydropyridopyrimidine-based KRAS inhibitors often follow a structured computational workflow. This process integrates protein preparation, ligand docking, and interaction analysis to guide medicinal chemistry efforts.
Signaling Pathway: KRAS and the MAPK Cascade
KRAS is a small GTPase that acts as a molecular switch in the RAS-MAPK signaling pathway. In its active, GTP-bound state, KRAS initiates a phosphorylation cascade that ultimately leads to cell proliferation, differentiation, and survival. Covalent inhibitors lock KRAS in its inactive, GDP-bound state, thereby abrogating downstream signaling.[1]
Targeting the Epidermal Growth Factor Receptor (EGFR)
The EGFR is another critical target in cancer therapy, and thieno[2,3-d]pyrimidine derivatives, which share a related heterocyclic core, have been investigated as EGFR inhibitors.[3] Computational studies, including molecular docking, are vital for understanding how these compounds interact with both wild-type and mutant forms of the EGFR kinase domain.[3]
Quantitative Data: EGFR Inhibition
The following table presents the binding affinities of a thieno[2,3-d]pyrimidine compound against wild-type and mutant EGFR.
| Compound ID | Target | Binding Score (kcal/mol) | Reference |
| 5b | EGFRWT | -23.94 (docking score) | [3] |
| 5b | EGFRT790M | -24.55 (docking score) | [3] |
Methodologies
Molecular Docking Protocol
A generalized protocol for molecular docking studies of tetrahydropyridopyrimidine compounds is outlined below. Specific software and parameters may vary.
-
Receptor Preparation:
-
The crystal structure of the target protein (e.g., KRAS, EGFR) is obtained from the Protein Data Bank (PDB).[2][3]
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added, and partial charges are assigned using a force field (e.g., AMBER).
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
2D structures of the tetrahydropyridopyrimidine derivatives are drawn using chemical drawing software.
-
The 2D structures are converted to 3D and subjected to energy minimization.
-
Appropriate protonation states and partial charges are assigned.
-
-
Docking Simulation:
-
A docking program (e.g., AutoDock, MOE, Sybyl) is used to perform the simulation.[2][3]
-
The binding site is defined, often based on the location of a co-crystallized ligand in the PDB structure.
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.
-
A scoring function is used to estimate the binding affinity for each pose.
-
-
Analysis of Results:
Quantum Chemical Calculation Protocol (DFT)
-
Structure Optimization:
-
The 3D structure of the tetrahydropyridopyrimidine compound is used as the starting point.
-
Geometry optimization is performed using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G+(d,p)).[5]
-
-
Property Calculation:
-
Once the geometry is optimized, various quantum chemical properties are calculated.
-
These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are important for assessing chemical reactivity.[4][5]
-
The molecular electrostatic potential (MEP) is calculated to identify electron-rich and electron-poor regions of the molecule, which can indicate sites for nucleophilic and electrophilic attack.[4][5]
-
Conclusion
Theoretical and computational studies are indispensable tools in the modern drug discovery pipeline for tetrahydropyridopyrimidine compounds. Molecular docking provides critical insights into the binding modes of these inhibitors, enabling the rational design of more potent and selective molecules. Quantum chemical calculations further refine our understanding of their intrinsic electronic properties, which govern their reactivity and interactions. The integration of these computational approaches with experimental synthesis and biological testing accelerates the development of novel therapeutic agents targeting key oncogenic drivers like KRAS and EGFR. The continued application and refinement of these in silico methods will undoubtedly pave the way for the next generation of targeted cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Potential Therapeutic Targets of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent and selective inhibitors targeting a range of clinically relevant enzymes and receptors. This technical guide provides an in-depth overview of the key therapeutic targets modulated by derivatives of this scaffold, presenting quantitative data, experimental methodologies, and visual representations of associated signaling pathways to aid in drug discovery and development efforts.
Extracellular Signal-Regulated Kinase 2 (ERK2)
Derivatives of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold have been identified as potent inhibitors of Extracellular Signal-Regulated Kinase 2 (ERK2), a critical node in the MAPK/ERK signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making ERK2 an attractive target for oncology. Inhibition of ERK2 by these compounds leads to a reduction in the phosphorylation of downstream substrates, such as RSK, thereby impeding cell proliferation and survival.[2]
Quantitative Data: ERK2 Inhibition
| Compound ID | Target | Assay Type | IC50 | Cell Line | Reference |
| Not Specified | ERK2 | Kinase Assay | Potent Inhibition | - | [2] |
| Not Specified | p-RSK | Cellular Assay | Knockdown | HepG2 | [2] |
Experimental Protocols
ERK2 Kinase Assay (Illustrative Protocol):
A typical in vitro kinase assay to determine the potency of ERK2 inhibitors would involve the following steps:
-
Reagents and Materials: Recombinant active ERK2 enzyme, a suitable substrate (e.g., myelin basic protein or a specific peptide), ATP, assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Test compounds are serially diluted in DMSO and pre-incubated with the ERK2 enzyme in the assay buffer.
-
The kinase reaction is initiated by the addition of the ATP and substrate mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular Assay for p-RSK Levels (Illustrative Protocol):
-
Cell Culture: HepG2 cells are cultured in appropriate media and seeded in multi-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound for a specified duration.
-
Cell Lysis: After treatment, cells are lysed to extract total protein.
-
Western Blotting:
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated RSK (p-RSK) and total RSK.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the reduction in p-RSK levels relative to total RSK.
-
Signaling Pathway
Caption: Inhibition of the MAPK/ERK signaling pathway by a this compound derivative targeting ERK2.
Phosphoinositide 3-Kinase δ (PI3Kδ)
Chemical optimization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has yielded highly potent and selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[3] PI3Kδ is primarily expressed in hematopoietic cells and plays a crucial role in B-cell signaling. Its inhibition is a validated therapeutic strategy for certain B-cell malignancies and autoimmune diseases.
Quantitative Data: PI3Kδ Inhibition
| Compound ID | Target | Assay Type | IC50 (nM) | Selectivity vs PI3Kα/β/γ | Reference |
| 11f | PI3Kδ | Cellular Assay | 3 | >500-fold | [1] |
Experimental Protocols
PI3Kδ Enzyme Assay (Illustrative Protocol):
-
Reagents and Materials: Recombinant PI3Kδ, PIP2 substrate, ATP, assay buffer, test compounds, and a detection system (e.g., PI3K HTRF™ Assay, Millipore).
-
Procedure:
-
The assay is typically run in a microplate format.
-
The test compound is pre-incubated with the PI3Kδ enzyme.
-
The reaction is initiated by the addition of PIP2 and ATP.
-
The production of PIP3 is detected using a competitive immunoassay format, often employing a fluorescently labeled PIP3 tracer and a europium-labeled anti-GST antibody.
-
The signal is read on a time-resolved fluorescence reader.
-
IC50 values are determined from the concentration-response curves.
-
In Vivo Antibody Production Model (Illustrative Protocol):
-
Animal Model: BALB/c mice are often used for this model.
-
Immunization: Mice are immunized with a T-cell-dependent antigen, such as keyhole limpet hemocyanin (KLH).
-
Compound Administration: The test compound (e.g., 11f) is administered orally at various doses for a specified period following immunization.
-
Sample Collection: Blood samples are collected at different time points.
-
Antibody Titer Measurement: Serum levels of antigen-specific antibodies (e.g., anti-KLH IgG and IgM) are measured by ELISA.
-
Analysis: The reduction in antibody production in the compound-treated groups is compared to the vehicle-treated group to assess in vivo efficacy.
Signaling Pathway
Caption: Inhibition of the PI3Kδ signaling pathway in B-cells by a this compound derivative.
Dihydrofolate Reductase (DHFR)
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has also been explored for the development of Dihydrofolate Reductase (DHFR) inhibitors.[1] DHFR is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell replication, making it a well-established target for antimicrobial and anticancer agents.
Quantitative Data: DHFR Inhibition
Quantitative data for DHFR inhibition by 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives was not available in the provided search results. Further investigation into specific publications focusing on this target would be necessary to populate this table.
Experimental Protocols
DHFR Enzyme Assay (Illustrative Protocol):
-
Reagents and Materials: Recombinant DHFR, dihydrofolate (DHF), NADPH, assay buffer, and a spectrophotometer.
-
Procedure:
-
The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
The reaction mixture containing the enzyme, buffer, and test compound is pre-incubated.
-
The reaction is initiated by the addition of DHF and NADPH.
-
The change in absorbance is monitored over time.
-
The rate of the reaction is calculated, and the percent inhibition by the test compound is determined to calculate the IC50 value.
-
Logical Relationship Diagram
Caption: Mechanism of action of a this compound derivative as a DHFR inhibitor.
Other Potential Therapeutic Targets
The versatility of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is further demonstrated by its reported activity against a diverse array of other important therapeutic targets.
Quantitative Data: Other Targets
| Compound/Derivative | Target(s) | Assay Type | Binding Affinity (kcal/mol) / IC50 | Reference |
| 4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | CDK2 | Molecular Docking | -7.2 | [4] |
| PR | Molecular Docking | -6.9 | [4] | |
| EGFR | Molecular Docking | -6.6 | [4] | |
| ERα | Molecular Docking | -6.9 | [4] | |
| Tetrahydropyridothienopyrimidine derivative (11n) | VEGFR-2 | Western Blot | Inhibition of Phosphorylation | [5] |
| HUVEC Cells | MTT Assay | IC50: 2.81-29.6 µg/mL (for series) | [5] | |
| V12 | VCP/p97 | Enzyme Assay | IC50 < 200 nM (for series) | [6] |
| RPMI-8226 Cells | Proliferation Assay | IC50: 0.5 µM | [6] | |
| 10c | KRAS-G12D | Cell Proliferation | IC50: 1.40 µM (Panc1 cells) | [7] |
| 10k | KRAS-G12D | Enzyme Assay | IC50: 0.009 µM | [7] |
| 24 (ARN21929) | Topoisomerase II | Enzyme Assay | IC50: 4.5 µM | [8] |
| Tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidine derivative (4) | Microtubules | Tubulin Assembly | More potent than lead compound | [9] |
| MDA-MB-435 xenograft | In vivo | Antitumor effects | [9] |
Experimental Workflow: Target Identification and Validation
Caption: A generalized experimental workflow for the identification and validation of therapeutic targets for novel chemical scaffolds.
Conclusion
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold represents a highly promising starting point for the development of novel therapeutics. Its chemical tractability allows for the fine-tuning of selectivity and potency against a wide range of biological targets implicated in cancer, autoimmune disorders, and infectious diseases. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers to build upon in their efforts to translate the potential of these compounds into clinically effective treatments. Further exploration of structure-activity relationships and in vivo efficacy studies are warranted to fully realize the therapeutic promise of this versatile chemical scaffold.
References
- 1. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | RUO [benchchem.com]
- 2. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of a Tetrahydropyridopyrimidine Library
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of a diverse library of tetrahydropyridopyrimidine compounds. Tetrahydropyridopyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. Notably, derivatives of this scaffold have been identified as irreversible covalent inhibitors of the KRAS-G12C oncogene, a critical target in cancer therapy.[1][2][3] The solid-phase approach offers numerous advantages for library construction, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to high-throughput synthesis.[4][5][6]
Biological Significance of Tetrahydropyridopyrimidines
The tetrahydropyridopyrimidine core is a versatile scaffold found in a variety of biologically active molecules. These compounds have demonstrated a broad range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[7] A significant recent development has been the discovery of tetrahydropyridopyrimidines that can covalently bind to the mutant cysteine in KRAS-G12C, locking the oncoprotein in its inactive, GDP-bound state and thereby inhibiting downstream signaling pathways implicated in cell proliferation and survival.[1][2] The modular nature of the synthesis described herein allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
This protocol outlines a representative solid-phase synthesis of a tetrahydropyridopyrimidine library based on a multi-step sequence on a solid support. The workflow begins with the immobilization of a suitable building block onto a resin, followed by sequential chemical transformations to construct the heterocyclic core and introduce points of diversity.
Materials and Reagents
-
2-Chlorotrityl chloride resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Fmoc-protected amino acids
-
Substituted benzaldehydes
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Acetonitrile (ACN)
-
Water (H₂O)
Resin Preparation and Swelling
-
Place 2-chlorotrityl chloride resin (1 g, 1.0 mmol) in a 25 mL manual peptide synthesis vessel.[8]
-
Add DMF (10 mL) to the resin.
-
Agitate the mixture for 30 minutes at room temperature to allow the resin beads to swell.
-
Drain the solvent by applying a vacuum.
Step 1: Immobilization of the First Building Block (Fmoc-amino acid)
-
Dissolve an Fmoc-protected amino acid (2.0 mmol) in DMF (10 mL).
-
Add DIPEA (3.5 mmol, 0.6 mL) to the amino acid solution.
-
Add the solution to the swollen resin and agitate for 2 hours at room temperature.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL) to remove excess reagents.
Step 2: Fmoc-Deprotection
-
Add a 20% solution of piperidine in DMF (10 mL) to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove all traces of piperidine.
Step 3: Reductive Amination with a Substituted Benzaldehyde (Diversity Input 1)
-
Dissolve a substituted benzaldehyde (5.0 mmol) and sodium triacetoxyborohydride (5.0 mmol) in 1% acetic acid in DMF (10 mL).
-
Add the solution to the deprotected resin.
-
Agitate the mixture for 12 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
Step 4: Cyclization to form the Tetrahydropyridopyrimidine Core
-
Prepare a solution of a suitable cyclization reagent, for example, a protected guanidinylating agent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, 5.0 mmol) and DIPEA (10.0 mmol) in DMF (10 mL).
-
Add the solution to the resin and agitate for 24 hours at 50°C.
-
Drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
Step 5: Cleavage from Resin and Final Deprotection
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.
-
Add the cleavage cocktail (10 mL) to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
Purification and Analysis
The crude products from the library are typically purified by preparative high-performance liquid chromatography (HPLC) and their identity and purity confirmed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation
The following tables provide representative data for a hypothetical tetrahydropyridopyrimidine library synthesized using the described solid-phase protocol, as well as published biological activity data for this class of compounds.
Table 1: Representative Yields and Purity for a Solid-Phase Synthesized Tetrahydropyridopyrimidine Library
| Compound ID | Building Block 1 (Amino Acid) | Building Block 2 (Aldehyde) | Crude Yield (%) | Purity by HPLC (%) |
| THPP-001 | Alanine | 4-Chlorobenzaldehyde | 78 | 92 |
| THPP-002 | Valine | 4-Methoxybenzaldehyde | 72 | 89 |
| THPP-003 | Leucine | 3-Trifluoromethylbenzaldehyde | 75 | 91 |
| THPP-004 | Phenylalanine | 2-Naphthaldehyde | 68 | 85 |
Table 2: Biological Activity of Representative Tetrahydropyridopyrimidine Derivatives
| Compound ID | Target/Assay | Reported Activity (IC₅₀ or MIC) | Reference |
| Compound 8 | KRAS-G12C Protein Modification (in vitro) | 99% modification at 5 µM | [1] |
| Compound 8 | KRAS-G12C Cellular Activity | IC₅₀ = 7.6 µM | [2] |
| Compound 13 | KRAS-G12C Cellular Activity | IC₅₀ < 16 µM | [2] |
| Compound 4b | Antibacterial (Gram-positive & negative) | MIC = 0.20 - 3.25 mg/mL | [7] |
| Compound 4d | Antibacterial (Gram-positive & negative) | MIC = 0.20 - 3.25 mg/mL | [7] |
| Compound 4f | Antifungal | MIC = 0.20 mg/mL | [7] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the solid-phase synthesis of the tetrahydropyridopyrimidine library.
Caption: Workflow for solid-phase synthesis of a tetrahydropyridopyrimidine library.
KRAS Signaling Pathway and Inhibition
This diagram depicts a simplified KRAS signaling pathway and the point of intervention for a KRAS-G12C inhibitor.
Caption: Inhibition of the KRAS-G12C signaling pathway by a covalent inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. bachem.com [bachem.com]
- 6. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]
Application Notes and Protocols for In Vitro ERK2 Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 2 (ERK2), a pivotal serine/threonine kinase in the mitogen-activated protein kinase (MAPK) signaling cascade, is a critical regulator of numerous cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of the ERK2 signaling pathway is a hallmark of many cancers, making it a prime therapeutic target.[2][3] Small molecule inhibitors of ERK2 are invaluable tools for both basic research and drug discovery. These application notes provide a detailed protocol for an in vitro biochemical assay to determine the potency of investigational inhibitors against ERK2.
The described protocol is a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction.[1][4] This method offers a non-radioactive, high-throughput compatible alternative for measuring kinase activity and inhibitor efficacy.[1]
The ERK2 Signaling Pathway
The canonical MAPK/ERK pathway is a three-tiered kinase cascade initiated by extracellular signals that activate receptor tyrosine kinases. This leads to the activation of the small GTPase Ras, which in turn activates Raf kinases. Raf then phosphorylates and activates MEK1/2, the upstream kinases responsible for the dual phosphorylation and activation of ERK1/2.[1][5] Activated ERK2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, to regulate gene expression and other cellular functions.[4][6] ATP-competitive ERK2 inhibitors act by binding to the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate group from ATP to its substrates.[6]
Canonical ERK2 signaling pathway and point of inhibition.
Experimental Protocol: In Vitro ERK2 Kinase Assay (ADP-Glo™ Format)
This protocol outlines a luminescence-based assay to measure the activity of recombinant ERK2 and the potency of its inhibitors. The ADP-Glo™ Kinase Assay is a two-step process that measures the amount of ADP produced in the kinase reaction.[4] First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[4]
Materials and Reagents
-
Recombinant active ERK2 enzyme
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[4][6]
-
ERK2 Inhibitor (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates[1]
-
Plate reader capable of measuring luminescence
Experimental Workflow
Workflow for the in vitro ERK2 kinase assay.
Step-by-Step Protocol
-
Inhibitor Preparation: Prepare a serial dilution of the ERK2 inhibitor in 100% DMSO. Subsequently, dilute these concentrations into the Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[1][6]
-
Enzyme Preparation: Thaw the recombinant active ERK2 enzyme on ice and dilute it to the desired working concentration in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanogram range per reaction.[1]
-
Substrate/ATP Mix Preparation: Prepare a 2X substrate/ATP mixture by diluting the substrate (e.g., Myelin Basic Protein) and ATP to their final desired concentrations in the Kinase Assay Buffer. The ATP concentration is often set near the Michaelis constant (Km) for ERK2 to ensure sensitive detection of ATP-competitive inhibitors.[1]
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted ERK2 inhibitor or DMSO (for vehicle control wells) to the wells of a white, opaque 384-well plate.[1]
-
Add 2.5 µL of the diluted ERK2 enzyme to each well.[1]
-
Include "no enzyme" control wells for background signal determination.[1]
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]
-
-
Kinase Reaction:
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.[1]
-
Incubate the plate at room temperature for 40 minutes.[1][4]
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[1]
-
Measure the luminescence using a plate reader.[1]
-
Data Analysis
-
Data Normalization: The "no enzyme" control wells are used to determine the background signal. The "vehicle control" (DMSO) wells represent 0% inhibition or 100% kinase activity. Normalize the data by subtracting the background signal from all wells and then express the inhibitor data as a percentage of the vehicle control.[1]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[6]
Data Presentation
Quantitative data for ERK2 inhibitors should be summarized in a clear and structured format to allow for easy comparison. The following table provides a template for presenting the biochemical activity of a hypothetical ERK2 inhibitor.
| Parameter | Value | Description |
| ERK2 IC50 | 10 nM | Concentration of inhibitor required for 50% inhibition of ERK2 kinase activity in a biochemical assay.[6] |
| ERK1 IC50 | 50 nM | Concentration of inhibitor required for 50% inhibition of ERK1 kinase activity, indicating selectivity.[6] |
| p38α IC50 | >10,000 nM | Concentration of inhibitor required for 50% inhibition of p38α kinase, indicating off-target selectivity.[6] |
| JNK1 IC50 | >10,000 nM | Concentration of inhibitor required for 50% inhibition of JNK1 kinase, indicating off-target selectivity.[6] |
| Ki | 2 nM | The inhibition constant, representing the binding affinity of the inhibitor to ERK2.[6] |
Troubleshooting and Considerations
-
Enzyme Concentration: The optimal ERK2 concentration should be determined to ensure the reaction is in the linear range.
-
ATP Concentration: For ATP-competitive inhibitors, performing the assay at an ATP concentration close to the Km of the enzyme will yield more accurate IC50 values.
-
DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. It is crucial to keep the final DMSO concentration at or below 1%.[3]
-
Selectivity Profiling: To assess the selectivity of an inhibitor, it is recommended to test its activity against other related kinases.[4]
These application notes provide a comprehensive framework for the in vitro evaluation of ERK2 inhibitors. Adherence to this detailed protocol will enable researchers to obtain robust and reproducible data for the characterization of novel therapeutic candidates.
References
Application Notes and Protocols for Cell-Based pERK Modulation Assay for Tetrahydropyridopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, survival, and apoptosis. The Extracellular signal-regulated kinase (ERK), a key component of this pathway, is frequently hyperactivated in various cancers due to mutations in upstream components like RAS and RAF. Consequently, the MAPK/ERK pathway is a prime target for anticancer drug development. Tetrahydropyridopyrimidine derivatives have emerged as a promising class of small molecule inhibitors targeting components of this pathway.
These application notes provide a detailed protocol for a cell-based assay to evaluate the modulatory effects of tetrahydropyridopyrimidine derivatives on ERK phosphorylation (pERK). Phosphorylation of ERK at Thr202/Tyr204 is a critical step for its activation and serves as a robust biomarker for pathway inhibition. The following sections detail the underlying signaling pathway, experimental workflows, and specific protocols for quantifying pERK levels in response to compound treatment.
MAPK/ERK Signaling Pathway
The canonical MAPK/ERK signaling cascade, also known as the Ras-Raf-MEK-ERK pathway, transmits extracellular signals from cell surface receptors to the nucleus, culminating in the regulation of gene expression.[1] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of the small GTPase Ras. Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf), which in turn phosphorylate and activate MEK1 and MEK2. MEK1/2 are dual-specificity kinases that phosphorylate ERK1 and ERK2 (ERK1/2) on specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2), leading to their activation. Activated, phosphorylated ERK (pERK) then translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, ultimately controlling cellular processes like proliferation and survival. Inhibition of this pathway at any of the key kinase steps can block the downstream signaling and is a key strategy in cancer therapy.
Experimental Workflow
The general workflow for assessing the impact of tetrahydropyridopyrimidine derivatives on pERK levels involves several key steps, from cell culture to data analysis. The specific techniques for measuring pERK can vary, with Western blotting and enzyme-linked immunosorbent assays (ELISA) being common choices.
Data Presentation: In Vitro Activity of Tetrahydropyridopyrimidine Derivatives
The following table summarizes the inhibitory activity of a representative tetrahydropyridopyrimidine derivative (Compound 13) on ERK phosphorylation in different cancer cell lines.[1][2] Such data is crucial for comparing the potency of different compounds and selecting promising candidates for further development.
| Compound ID | Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |
| 13 | H358 (KRAS-G12C) | pERK Inhibition | Suppression of ERK phosphorylation | 70 | [1][2] |
| 13 | MIA PaCa-2 (KRAS-G12C) | pERK Inhibition | Suppression of ERK phosphorylation | 48 | [1][2] |
Experimental Protocols
Protocol 1: Cell-Based pERK Western Blot Assay
This protocol describes the detection and semi-quantification of pERK levels in cells treated with tetrahydropyridopyrimidine derivatives using Western blotting.
Materials:
-
Cancer cell lines (e.g., H358, MIA PaCa-2)
-
Cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)
-
Tetrahydropyridopyrimidine derivatives (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-pERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the tetrahydropyridopyrimidine derivatives for the desired time (e.g., 2-24 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known MEK or ERK inhibitor).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for total ERK and loading, the membrane can be stripped and re-probed with antibodies against total ERK1/2 and a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of pERK to total ERK or the loading control. Plot the percentage of pERK inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based pERK TR-FRET Assay
This protocol describes a high-throughput method for quantifying pERK levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Tetrahydropyridopyrimidine derivatives
-
TR-FRET pERK assay kit (containing lysis buffer, donor and acceptor-labeled antibodies against pERK)
-
White, opaque 96- or 384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Cell Seeding: Seed cells in a 96- or 384-well plate at an optimized density.
-
Compound Treatment: Treat cells with a range of concentrations of the tetrahydropyridopyrimidine derivatives.
-
Cell Lysis: After the incubation period, lyse the cells directly in the wells by adding the lysis buffer provided in the kit.
-
Antibody Incubation: Add the TR-FRET antibody pair (Europium-labeled anti-total ERK and acceptor-labeled anti-pERK) to the cell lysates.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol to allow for antibody binding.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (for the donor and acceptor fluorophores).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). Plot the ratio against the compound concentration to determine the IC50 value for pERK inhibition.
Conclusion
The cell-based pERK modulation assay is a robust and reliable method for evaluating the potency and cellular activity of tetrahydropyridopyrimidine derivatives targeting the MAPK/ERK signaling pathway. The choice between Western blotting and TR-FRET assays will depend on the required throughput and sensitivity. The protocols and data presented here provide a comprehensive guide for researchers in the field of drug discovery to characterize novel inhibitors of this critical cancer-related pathway.
References
Application Notes and Protocols for Cytotoxicity Evaluation of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry, often serving as scaffolds for the development of kinase inhibitors and other therapeutic agents.[1] The evaluation of the cytotoxic potential of novel compounds within this family, such as 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine, is a critical initial step in the drug discovery process. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.[2][3][4]
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into a purple formazan product.[5][6] This conversion is primarily carried out by mitochondrial dehydrogenases.[2] The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in a solubilization solution. The intensity of the purple color, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm).[5]
Data Presentation
The cytotoxic effect of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound that is required to inhibit the growth of 50% of a cell population. The following table summarizes hypothetical cytotoxicity data for this compound against two common cancer cell lines, HeLa (cervical cancer) and A549 (lung cancer), after 48 hours of treatment.
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| HeLa | 0 (Control) | 100 ± 4.5 | \multirow{6}{}{25.8} |
| 1 | 92.3 ± 5.1 | ||
| 10 | 68.7 ± 3.9 | ||
| 25 | 51.2 ± 4.2 | ||
| 50 | 35.6 ± 3.1 | ||
| 100 | 18.9 ± 2.5 | ||
| A549 | 0 (Control) | 100 ± 5.2 | \multirow{6}{}{42.1} |
| 1 | 95.1 ± 4.8 | ||
| 10 | 75.4 ± 5.5 | ||
| 25 | 58.9 ± 4.7 | ||
| 50 | 40.3 ± 3.8 | ||
| 100 | 22.7 ± 2.9 |
Experimental Protocols
A detailed methodology for the cytotoxicity evaluation of this compound using the MTT assay is provided below.
Materials and Reagents:
-
HeLa and A549 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture HeLa and A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Once the cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Count the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[3]
-
Incubate the plate for 24 hours to allow the cells to attach.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only, no cells).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[3]
-
-
MTT Assay:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot a dose-response curve of % cell viability against the compound concentration.
-
Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability.[8][9]
-
Visualizations
Below are diagrams illustrating the experimental workflow and a potential signaling pathway that could be affected by this compound, given that similar scaffolds are known to inhibit kinases.[1]
References
- 1. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | RUO [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. clyte.tech [clyte.tech]
Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on general methodologies for cell cycle analysis and the known biological activities of the tetrahydropyrido[4,3-d]pyrimidine scaffold. The quantitative data and specific signaling pathways presented are illustrative and may not reflect the exact effects of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine, as specific experimental data for this compound is not publicly available.
Introduction
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and its derivatives represent a class of heterocyclic compounds with significant potential in cancer therapy.[1] Members of this family have been shown to target various cellular processes, including cell cycle progression, by inhibiting key regulatory proteins such as extracellular signal-regulated kinases (Erk) and dihydrofolate reductase (DHFR).[1] Dysregulation of the cell cycle is a fundamental characteristic of cancer, making it a prime target for therapeutic intervention.[2][3] This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.[2][4][5]
Flow cytometry is a powerful technique to assess cell cycle distribution by measuring the DNA content of individual cells.[5][6] Propidium iodide is a fluorescent dye that stoichiometrically binds to DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle based on their fluorescence intensity.[5][6]
Potential Mechanism of Action
Derivatives of the tetrahydropyrido[4,3-d]pyrimidine scaffold have been reported to inhibit various kinases and enzymes crucial for cell proliferation. For instance, some derivatives act as inhibitors of Erk2, a key component of the MAPK/ERK signaling pathway that regulates cell growth and division.[1][7] Others have shown inhibitory activity against topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[8] Inhibition of these pathways can lead to cell cycle arrest at different checkpoints, most commonly at the G1/S or G2/M transition, thereby preventing cancer cell proliferation.
Illustrative Signaling Pathway
Caption: Putative inhibition of the ERK pathway by the compound, leading to G1 arrest.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[2]
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle-treated control (e.g., DMSO at the same final concentration as in the highest compound treatment).[2]
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to observe the effects on the cell cycle.[2]
II. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash the cells once with ice-cold phosphate-buffered saline (PBS), and detach them using trypsin-EDTA. Neutralize the trypsin with a complete medium.[2]
-
For suspension cells, directly collect the cells from the culture flask.
-
-
Cell Collection and Washing: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again.[2]
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is crucial to permeabilize the cells and prevent clumping.[2]
-
Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.[2][4]
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase is essential to degrade RNA, which PI can also bind to, ensuring that the fluorescence signal is specific to DNA content.[2][3]
-
Incubate the cells in the dark at room temperature for 30 minutes.[2]
-
-
Flow Cytometry Analysis:
Experimental Workflow Diagram
Caption: Workflow for cell cycle analysis of treated cancer cells.
Data Presentation
The following tables present hypothetical data for the cell cycle distribution of a cancer cell line treated with varying concentrations of this compound for 48 hours.
Table 1: Effect of this compound on Cell Cycle Distribution (48h Treatment)
| Treatment Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Vehicle Control) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| 1 | 55.8 ± 2.5 | 28.1 ± 1.8 | 16.1 ± 1.0 |
| 5 | 68.3 ± 3.0 | 15.6 ± 1.3 | 16.1 ± 1.1 |
| 10 | 75.1 ± 3.5 | 8.9 ± 0.9 | 16.0 ± 1.3 |
| 25 | 72.4 ± 3.2 | 9.5 ± 1.0 | 18.1 ± 1.5 |
Table 2: Time-Course Effect of 10 µM this compound on Cell Cycle Distribution
| Treatment Duration (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Control) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| 24 | 65.4 ± 2.8 | 18.2 ± 1.4 | 16.4 ± 1.1 |
| 48 | 75.1 ± 3.5 | 8.9 ± 0.9 | 16.0 ± 1.3 |
| 72 | 73.9 ± 3.3 | 9.2 ± 0.8 | 16.9 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results
The illustrative data suggests that this compound induces a dose- and time-dependent arrest of cancer cells in the G0/G1 phase of the cell cycle. This is evidenced by the increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S phase population. Such a G1 arrest is consistent with the inhibition of signaling pathways that promote the G1 to S phase transition, such as the MAPK/ERK pathway. The lack of a significant increase in the G2/M population suggests that the primary effect of this compound, under these hypothetical conditions, is not at the G2/M checkpoint.
Conclusion
This document provides a comprehensive set of protocols and application notes for investigating the effects of this compound on the cancer cell cycle. The detailed methodologies for cell culture, treatment, and flow cytometric analysis will enable researchers to effectively characterize the anti-proliferative properties of this and similar compounds. The provided illustrative data and pathway diagrams offer a framework for data interpretation and further mechanistic studies.
References
- 1. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Determining PI3Kδ Isoform Selectivity of Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1][2] The Class I PI3Ks are heterodimers composed of a regulatory and a catalytic subunit. The delta (δ) isoform of the p110 catalytic subunit is primarily expressed in hematopoietic cells and plays a crucial role in B-cell development and function.[1] Its dysregulation is implicated in various B-cell malignancies and inflammatory diseases, making it a key therapeutic target.[1][3] Developing novel inhibitors with high selectivity for the PI3Kδ isoform over other Class I isoforms (α, β, and γ) is a critical objective to minimize off-target effects and enhance therapeutic efficacy. These application notes provide detailed protocols for assessing the isoform selectivity of novel PI3Kδ inhibitors.
PI3K Signaling Pathway Overview
The PI3K signaling cascade is initiated by the activation of cell surface receptors, which in turn recruit and activate PI3K.[4][5] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5][6] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[4][7] This recruitment to the plasma membrane leads to the phosphorylation and activation of Akt by other kinases like PDK1.[6][7] Activated Akt then phosphorylates a multitude of downstream substrates, regulating various cellular functions.[8][9]
Caption: The PI3K/Akt signaling pathway and the point of inhibition.
Data Presentation: Quantitative Selectivity of Novel PI3Kδ Inhibitors
The isoform selectivity of a novel inhibitor is determined by comparing its half-maximal inhibitory concentration (IC50) against PI3Kδ with its IC50 against the other Class I isoforms (α, β, and γ). A higher fold selectivity indicates a more specific inhibitor.
| Inhibitor | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity vs. α (fold) | Selectivity vs. β (fold) | Selectivity vs. γ (fold) |
| Idelalisib (CAL-101) | 820 - 8600 | 565 - 4000 | 89 - 2100 | 2.5 - 19 | 328 - 3440 | 226 - 1600 | 35.6 - 840 |
| Seletalisib | >3636 | >3636 | >3636 | 12 | >303 | >303 | >303 |
| Zandelisib | - | - | - | 0.6 | - | - | - |
| PI3KD-IN-015 | >3000 | >3000 | >3000 | 13 | >230 | >230 | >230 |
| GDC-0941 (Pictilisib) | 3 | 33 | 15 | 3 | 1 | 11 | 5 |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 | 0.45 | 1.43 | 2.26 |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | 0.71 | 5.29 | 9.14 |
Note: IC50 values can vary between different studies and assay conditions. The data presented is a compilation from multiple sources for comparative purposes.[1][3][10][11][12]
Experimental Protocols
Biochemical Isoform Selectivity Assay (In Vitro Kinase Assay)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified recombinant PI3K isoforms. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Principle: Recombinant PI3K enzymes phosphorylate a lipid substrate (e.g., PIP2), converting ATP to ADP. The amount of ADP produced is directly proportional to the kinase activity. In the presence of an inhibitor, kinase activity is reduced, resulting in lower ADP production. The ADP-Glo™ system uses a two-step reaction to measure the amount of ADP, which is then converted to a luminescent signal.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
Novel test inhibitors dissolved in DMSO
-
PI3K Kinase Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[13]
-
Lipid substrate (e.g., D-myo-phosphatidylinositol 4,5-bisphosphate - PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well assay plates
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO.
-
Assay Plate Preparation: Add diluted inhibitors or vehicle control (DMSO) to the wells of a 384-well plate.
-
Enzyme/Substrate Mixture: Prepare a mixture of the PI3K reaction buffer and the lipid substrate. Dilute the specific PI3K isoform into this mixture.
-
Reaction Initiation: Add the enzyme/lipid mixture to the wells containing the inhibitor. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration using a suitable software (e.g., GraphPad Prism).[14][15]
Caption: Workflow for the in vitro PI3K isoform selectivity assay.
Cellular Isoform Selectivity Assay (Phospho-Akt Western Blot)
This assay determines the inhibitor's ability to block PI3K signaling within a cellular context by measuring the phosphorylation of the downstream effector, Akt.
Principle: In cells, activated PI3K leads to the phosphorylation of Akt at key residues (e.g., Serine 473 and Threonine 308).[1] A selective PI3Kδ inhibitor should reduce the levels of phosphorylated Akt (p-Akt) in cell lines where the PI3Kδ isoform is the primary driver of Akt phosphorylation, with less effect in cell lines dependent on other isoforms.
Materials:
-
Relevant cell lines (e.g., B-cell lymphoma cell line for PI3Kδ, and other cancer cell lines for α and β)
-
Cell culture medium and supplements
-
Test inhibitors dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-p-Akt (S473), anti-total Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture: Seed cells in culture plates and allow them to adhere or reach the desired confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the test inhibitor or vehicle control (DMSO) for a specified time.
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody against p-Akt (S473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative levels of p-Akt normalized to total Akt and the loading control. Plot the normalized p-Akt levels against the inhibitor concentration to determine the cellular IC50.
Caption: Logical flow for determining cellular isoform selectivity.
Conclusion
The described biochemical and cellular assays provide a robust framework for determining the isoform selectivity of novel PI3Kδ inhibitors. A comprehensive selectivity profile, generated through these detailed protocols, is essential for the preclinical evaluation and further development of these targeted therapies for B-cell malignancies and inflammatory disorders. The combination of in vitro enzymatic assays and cell-based functional assays will provide a thorough understanding of the inhibitor's potency and specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. cusabio.com [cusabio.com]
- 10. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.es [promega.es]
- 14. courses.edx.org [courses.edx.org]
- 15. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine, also known by its research names Roscovitine, Seliciclib, and CYC202, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs).[1] By competing for the ATP binding site of CDKs such as CDK1, CDK2, CDK5, CDK7, and CDK9, it disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] This mechanism of action has made it a subject of extensive preclinical research in various cancer types. Mouse xenograft models are a cornerstone of in vivo pharmacology studies, providing a platform to evaluate the anti-tumor efficacy of compounds like this compound in a living system. These application notes provide a summary of its effects in such models and detailed protocols for its use.
Data Presentation: Efficacy in Mouse Xenograft Models
The anti-tumor activity of this compound has been demonstrated across a range of human tumor xenografts in mice. The following tables summarize the quantitative data from various studies.
| Cancer Type | Cell Line | Mouse Strain | Dosage and Administration | Treatment Schedule | Tumor Growth Inhibition |
| Ewing's Sarcoma | A4573 | Nude Mice | 50 mg/kg, Intraperitoneal (IP) | Daily for 5 days | Tumors grew ~1.25-fold vs. ~14.5-fold in untreated mice.[4] |
| Prostate Cancer | PC-3 | - | - | - | 35% tumor growth inhibition.[4] |
| Osteosarcoma | Glasgow | B6D2F1 Mice | 300 mg/kg, Oral | Daily | 55% reduction in tumor weight.[4] |
| Colorectal Cancer | LoVo | CD1 Nude Mice | 100 mg/kg, IP | 3 times daily for 5 days | 45% reduction in tumor growth.[4] |
| Uterine Carcinoma | MESSA-DX5 | CD1 Nude Mice | 500 mg/kg, Oral | 3 times daily for 4 days | 62% reduction in tumor growth.[4] |
| Breast Cancer | MDA-MB 231 | Nude Mice | 100 mg/kg + 7.5 Gy irradiation | - | 73% growth inhibition (vs. 54% for irradiation alone).[4] |
| Colon Cancer | HCT116 | Nude Mice | 500 mg/kg, Oral | - | 79% reduction in tumor growth at day 5.[4] |
| Colon Cancer | HT29 | Nude Mice | 10 and 40 mg/kg, IP | - | 68% and 80% tumor reduction, respectively.[4] |
| Breast Cancer | MCF7 | Nude Mice | 400 mg/kg, Oral | Twice a day | 70% inhibition of tumor growth.[4] |
| Therapy-Resistant Breast Cancer | MCF7-LTLTca, MCF7-HER2, MCF7-TamR | Nude Mice | 100 mg/kg, Oral | 3 times a day for 10 days | Significantly smaller tumor volumes. |
| Lymphoma | RAMOS, HBL-2 | Immunodeficient NOD.Cg-Prkdc scid Il2rg tm1Wjl/SzJ | 12.5 mg/mouse, IP | Two cycles | Significantly suppressed tumor growth. |
Signaling Pathway
This compound primarily functions by inhibiting cyclin-dependent kinases, which are crucial for cell cycle progression. The diagram below illustrates its mechanism of action.
Caption: Inhibition of Cyclin/CDK complexes by this compound leads to cell cycle arrest and apoptosis.
Experimental Workflow
A typical workflow for a mouse xenograft study is outlined below.
Caption: A generalized workflow for conducting a mouse xenograft study.
Experimental Protocols
Cell Culture and Preparation for Implantation
This protocol outlines the steps for preparing cancer cells for subcutaneous injection into mice.
Materials:
-
Appropriate cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Sterile microcentrifuge tubes
-
Centrifuge
Procedure:
-
Culture cells in a T-75 or T-150 flask until they reach 70-80% confluency.
-
Aspirate the old medium and wash the cells once with sterile PBS.
-
Add 3-5 mL of trypsin-EDTA to the flask and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 1,500 rpm for 3-5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of sterile PBS.
-
Centrifuge again at 1,500 rpm for 3-5 minutes.
-
Resuspend the cell pellet in a known volume of sterile, serum-free medium or PBS.
-
Perform a cell count using a hemocytometer and trypan blue to determine cell viability. Viability should be >95%.
-
Adjust the cell concentration to the desired density for injection (e.g., 1 x 10⁷ cells/mL) with sterile, serum-free medium or PBS. Keep the cell suspension on ice.[5]
Subcutaneous Tumor Implantation
This protocol describes the subcutaneous injection of cancer cells into immunodeficient mice.
Materials:
-
4-6 week old immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
Prepared cell suspension
-
1 mL sterile syringes
-
27- or 30-gauge sterile needles
-
70% ethanol or iodine solution for disinfection
-
Anesthetic (if required by institutional guidelines)
Procedure:
-
Allow mice to acclimatize for at least one week before the procedure.
-
Anesthetize the mouse if required.
-
Disinfect the injection site on the lower flank of the mouse with 70% ethanol or iodine solution.[6]
-
Gently draw the cell suspension into a 1 mL syringe without a needle to avoid cell damage. Attach the needle just before injection.
-
Pinch the skin at the injection site and insert the needle subcutaneously.
-
Slowly inject the desired volume of cell suspension (typically 100-200 µL).
-
Withdraw the needle and gently apply pressure to the injection site to prevent leakage.
-
Return the mouse to its cage and monitor for any adverse reactions.
Drug Formulation and Administration
a. Intraperitoneal (IP) Injection
Materials:
-
This compound
-
Vehicle (e.g., 0.05 M HCl)[7]
-
Sterile syringes and needles (25-27 gauge for mice)
Procedure:
-
Prepare the drug solution at the desired concentration in the appropriate vehicle. For example, a 10 mM stock solution can be prepared in 0.05 M HCl and then diluted for the final injection volume.[7]
-
Gently restrain the mouse, holding it in a head-down position.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid internal organs.[8]
-
Insert the needle with the bevel facing up at a 30-40° angle.
-
Aspirate briefly to ensure no fluid is drawn into the syringe, indicating correct placement in the peritoneal cavity.
-
Inject the solution slowly. The maximum recommended volume is typically 10 mL/kg.[8]
-
Withdraw the needle and return the mouse to its cage.
b. Oral Gavage
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Appropriately sized gavage needle (e.g., 20-22 gauge for adult mice)
-
Syringe
Procedure:
-
Prepare a homogenous suspension or solution of the drug in the chosen vehicle.
-
Weigh the mouse to calculate the correct dosage volume (typically not exceeding 10 mL/kg).[9]
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently restrain the mouse and hold its head to straighten the neck and esophagus.
-
Insert the gavage needle into the mouth, to one side, and gently advance it along the roof of the mouth into the esophagus. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly administer the drug solution.
-
Smoothly withdraw the needle and return the mouse to its cage.
-
Observe the mouse for at least 15 minutes for any signs of distress.[10]
Tumor Volume Measurement and Monitoring
Materials:
-
Digital calipers
Procedure:
-
Measure the length (longest dimension) and width (dimension perpendicular to the length) of the tumor using digital calipers.[11]
-
Record the measurements 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[6][12]
-
Simultaneously, weigh the mice to monitor for any drug-related toxicity.
Study Endpoint and Tissue Harvesting
Procedure:
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific treatment duration.
-
Euthanize the mice according to approved institutional protocols.
-
Excise the tumors and weigh them.
-
Tumor tissue can be preserved for further analysis (e.g., histology, western blotting, RNA sequencing) by flash-freezing in liquid nitrogen or fixing in formalin.
References
- 1. Seliciclib - Wikipedia [en.wikipedia.org]
- 2. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Administration of roscovitine [bio-protocol.org]
- 5. Establishment and Characterization of a Nude Mouse Model of Subcutaneously Implanted Tumors and Abdominal Metastasis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. Delayed Treatment with Systemic (S)-Roscovitine Provides Neuroprotection and Inhibits In Vivo CDK5 Activity Increase in Animal Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. research.fsu.edu [research.fsu.edu]
- 11. Tumor volume measurement [bio-protocol.org]
- 12. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Microtubule Depolymerization Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to switch between phases of polymerization and depolymerization, a process termed dynamic instability, is crucial for a multitude of cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1] This dynamic nature makes microtubules a prime target for therapeutic intervention, particularly in oncology.[1] Compounds that disrupt microtubule dynamics, either by stabilizing or destabilizing the polymer, can lead to mitotic arrest and subsequent apoptosis in cancer cells.[1][2]
These application notes provide detailed protocols for evaluating the microtubule depolymerization activity of test compounds using both in vitro and cell-based assays. The described methods allow for the quantitative assessment of a compound's effect on microtubule polymerization dynamics, providing valuable insights for drug discovery and development programs.
I. In Vitro Tubulin Polymerization Assays
In vitro tubulin polymerization assays are fundamental for directly assessing the effect of a compound on the assembly of purified tubulin into microtubules. These assays monitor the kinetics of microtubule formation, which typically follows a sigmoidal curve representing three phases: nucleation, growth, and steady-state equilibrium.[3] The impact of a test compound is determined by its effect on these polymerization kinetics.
A. Turbidity-Based Tubulin Polymerization Assay
This classic method relies on the principle that light is scattered by microtubules to an extent proportional to the concentration of the microtubule polymer.[3][4] An increase in turbidity, measured as an increase in absorbance, indicates microtubule polymerization.
-
Reagent Preparation:
-
Thaw purified tubulin (e.g., bovine brain tubulin, ≥99% pure), GTP stock solution, and polymerization buffer on ice.[5] Use the tubulin within one hour of thawing.[5]
-
Prepare a 10X stock solution of the test compound in an appropriate solvent (e.g., DMSO). Further dilute in polymerization buffer to the desired final concentrations. The final solvent concentration should be kept low (e.g., <1%) to avoid interfering with the assay.[1]
-
Prepare control compounds: a known microtubule destabilizer (e.g., nocodazole) and a stabilizer (e.g., paclitaxel).[3][5]
-
-
Assay Setup:
-
Pre-warm a 96-well half-area plate and a microplate spectrophotometer to 37°C.[3][5]
-
On ice, prepare the reaction mixture in microcentrifuge tubes. For a 100 µL final reaction volume, combine the polymerization buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).[1][3]
-
Add the tubulin protein to the reaction mixture to achieve a final concentration of 3 mg/mL (approximately 30 µM).[3]
-
In the pre-warmed 96-well plate, add 10 µL of the 10X test compound, control compound, or vehicle control to the appropriate wells.[1]
-
-
Initiation and Data Acquisition:
-
Initiate the polymerization reaction by adding 90 µL of the tubulin-containing reaction mixture to each well. Mix gently by pipetting up and down, avoiding the introduction of air bubbles.[1]
-
Immediately place the plate in the pre-warmed spectrophotometer.[1]
-
Measure the absorbance at 340 nm or 350 nm every 30-60 seconds for 60-90 minutes.[1][5]
-
The effect of a test compound on tubulin polymerization can be quantified by analyzing the polymerization curve. Key parameters to determine include the maximum velocity (Vmax) of polymerization, the lag time before polymerization begins, and the final polymer mass at steady state.
| Parameter | Description | Effect of Depolymerizing Agent | Effect of Stabilizing Agent |
| Vmax (OD/min) | The maximum rate of polymerization, determined from the steepest slope of the curve. | Decrease | Increase |
| Lag Time (min) | The time before a significant increase in absorbance is observed, representing the nucleation phase. | Increase or No significant change | Decrease |
| Maximal Polymer Mass (OD) | The absorbance at the steady-state plateau, proportional to the total amount of polymerized tubulin. | Decrease | Increase |
Table 1: Summary of quantitative data from a turbidity-based tubulin polymerization assay.
B. Fluorescence-Based Tubulin Polymerization Assay
This method offers higher sensitivity than the turbidity assay and utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.[2][6] A common reporter is 4′,6-diamidino-2-phenylindole (DAPI).[2]
-
Reagent Preparation:
-
Follow the reagent preparation steps as described for the turbidity-based assay.
-
Include the fluorescent reporter (e.g., DAPI at a final concentration of 6.3 µM) in the reaction mixture.[2]
-
-
Assay Setup:
-
Pre-warm a black 96-well plate and a fluorescence plate reader to 37°C.[1]
-
Set up the reactions on ice as described for the turbidity-based assay, including the fluorescent reporter in the tubulin-containing mixture.
-
-
Initiation and Data Acquisition:
-
Initiate the reaction by adding the tubulin/reporter mixture to the wells containing the test compounds.
-
Immediately place the plate in the pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation / 460 nm emission for DAPI) every minute for 60-90 minutes.[1]
-
Similar to the turbidity assay, the data is plotted as fluorescence intensity versus time, and the same kinetic parameters are analyzed.
| Parameter | Description | Effect of Depolymerizing Agent | Effect of Stabilizing Agent |
| Vmax (RFU/min) | The maximum rate of polymerization, determined from the steepest slope of the fluorescence curve. | Decrease | Increase |
| Lag Time (min) | The time before a significant increase in fluorescence is observed. | Increase or No significant change | Decrease |
| Maximal Fluorescence (RFU) | The fluorescence intensity at the steady-state plateau. | Decrease | Increase |
Table 2: Summary of quantitative data from a fluorescence-based tubulin polymerization assay.
II. Cell-Based Microtubule Depolymerization Assays
Cell-based assays provide a more physiologically relevant context by evaluating the effects of compounds on the microtubule network within intact cells. These assays often involve immunofluorescence microscopy to visualize changes in microtubule structure.[2][7]
A. Immunofluorescence Microscopy Assay
This method allows for the direct visualization and qualitative or quantitative assessment of microtubule depolymerization in cells treated with a test compound.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa) onto glass coverslips or in a multi-well imaging plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound, a known depolymerizing agent (e.g., nocodazole), a stabilizing agent (e.g., paclitaxel), and a vehicle control for a specified duration (e.g., 30 minutes to 18 hours).[2][7]
-
-
Fixation and Permeabilization:
-
After treatment, fix the cells with 4% formaldehyde in a buffered solution for 30 minutes at room temperature.[2]
-
Wash the cells with phosphate-buffered saline (PBS).
-
Permeabilize the cells with a detergent-containing buffer (e.g., 0.5% Triton X-100 in a microtubule-stabilizing buffer) for 10-20 minutes.[2][8]
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., PBS with 1% bovine serum albumin) for 30 minutes.
-
Incubate the cells with a primary antibody against α-tubulin or β-tubulin for 1 hour at room temperature or overnight at 4°C.[7]
-
Wash the cells with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain the nuclei with a DNA dye like Hoechst 33258.[7]
-
Wash the cells and mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Qualitatively assess the microtubule network integrity. Depolymerization will be evident by a diffuse tubulin staining pattern and a loss of the filamentous network.
-
For quantitative analysis, use image analysis software to measure parameters such as the total fluorescence intensity of the tubulin network or the percentage of cells with a depolymerized microtubule phenotype.[2]
-
| Treatment Group | Observed Microtubule Phenotype | Quantitative Measure (e.g., % of Resistant Microtubules) |
| Vehicle Control | Intact, filamentous microtubule network | 100% |
| Test Compound (Depolymerizer) | Diffuse tubulin staining, loss of filamentous network | Dose-dependent decrease |
| Nocodazole (Positive Control) | Complete or near-complete loss of microtubule network | Significant decrease |
| Paclitaxel (Negative Control) | Dense, bundled microtubule network | No significant decrease |
Table 3: Summary of data from a cell-based immunofluorescence assay for microtubule depolymerization.
III. Advanced Techniques for Studying Microtubule Dynamics
For a more detailed investigation of microtubule depolymerization, advanced microscopy techniques can be employed.
A. Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy allows for the visualization of microtubule dynamics near the coverslip surface with high signal-to-noise ratio.[9][10] This technique is particularly useful for in vitro reconstitution assays where dynamic microtubules are observed in real-time.[9]
B. Spinning Disk Confocal Microscopy
Spinning disk confocal microscopy enables high-speed, high-resolution live-cell imaging of microtubule dynamics with reduced phototoxicity compared to traditional confocal microscopy.[11] This is often combined with the expression of fluorescently tagged microtubule-associated proteins, such as EB3, which specifically label growing microtubule plus-ends.[11]
IV. Signaling Pathways and Microtubule Depolymerization
The regulation of microtubule dynamics is intricately linked to various cellular signaling pathways. For instance, certain kinase inhibitors have been shown to possess unexpected microtubule stabilizing or destabilizing activities, suggesting off-target effects or crosstalk between signaling cascades and the cytoskeleton.[8][12] Investigating the impact of compounds on these pathways can provide a more comprehensive understanding of their mechanism of action.
Conclusion
The protocols outlined in these application notes provide a robust framework for the evaluation of microtubule depolymerization activity. The choice of assay will depend on the specific research question, available resources, and the stage of the drug discovery process. Combining in vitro and cell-based approaches will yield a comprehensive profile of a compound's effect on microtubule dynamics, facilitating the identification and characterization of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. abscience.com.tw [abscience.com.tw]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 9. Simultaneous Interference Reflection and Total Internal Reflection Fluorescence Microscopy for Imaging Dynamic Microtubules and Associated Proteins [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of Microtubule Dynamics by Spinning Disk Microscopy in Monopolar Mitotic Spindles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microtubule Depolymerization by Kinase Inhibitors: Unexpected Findings of Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Topoisomerase II Inhibitory Assay for Pyridopyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA topoisomerase II (Topo II) is a vital nuclear enzyme that modulates the topological state of DNA, playing a critical role in processes such as DNA replication, transcription, and chromosome segregation.[1][2] This enzyme facilitates the passage of a double-stranded DNA segment through a transient break in another, a function essential for resolving DNA tangles and supercoils.[2][3] Due to its indispensable role in cell proliferation, Topo II is a well-established and important target for anticancer drug development.[1][4]
Pyridopyrimidines, a class of heterocyclic compounds, have emerged as promising scaffolds in the discovery of novel anticancer agents, with some derivatives exhibiting potent inhibitory effects on key cellular targets.[5][6] This document provides detailed protocols and application notes for evaluating the inhibitory activity of novel pyridopyrimidine compounds against human Topoisomerase II. The described assays are fundamental for identifying lead compounds and elucidating their mechanism of action, distinguishing between catalytic inhibitors and Topo II poisons.
Principle of Topoisomerase II Assays
The inhibitory activity of compounds against Topo II can be assessed through several in vitro assays that measure the enzyme's catalytic functions.
-
DNA Decatenation Assay : This is a highly specific assay for Topo II.[2] It utilizes kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[7] Active Topo II decatenates, or unlinks, these minicircles, allowing them to migrate into an agarose gel during electrophoresis.[8] Inhibitors of the enzyme's catalytic activity prevent this decatenation, causing the kDNA network to remain in the loading well.[3][7]
-
DNA Relaxation Assay : Topo II can relax supercoiled plasmid DNA.[2][9] In this assay, the supercoiled DNA substrate (fastest migrating form) is converted by the enzyme into relaxed topoisomers (slower migrating forms).[9][10] An inhibitor will prevent this conversion, leaving the DNA in its supercoiled state.
-
DNA Cleavage Assay : This assay is crucial for identifying "Topo II poisons." These compounds, like etoposide, stabilize the transient "cleavage complex" formed between Topo II and DNA.[11] This leads to an accumulation of linear DNA, which can be visualized on an agarose gel.[11][12] This assay helps differentiate poisons from catalytic inhibitors, which block the enzyme's activity without stabilizing the cleavage complex.[13]
Experimental Workflows and Signaling
The following diagrams illustrate the Topoisomerase II catalytic cycle, the general experimental workflow for assessing inhibition, and the logic for classifying inhibitors based on assay results.
Caption: Topoisomerase II catalytic cycle and points of inhibition.
Caption: General workflow for a Topo II inhibitory assay.
Caption: Logic for classifying Topoisomerase II inhibitors.
Detailed Experimental Protocols
Protocol 1: Topoisomerase II DNA Decatenation Assay
This assay is the gold standard for specifically measuring Topo II catalytic activity.
A. Materials and Reagents:
-
Human Topoisomerase II Enzyme: Store at -80°C.[14]
-
Kinetoplast DNA (kDNA): Substrate, e.g., from Crithidia fasciculata.[7]
-
10x Topo II Assay Buffer: 500 mM Tris-HCl (pH 7.5-8.0), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA.[7][8]
-
10x ATP Solution: 10-20 mM ATP in sterile water.[8]
-
Enzyme Dilution Buffer: 50 mM Tris.HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% (v/v) glycerol.[7]
-
Pyridopyrimidine Compounds: Stock solutions in 100% DMSO.
-
5x Stop Buffer/Loading Dye: 5% Sarkosyl, 25% glycerol, 0.125% bromophenol blue.[8][15]
-
Agarose and 1x TAE or TBE buffer for gel electrophoresis.
-
Ethidium Bromide or other DNA stain.
B. Preliminary Step: Enzyme Titration Before screening compounds, determine the minimal amount of Topo II enzyme required for complete decatenation of kDNA.
-
Prepare a series of enzyme dilutions in Dilution Buffer.[7]
-
Set up standard reactions (final volume 20-30 µL) containing 1x Assay Buffer, 1x ATP, and ~200 ng kDNA.[1]
-
Add varying units (e.g., 0.5 to 5 units) of diluted enzyme to the reactions.[1]
-
Incubate, stop the reaction, and run on an agarose gel as described below.
-
The lowest enzyme concentration that results in the complete conversion of kDNA (in the well) to decatenated minicircles (migrating bands) is the concentration to use for the inhibition assay.[7]
C. Inhibition Assay Protocol:
-
On ice, prepare a master mix of 10x Assay Buffer, 10x ATP solution, kDNA, and sterile water for all reactions.[7] A typical 20 µL reaction would contain 2 µL of 10x buffer, 2 µL of 10x ATP, 200 ng kDNA, and water.[1]
-
Aliquot the master mix into pre-chilled 1.5 mL microcentrifuge tubes.
-
Add 1 µL of the pyridopyrimidine compound at various concentrations to the respective tubes.
-
Include necessary controls:
-
No Enzyme Control: Master mix + DMSO (shows position of kDNA substrate).
-
Enzyme Control: Master mix + DMSO + Enzyme (shows 100% activity).
-
Positive Inhibitor Control: Master mix + known inhibitor (e.g., Etoposide) + Enzyme.
-
-
Add the pre-determined amount of Topo II enzyme to all tubes except the "No Enzyme Control". Add the enzyme last.[8]
-
Terminate the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye.[8]
-
Load the entire sample into the wells of a 1% agarose gel containing 0.5 µg/mL ethidium bromide.[12]
-
Perform electrophoresis at 5-10 V/cm for 2-3 hours.[2]
-
Visualize the gel using a UV transilluminator and document the results.[1][2]
D. Interpretation:
-
Inhibition: A decrease in the intensity of decatenated DNA bands and an increase in kDNA retained in the well, compared to the enzyme control.
-
IC₅₀ Value: The concentration of the pyridopyrimidine compound that inhibits 50% of the decatenation activity. This can be quantified using densitometry software.[14]
Protocol 2: Topoisomerase II-mediated DNA Cleavage Assay
This assay determines if the compound acts as a Topo II poison.
A. Materials and Reagents:
-
Same as the decatenation assay, but replace kDNA with supercoiled plasmid DNA (e.g., pBR322) at ~0.5 µg per reaction.[11]
-
10% Sodium Dodecyl Sulfate (SDS) .[12]
-
Proteinase K (e.g., 20 mg/mL stock).[12]
B. Cleavage Assay Protocol:
-
Assemble reactions on ice as described for the decatenation assay, but using supercoiled plasmid DNA as the substrate.[11]
-
Add the pyridopyrimidine compound and controls. A known Topo II poison (e.g., etoposide) must be used as a positive control.[12]
-
Add Topo II enzyme (typically 2-6 units) and incubate at 37°C for 30 minutes.[12]
-
Stop the reaction and trap the cleavage complex by adding 2 µL of 10% SDS, followed by incubation at 37°C for 15 minutes.[12]
-
Add Proteinase K to a final concentration of 50 µg/mL to digest the enzyme. Incubate at 37°C for another 15-30 minutes.[11][12]
-
Add loading dye and run the samples on a 1% agarose gel.
-
Stain and visualize the DNA.
C. Interpretation:
-
No Cleavage (Catalytic Inhibitor): The compound inhibits the relaxation of supercoiled DNA without producing a linear DNA band.
-
Cleavage Induced (Topo II Poison): The compound causes an increase in the amount of linear plasmid DNA compared to the enzyme-only control. The supercoiled DNA band will decrease, and a distinct band corresponding to linear DNA will appear.
Data Presentation: Inhibitory Activity
Quantitative data from inhibition assays should be summarized to compare the potency of different compounds. The half-maximal inhibitory concentration (IC₅₀) is the standard metric.
| Compound Class | Specific Compound | Target | Assay Type | IC₅₀ (µM) | Reference |
| Thiazolopyrimidine | Compound 3d | Topoisomerase II | Decatenation | 2.89 | [4] |
| Reference Drug | Doxorubicin | Topoisomerase II | Decatenation | 2.67 | [4] |
| Cyanopyridone | Compound 5e | VEGFR-2 / HER-2 | Cytotoxicity | 1.39 | [6] |
| Cyanopyridone | Compound 5a | VEGFR-2 / HER-2 | Cytotoxicity | 1.77 | [6] |
| Reference Drug | Etoposide | Topoisomerase II | Varies | < 1.0 | [16] |
Note: IC₅₀ values for compounds 5a and 5e are for cytotoxicity against the MCF-7 cell line, not direct Topoisomerase II inhibition, but are included to show the potency of related scaffolds.[6]
Application Notes and Troubleshooting
-
Compound Solubility: Pyridopyrimidine compounds are often dissolved in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1-2%, as higher concentrations can inhibit enzyme activity. Always run a solvent control (enzyme + DMSO) to account for any effects of the solvent.[1]
-
Enzyme Quality: Use high-quality, purified Topoisomerase II with high specific activity, especially for cleavage assays, which may require more enzyme than relaxation or decatenation assays.[11]
-
Nuclease Contamination: If smearing is observed on the gel, it may indicate nuclease contamination in the enzyme preparation. Nuclease activity is ATP-independent, which can help differentiate it from Topo II activity.[15]
-
Data Quantification: For accurate IC₅₀ determination, scan the gel images and use densitometry software to quantify the intensity of the substrate and product bands. Plot the percentage of inhibition against the logarithm of the compound concentration.[10]
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New fused pyrimidine derivatives with anticancer activity: Synthesis, topoisomerase II inhibition, apoptotic inducing activity and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. inspiralis.com [inspiralis.com]
- 8. topogen.com [topogen.com]
- 9. inspiralis.com [inspiralis.com]
- 10. inspiralis.com [inspiralis.com]
- 11. inspiralis.com [inspiralis.com]
- 12. topogen.com [topogen.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. inspiralis.com [inspiralis.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for constructing the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core?
A common and effective strategy involves a multi-step synthesis starting from a piperidin-4-one derivative. This typically includes the construction of a fused pyrimidine ring onto the piperidine scaffold. One approach is the Gewald reaction, followed by cyclization with a suitable reagent like formamidine acetate to form the pyrimidine ring.[1]
Q2: What are the typical starting materials for this synthesis?
Key starting materials often include a protected or substituted piperidin-4-one, a source for the pyrimidine ring such as guanidine or formamidine, and various reagents for cyclization and functional group manipulations.
Q3: What are some of the major challenges and side reactions encountered during the synthesis?
Common challenges include low yields, incomplete cyclization of intermediates, and the formation of side products.[2] Potential side reactions can include oxidation of the tetrahydropyridine ring, formation of dimeric species, and hydrolysis of functional groups under harsh reaction conditions.
Q4: What purification techniques are most effective for the final compound and intermediates?
Purification of the final product and intermediates is typically achieved through column chromatography on silica gel.[3] Depending on the polarity and stability of the compounds, other techniques such as recrystallization or preparative high-performance liquid chromatography (HPLC) may also be employed.
Q5: How can I improve the yield of the cyclization step to form the pyrimidine ring?
Optimizing the reaction conditions is crucial for improving the yield of the cyclization step. This includes adjusting the temperature, reaction time, choice of solvent, and the stoichiometry of the reagents. For instance, the cyclization using formamidine acetate in DMF is often carried out at elevated temperatures (e.g., 100 °C) for an extended period (e.g., 16 hours) to ensure complete reaction.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | - Inactive reagents.- Incorrect reaction temperature.- Insufficient reaction time. | - Check the quality and purity of starting materials and reagents.- Optimize the reaction temperature. Some cyclization steps require heating to proceed efficiently.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Presence of Multiple Spots on TLC (Impure Product) | - Incomplete reaction.- Formation of side products (e.g., oxidized byproducts, dimers).- Degradation of the product. | - Ensure the reaction goes to completion by extending the reaction time or increasing the temperature.- Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Optimize the work-up procedure to minimize product degradation. Purify the crude product using column chromatography with an appropriate solvent system. |
| Difficulty in Isolating the Product | - High polarity of the compound, leading to strong adsorption on silica gel.- Product is highly soluble in the work-up solvents. | - For highly polar compounds, consider using a more polar eluent system or reverse-phase chromatography.- During work-up, carefully select extraction solvents to minimize product loss. Back-extraction of the aqueous layer may be necessary. |
| Incomplete Cyclization | - Steric hindrance from bulky substituents.- Insufficient activation of the reacting groups. | - Use a stronger cyclization agent or a catalyst to facilitate the reaction.- Increase the reaction temperature and time.- Consider a different synthetic route that may be less sensitive to steric effects. |
Experimental Protocols
General Protocol for the Synthesis of a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Core
This protocol is a generalized procedure based on common synthetic routes for related structures and may require optimization for the specific synthesis of this compound.
Step 1: Synthesis of a 2-amino-3-cyanotetrahydropyridine derivative (Gewald Reaction)
-
To a solution of a protected piperidin-4-one (1 equivalent) in ethanol, add ethyl cyanoacetate (1 equivalent) and elemental sulfur (1.1 equivalents).
-
Add a catalytic amount of a base, such as morpholine or triethylamine.
-
Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash the solid with cold ethanol to afford the 2-amino-3-cyanotetrahydropyridine derivative.
Step 2: Cyclization to form the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
-
Dissolve the 2-amino-3-cyanotetrahydropyridine derivative (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add an excess of formamidine acetate (e.g., 8 equivalents).[1]
-
Heat the reaction mixture to 100 °C and stir for 16 hours.[1]
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one derivative.
Step 3: Conversion to 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
-
To the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one derivative (1 equivalent), add phosphorus oxychloride (POCl₃) as both reagent and solvent.
-
Add a catalytic amount of a base like pyridine or DBU.
-
Reflux the mixture for several hours until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro derivative.
Step 4: Amination to this compound
Note: A direct protocol for the 2-amino substitution was not found in the initial search. The following is a general approach for amination of a related 4-chloro position, which may be adaptable.
-
Dissolve the 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in a suitable solvent like ethanol or isopropanol.
-
Add a source of ammonia, such as a solution of ammonia in methanol or ammonium hydroxide.
-
Heat the reaction in a sealed tube at an elevated temperature (e.g., 80-120 °C) for several hours.
-
Monitor the reaction by TLC. After completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 2-amino product.
Data Presentation
Table 1: Comparison of Reaction Conditions for Pyrimidine Ring Formation
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-amino-3-ethoxycarbonyl-tetrahydropyridine derivative | Formamidine acetate | DMF | 100 | 16 | ~80 | [1] |
| 2,6-diaminopyrimidin-4-ol and aryl aldehydes | Malononitrile | Ethanol | Reflux | - | - | [4] |
| 6-aminouracil | Dimethyl acetylenedicarboxylate | Protic media | - | - | - | [5] |
Table 2: Solvents and Bases for Different Synthetic Steps
| Step | Common Solvents | Common Bases |
| Gewald Reaction | Ethanol, DMF | Morpholine, Triethylamine |
| Pyrimidine Cyclization | DMF, Ethanol | - |
| Chlorination | POCl₃ (reagent and solvent), Toluene, Xylene | Pyridine, DBU |
| Amination | Ethanol, Isopropanol, Dioxane | Ammonia, Triethylamine |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
Technical Support Center: Overcoming Solubility Challenges with Tetrahydropyridopyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of tetrahydropyridopyrimidine derivatives in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor aqueous solubility for tetrahydropyridopyrimidine derivatives?
A1: The poor solubility of tetrahydropyridopyrimidine derivatives, like many small molecules developed in drug discovery, often stems from their physicochemical properties. Key factors include:
-
High Lipophilicity: These molecules can have a high logP (a measure of lipophilicity), meaning they prefer non-polar environments over aqueous buffers[1].
-
Crystal Lattice Energy: A stable, highly ordered crystalline structure requires significant energy to break apart and dissolve[1].
-
Poor Solvation: The molecular structure may not interact favorably with water molecules, which hinders the dissolution process[1].
-
pH-Dependent Solubility: As many of these derivatives are ionizable compounds, their solubility can be highly dependent on the pH of the buffer[1][]. The molecule may precipitate if the pH is not optimal for its ionized state.
Q2: I'm observing precipitation when I dilute my concentrated DMSO stock into my aqueous buffer. What is happening and how can I prevent it?
A2: This common issue is known as "precipitation upon dilution"[1]. Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve non-polar compounds at high concentrations[1][3]. When this stock solution is introduced into an aqueous buffer, the compound's local concentration can momentarily exceed its solubility limit in the new, predominantly aqueous environment, causing it to crash out of solution[1].
To prevent this:
-
Make initial serial dilutions in DMSO to lower the compound's concentration before the final dilution step.
-
Add the diluted DMSO stock to your buffer slowly while vortexing or stirring to ensure rapid mixing.
-
Ensure the final concentration of DMSO in your assay is low, typically between 0.1% and 1%, as most cells can tolerate this range. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Q3: Does the solid form of my compound (e.g., crystalline vs. amorphous) affect its solubility?
A3: Yes, absolutely. The solid-state properties of a compound are critical to its solubility[4]. Amorphous forms of a drug are generally more soluble and have faster dissolution rates than their stable crystalline counterparts because they lack a structured crystal lattice, which requires less energy to overcome[4][5]. Different crystalline forms, known as polymorphs, can also exhibit different solubilities[6].
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A4:
-
Kinetic Solubility is the maximum concentration a compound can reach when added from a concentrated organic stock solution (like DMSO) to an aqueous buffer, before it precipitates out over a shorter time frame. It is often measured in high-throughput screening[7]. This measurement is relevant for most in vitro assays where a compound is introduced from a DMSO stock[8][9].
-
Thermodynamic Solubility is the true equilibrium solubility, measured by determining the concentration of a compound in a saturated solution after it has been in contact with the solid compound for an extended period (e.g., 24-48 hours) until equilibrium is reached[8][10]. This value is crucial for understanding a compound's behavior in later-stage development, such as formulation for in vivo studies[9].
For initial experiments and troubleshooting in vitro assays, measuring kinetic solubility is typically more relevant and practical.
Troubleshooting Workflow for Solubility Issues
Before diving into specific techniques, it's helpful to follow a logical workflow to diagnose and solve solubility problems. The following diagram outlines a systematic approach.
Caption: A decision tree for troubleshooting solubility issues.
In-Depth Troubleshooting Guides & Protocols
Strategy 1: pH Adjustment
Principle: For ionizable compounds, solubility is highly dependent on pH. Weakly acidic compounds are more soluble at higher pH (above their pKa), where they are deprotonated and negatively charged. Weakly basic compounds are more soluble at lower pH (below their pKa), where they are protonated and positively charged[][11]. By adjusting the buffer pH, you can significantly increase the solubility of your tetrahydropyridopyrimidine derivative if it has ionizable functional groups[][12].
When to Use: This is one of the simplest and most effective first-line strategies for ionizable compounds[]. It is particularly useful when the experimental conditions can tolerate a change in buffer pH without affecting the biological assay.
-
Q: My compound is still precipitating after adjusting the pH. What's next?
-
A: The required pH for solubilization might be outside the stable range for your protein or assay. Also, ensure your buffer has sufficient buffering capacity to maintain the target pH after adding the compound. If solubility is still low, consider combining pH adjustment with a co-solvent[].
-
-
Q: How do I know if my compound is acidic or basic?
-
A: This can often be predicted from the chemical structure (e.g., presence of carboxylic acids or amines). If unsure, you can experimentally determine a pH-solubility profile by measuring solubility across a range of pH values.
-
-
Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.
-
Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached[10].
-
Separate the undissolved solid from the saturated solution by centrifugation followed by filtering the supernatant through a 0.22 µm filter. Be aware that filtration may lead to underestimation of solubility due to compound adsorption to the filter material[9].
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy[8].
-
Plot the measured solubility against the pH of each buffer to generate the pH-solubility profile.
Strategy 2: Use of Co-solvents
Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the polarity of the solvent system[5][13]. This makes the environment more favorable for lipophilic molecules, thereby increasing their solubility[12][14]. Co-solvents work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the solute[5][13].
When to Use: This method is highly effective for non-polar or hydrophobic drugs[15]. It is widely used in preclinical studies and in vitro assays. However, the concentration of the co-solvent must be carefully controlled, as high concentrations can be toxic to cells or may interfere with protein function.
| Co-solvent | Typical Concentration Range for Cell-Based Assays | Notes |
| Ethanol | 0.1% - 1% | Can cause protein denaturation at higher concentrations. |
| Propylene Glycol (PG) | 0.1% - 5% | Generally well-tolerated. Used in many pharmaceutical formulations[16]. |
| Polyethylene Glycol 400 (PEG 400) | 0.1% - 5% | A common, low-toxicity co-solvent[][16]. |
| Glycerin | 0.1% - 10% | Low toxicity, but can increase viscosity of the medium. |
-
Q: The co-solvent is affecting my experimental results. What can I do?
-
A: First, ensure you have a proper vehicle control (buffer + co-solvent) to measure the baseline effect. If the effect is unacceptable, try reducing the co-solvent concentration or testing a different, less disruptive co-solvent from the table above.
-
-
Q: My compound precipitates even with a co-solvent.
-
A: The required co-solvent concentration may be too high for your system. You could try a different co-solvent that might have a greater solubilizing capacity for your specific compound[17]. Alternatively, this is a good time to consider other strategies like using cyclodextrins or surfactants.
-
-
Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mM in Propylene Glycol).
-
Perform an intermediate dilution of this stock solution in the same co-solvent or in your aqueous buffer.
-
Add a small volume of the diluted stock to your final aqueous buffer to reach the desired working concentration. Ensure the final co-solvent concentration does not exceed the tolerated limit for your assay.
-
Vortex immediately after addition to ensure rapid and complete mixing. Visually inspect for any signs of precipitation.
Strategy 3: Use of Cyclodextrins
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity[][19]. They can encapsulate poorly soluble, lipophilic molecules within this cavity, forming a water-soluble "inclusion complex"[6][][20]. This complex effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility[19].
When to Use: This is an excellent method for increasing the solubility of hydrophobic compounds, particularly for BCS Class II and IV molecules[]. It is often used when co-solvents are not viable due to toxicity or interference. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical formulations due to its high solubility and safety profile[21].
| Cyclodextrin Derivative | Cavity Size (Å) | Common Applications |
| α-Cyclodextrin | 4.7 - 5.3 | Complexing small molecules or straight-chain alkyl groups. |
| β-Cyclodextrin | 6.0 - 6.5 | Suitable for molecules the size of a benzene or naphthalene ring[19]. |
| γ-Cyclodextrin | 7.5 - 8.3 | For larger molecules like steroids and macrocycles. |
| HP-β-CD | 6.0 - 6.5 | High aqueous solubility, widely used in parenteral formulations[21]. |
| SBE-β-CD | 6.0 - 6.5 | High aqueous solubility, often used to solubilize basic drugs. |
-
Q: How do I choose the right cyclodextrin?
-
A: The choice depends on the size and shape of your tetrahydropyridopyrimidine derivative. β-cyclodextrins and their derivatives (like HP-β-CD) are the most common choice for small molecule drugs[22].
-
-
Q: Can the cyclodextrin affect my assay?
-
A: Yes, at high concentrations, cyclodextrins can extract cholesterol from cell membranes. It is crucial to determine the highest non-toxic concentration in your system and always include a control with just the cyclodextrin in buffer.
-
-
Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 40% w/v).
-
Add an excess of your solid compound to the HP-β-CD solution.
-
Mix thoroughly by sonicating or shaking the mixture for several hours (or overnight) at a controlled temperature to facilitate complex formation.
-
Remove undissolved compound by centrifugation and filtration of the supernatant.
-
Determine the compound concentration in the clear filtrate to find the solubility enhancement. This stock solution can then be diluted in the buffer for your experiments.
Strategy 4: Use of Surfactants
Principle: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into structures called micelles[23][24]. Micelles have a hydrophobic core and a hydrophilic shell[25][26]. Poorly soluble compounds can partition into the hydrophobic core of these micelles, a process known as micellar solubilization, which dramatically increases their apparent solubility in the aqueous solution[24][25][27].
When to Use: Surfactants are powerful solubilizing agents. Non-ionic surfactants like Tween® 80 (polysorbate 80) and Solutol® HS-15 are commonly used in drug formulations due to their lower toxicity compared to ionic surfactants[14]. This method is useful when other approaches fail to provide sufficient solubility.
-
Q: The surfactant is lysing my cells or denaturing my protein.
-
A: This is a common problem. Ensure you are using the surfactant at a concentration slightly above its CMC but well below concentrations known to cause toxicity. Test a range of concentrations to find the optimal balance between solubility and biocompatibility. Non-ionic surfactants are generally less harsh than ionic ones (like SDS)[24].
-
-
Q: My results are inconsistent.
-
A: Ensure the buffer temperature is kept constant, as temperature can affect the CMC and the size of the micelles[25]. Also, confirm that your surfactant concentration is consistently above the CMC.
-
Biological Context: Signaling Pathway for Tetrahydropyridopyrimidine KRAS Inhibitors
Some tetrahydropyridopyrimidine derivatives have been identified as irreversible covalent inhibitors of KRAS-G12C, a common oncogenic mutation[28][29]. Understanding the pathway they inhibit is crucial for experimental design. These inhibitors lock KRAS in an inactive, GDP-bound state, preventing downstream signaling through pathways like the MAPK cascade, which is critical for cell proliferation[28][29][30].
Caption: Simplified RAS/MAPK signaling pathway inhibited by KRAS-G12C inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. m.youtube.com [m.youtube.com]
- 12. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. ijpbr.in [ijpbr.in]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. researchgate.net [researchgate.net]
- 21. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. jocpr.com [jocpr.com]
- 25. Micellar solubilization of drugs. [sites.ualberta.ca]
- 26. taylorfrancis.com [taylorfrancis.com]
- 27. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Off-Target Effects of Tetrahydropyridopyrimidine Kinase Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals utilizing kinase inhibitors based on the tetrahydropyridopyrimidine scaffold. This guide provides detailed troubleshooting strategies, frequently asked questions (FAQs), and experimental protocols to help identify, understand, and mitigate potential off-target effects during your experiments.
Troubleshooting Guide: Unexpected Experimental Outcomes
When experimental results deviate from the expected on-target effects of your tetrahydropyridopyrimidine kinase inhibitor, it is crucial to consider the possibility of off-target activity. This guide provides a systematic approach to troubleshooting these situations.
Common Issues and Recommended Actions
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected Phenotype or Toxicity | The inhibitor is affecting an off-target kinase that is critical for cell survival or the observed phenotype. | 1. Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that the inhibitor is binding to its intended target in your cellular model.[1] 2. Dose-Response Analysis: Perform a dose-response experiment and compare the concentration at which the unexpected phenotype is observed with the IC50 for the primary target. Off-target effects often occur at higher concentrations.[1][2] 3. Use a Structurally Unrelated Inhibitor: If available, use a different inhibitor for the same target with a distinct chemical scaffold. If the phenotype is not replicated, it suggests an off-target effect of the original compound.[1][2] 4. Rescue Experiment: If possible, express a drug-resistant mutant of the primary target kinase. If the phenotype persists, it is likely due to an off-target effect.[2] |
| Discrepancy Between Biochemical and Cell-Based Assay Potency | Differences in ATP concentration between assays, cell permeability issues, or the presence of efflux pumps can alter inhibitor potency in cells. | 1. Evaluate ATP Competition: Be aware that biochemical assays often use lower ATP concentrations than what is present in cells, which can make inhibitors appear more potent.[3] 2. Assess Cell Permeability: Utilize methods to quantify the intracellular concentration of your inhibitor. 3. Check for Efflux Pump Activity: Use efflux pump inhibitors to determine if your compound is being actively removed from the cells.[3] |
| Inconsistent Results Across Different Cell Lines | The expression levels of the primary target and potential off-targets can vary significantly between cell lines. | 1. Characterize Target and Off-Target Expression: Perform western blotting or qPCR to quantify the protein or mRNA levels of the intended target and suspected off-target kinases in your cell lines. 2. Consult Cell Line Databases: Use resources like the Cancer Cell Line Encyclopedia (CCLE) to check for known expression patterns of relevant kinases. |
Representative Off-Target Profile Data
While the specific off-target profile for every tetrahydropyridopyrimidine inhibitor is unique, the following table provides a representative example of kinome profiling data. This illustrates how the selectivity of a hypothetical inhibitor targeting KRAS-G12C might be presented. A lower IC50 value indicates higher potency.
| Kinase Target | Representative IC50 (nM) | Kinase Family | Potential Implication of Off-Target Inhibition |
| KRAS-G12C | 10 | Small GTPase | Primary Target |
| EGFR | >1000 | Receptor Tyrosine Kinase | Low potential for skin toxicities at therapeutic doses. |
| SRC | 500 | Non-receptor Tyrosine Kinase | Potential for effects on cell adhesion, growth, and migration. |
| LCK | 800 | Non-receptor Tyrosine Kinase | Possible impact on T-cell signaling. |
| ROCK1 | 1200 | Serine/Threonine Kinase | Low potential for effects on cell shape and motility. |
| p38α | >2000 | Serine/Threonine Kinase | Low potential for impacting inflammatory responses. |
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors?
A1: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common issue. These unintended interactions can lead to unexpected experimental results, cellular toxicity, and misinterpretation of the inhibitor's biological role.[1]
Q2: My tetrahydropyridopyrimidine inhibitor is reported to be highly selective, yet I'm observing unexpected phenotypes. What could be the reason?
A2: Even highly selective inhibitors can engage off-targets at concentrations used in cell-based assays, which are often higher than the biochemical IC50. It is also possible that the unexpected phenotype is a result of inhibiting the intended target, but this target has previously unknown functions in your experimental system. It is crucial to perform the recommended troubleshooting steps, such as a dose-response analysis and using a structurally unrelated inhibitor, to differentiate between on-target and off-target effects.[1][2]
Q3: How can I proactively identify potential off-target effects of my inhibitor?
A3: The most direct method is to perform a comprehensive kinome profiling screen where your inhibitor is tested against a large panel of purified kinases.[2] Additionally, chemical proteomics approaches can identify protein interactions in an unbiased manner within a cellular context.
Q4: Can off-target effects ever be beneficial?
A4: Yes, in some cases, off-target effects can contribute to the therapeutic efficacy of a drug, a concept known as polypharmacology. For instance, a multi-kinase inhibitor might be more effective in treating certain cancers by simultaneously blocking multiple signaling pathways that contribute to tumor growth and survival.
Experimental Protocols and Visualizations
Experimental Workflow for Investigating Off-Target Effects
The following diagram outlines a logical workflow for troubleshooting unexpected experimental outcomes that may be due to off-target effects.
Caption: A stepwise workflow for troubleshooting suspected off-target effects.
Key Signaling Pathways
Understanding the signaling pathways of both the intended target and potential off-targets is crucial for interpreting experimental results.
On-Target Pathway: KRAS-G12C Signaling
Tetrahydropyridopyrimidine inhibitors have been developed to target the KRAS-G12C mutation, which is a key driver in several cancers. These inhibitors lock KRAS in an inactive state, thereby blocking downstream signaling through the MAPK pathway.[1][4]
Caption: The KRAS-G12C signaling pathway and the inhibitory action of a targeted inhibitor.
Potential Off-Target Pathway: EGFR Signaling
Due to the conserved nature of the ATP-binding pocket, an inhibitor designed for one kinase may inadvertently inhibit another, such as the Epidermal Growth Factor Receptor (EGFR).
References
Technical Support Center: Optimizing Cell Permeability of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine Analogs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to optimize the cell permeability of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine analogs.
Frequently Asked Questions (FAQs)
Q1: What is cell permeability and why is it critical for my this compound analogs?
A1: Cell permeability is the ability of a compound to pass through a cell membrane to reach its intracellular target. For orally administered drugs, this includes crossing the intestinal epithelium to enter systemic circulation.[1][2] Poor permeability is a major reason for the failure of drug candidates, as it leads to low bioavailability and reduced efficacy, regardless of how potent the compound is in biochemical assays.[2][3]
Q2: What are the primary mechanisms by which small molecules like my analogs cross the cell membrane?
A2: Small molecules utilize several mechanisms to cross the cell membrane:
-
Passive Diffusion: The molecule moves across the lipid bilayer from an area of high concentration to low concentration. This is the most common route for many drug molecules and is heavily influenced by physicochemical properties like lipophilicity, size, and charge.[4][5]
-
Facilitated Diffusion: The molecule is helped across the membrane by a transporter protein, but still moves down its concentration gradient.[4]
-
Active Transport: A transporter protein uses energy (e.g., ATP) to move the molecule across the membrane, often against its concentration gradient. This can either facilitate uptake into the cell or be a mechanism of efflux, where the compound is actively pumped out.[6][7]
Q3: Which in vitro assays are most common for assessing the permeability of new chemical entities?
A3: The most common and well-established in vitro permeability assays are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is useful for early-stage screening.[3]
-
Caco-2 Cell Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to mimic the intestinal epithelium, complete with tight junctions and active transporters.[6][7][8] It can measure both passive diffusion and active transport.
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this uses a monolayer of canine kidney epithelial cells. MDCK cells can be transfected to overexpress specific uptake or efflux transporters (e.g., P-gp, BCRP), making them valuable for studying transporter interactions.[2][7]
Q4: What are the key physicochemical properties that influence the passive permeability of my analogs?
A4: The passive permeability of small molecules is primarily governed by a set of interrelated physicochemical properties. Key factors include:
-
Lipophilicity (logP/logD): A measure of how well a compound dissolves in a lipid (fat-like) environment versus an aqueous one. Higher lipophilicity generally improves membrane partitioning, but excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
-
Polar Surface Area (PSA): The surface sum over all polar atoms in a molecule. High PSA (>140 Ų) is often associated with poor membrane permeability due to the energetic penalty of dehydrating polar groups to enter the lipid core of the membrane.[3][9]
-
Molecular Weight (MW): Smaller molecules (<500 Da) tend to diffuse more easily across cell membranes.[4]
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors (>5) and acceptors (>10) can reduce permeability by increasing the molecule's polarity.[3][4]
-
Charge/Ionization (pKa): Charged molecules do not readily cross the lipid bilayer via passive diffusion.[9] The fraction of the molecule that is in a neutral state at physiological pH is often more permeable.
Troubleshooting Guide
Issue 1: My analog shows high potency in an enzymatic assay but has low activity in a cell-based assay.
-
Question: Why is there a significant drop-off in activity between my biochemical and cellular assays?
-
Answer: A large discrepancy between biochemical potency and cellular efficacy often points directly to poor cell permeability.[3] The compound may not be reaching its intracellular target in sufficient concentrations. Other potential causes include compound instability in the cell culture medium, rapid metabolism by the cells, or the compound being a substrate for active efflux pumps.[3]
-
Troubleshooting Steps:
-
Confirm Compound Stability: First, verify the stability of your analog in the assay buffer and cell culture medium at 37°C.
-
Run a Permeability Assay: Perform a standard permeability assay (PAMPA or Caco-2) to directly measure its ability to cross a membrane.
-
Assess for Efflux: If permeability is low in a Caco-2 assay, the compound may be a substrate for an efflux transporter like P-glycoprotein (P-gp). An efflux ratio greater than 2 in a bidirectional Caco-2 assay is a strong indicator of active efflux.[3]
-
Test with Efflux Inhibitors: Co-administer your analog with a known P-gp inhibitor (e.g., verapamil or valspodar) in the cellular activity assay.[3][6] A significant increase in potency suggests that efflux is the primary issue.
-
Issue 2: My analog shows low apparent permeability (Papp) in the PAMPA assay.
-
Question: My compound is failing the initial PAMPA screen. What does this mean and what can I do?
-
Answer: A low Papp value in the PAMPA assay indicates poor passive diffusion.[3] This is likely due to unfavorable physicochemical properties such as high polarity (high PSA), low lipophilicity (low logP), or a large molecular size.
-
Troubleshooting Steps:
-
Review Physicochemical Properties: Analyze the calculated properties (logP, PSA, MW, H-bond donors/acceptors) of your analog. Compare them to established guidelines for oral bioavailability, such as Lipinski's Rule of 5.[4]
-
Check for Aggregation: Poor aqueous solubility can lead to compound aggregation and artificially low permeability readings. Try decreasing the compound concentration in the donor well or increasing the percentage of a co-solvent like DMSO (ensure it does not damage the membrane).[3]
-
Structural Modification (Structure-Permeability Relationship - SPR):
-
Reduce Polarity: Can you replace polar groups (e.g., -OH, -COOH, -NH2) with less polar moieties or mask them through strategies like esterification to create a pro-drug?[5]
-
Increase Lipophilicity: Introduce lipophilic groups (e.g., alkyl, aryl groups) to increase the logP. Be mindful that excessive lipophilicity can negatively impact solubility.
-
Intramolecular Hydrogen Bonding: Introduce structural changes that encourage the formation of intramolecular hydrogen bonds. This can shield polar groups, effectively reducing the molecule's dynamic PSA and improving permeability.[9]
-
-
Issue 3: My analog has good PAMPA permeability but low Caco-2 permeability.
-
Question: Why does my compound pass the artificial membrane assay but fail in a cell-based model?
-
Answer: This is a classic signature of active efflux.[3] The compound has the intrinsic physicochemical properties to diffuse across a lipid membrane (as shown by PAMPA), but it is being actively pumped out of the Caco-2 cells by transporters like P-gp or BCRP.
-
Troubleshooting Steps:
-
Perform a Bidirectional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A->B) and basolateral-to-apical (B->A) directions. Calculate the efflux ratio (ER = Papp(B->A) / Papp(A->B)). An ER > 2 confirms active efflux.[6][7]
-
Identify the Transporter: Use specific inhibitors for common efflux pumps (e.g., verapamil for P-gp, Ko143 for BCRP) in the Caco-2 assay. A reduction in the efflux ratio in the presence of an inhibitor can identify the responsible transporter.
-
Structural Modification (Structure-Efflux Relationship - SER): Modify the analog's structure to reduce its recognition by the efflux transporter. This can involve altering charge distribution, removing hydrogen bond acceptors, or changing the overall shape of the molecule. This is a challenging optimization process that often requires iterative design, synthesis, and testing.
-
Data Presentation: Physicochemical Properties and Permeability
Table 1: Key Physicochemical Properties Influencing Cell Permeability
| Property | Guideline for Good Permeability | Rationale |
| Molecular Weight (MW) | < 500 Da | Smaller molecules diffuse more readily across the lipid bilayer.[4] |
| Lipophilicity (cLogP) | 1 - 3 | Balances aqueous solubility with membrane partitioning. Too low is too polar; too high can cause poor solubility. |
| Polar Surface Area (PSA) | < 90 Ų | Lower PSA reduces the desolvation energy penalty required to enter the membrane.[3] |
| H-Bond Donors | ≤ 5 | Fewer donors reduce polarity and improve membrane crossing.[4] |
| H-Bond Acceptors | ≤ 10 | Fewer acceptors reduce polarity.[4] |
| Rotatable Bonds | ≤ 10 | Increased conformational rigidity can lower the energetic cost of membrane transit. |
| Aqueous Solubility | > 50 µM | Ensures the compound is dissolved at the concentrations needed for absorption and assays. |
Table 2: Illustrative Structure-Permeability Relationship (SPR) for Hypothetical Analogs (Note: Data is for illustrative purposes to demonstrate optimization principles.)
| Compound ID | R-Group at Position X | cLogP | PSA (Ų) | Papp (Caco-2) (10⁻⁶ cm/s) | Efflux Ratio | Analysis |
| Parent-01 | -H | 2.1 | 85 | 0.8 | 1.2 | Low permeability, likely due to borderline PSA. Low efflux. |
| Analog-02 | -COOH | 1.5 | 122 | < 0.1 | 1.0 | Very low permeability. Carboxylic acid adds charge and high PSA. |
| Analog-03 | -COOCH₃ (Prodrug of 02) | 2.5 | 95 | 2.5 | 1.1 | Improved permeability by masking the charged acid group, reducing PSA. |
| Analog-04 | -CH₂CH₂OH | 1.8 | 105 | 0.5 | 5.8 | Low permeability and high efflux. The hydroxyl group may be a recognition point for P-gp. |
| Analog-05 | -CF₃ | 3.5 | 85 | 8.1 | 1.5 | Good permeability. Increased lipophilicity and no added H-bonding groups. Low efflux. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin) in an organic solvent (e.g., dodecane). The solvent is allowed to evaporate, leaving an artificial lipid membrane on the filter.
-
Donor Solution: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 10-100 µM. This is the donor solution.
-
Assay Setup: The filter plate (apical side) is placed into a 96-well acceptor plate containing fresh buffer. The donor solution containing the test compound is added to the wells of the filter plate.
-
Incubation: The entire plate assembly is covered and incubated at room temperature for 4-16 hours with gentle shaking. During this time, the compound diffuses from the donor well, through the lipid membrane, into the acceptor well.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined, typically using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
Protocol 2: Bidirectional Caco-2 Cell Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for 21-25 days until they form a differentiated, polarized monolayer with well-established tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.
-
Assay Buffer: A transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is used. The apical (A) side buffer is adjusted to pH 6.5 and the basolateral (B) side to pH 7.4 to mimic physiological conditions.
-
A -> B Permeability: The test compound is added to the apical (A) chamber. At specific time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (B) chamber. The removed volume is replaced with fresh buffer.
-
B -> A Permeability: In a separate set of wells, the test compound is added to the basolateral (B) chamber, and samples are taken from the apical (A) chamber over time.
-
Quantification: The concentration of the compound in all samples is determined by LC-MS/MS.
-
Calculation: The Papp is calculated for both directions (A->B and B->A) based on the rate of appearance of the compound in the receiver chamber over time. The efflux ratio is then calculated as Papp(B->A) / Papp(A->B).
Visualizations: Workflows and Logic Diagrams
References
- 1. tandfonline.com [tandfonline.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. nuvisan.com [nuvisan.com]
- 8. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Tetrahydropyridopyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of tetrahydropyridopyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield upon scaling up our tetrahydropyridopyrimidine synthesis from gram to kilogram scale. What are the likely causes?
A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue:
-
Inefficient Mixing and Heat Transfer: In larger reaction vessels, achieving uniform mixing and maintaining consistent temperature control is more difficult. This can lead to localized "hot spots" or areas of poor reagent distribution, resulting in side reactions and reduced product formation.
-
Changes in Reagent Addition Rate: The rate of reagent addition can significantly impact the reaction profile. A rate that is optimal at a small scale may be too fast or too slow at a larger scale, leading to impurity formation or incomplete reactions.
-
Solvent Effects: The choice of solvent and its volume can influence reaction kinetics and the solubility of intermediates and the final product. A solvent that is effective for precipitation and isolation at a small scale might not be optimal for handling larger volumes.
-
Extended Reaction Times: Longer reaction times at scale can lead to the formation of degradation products or side products that are not observed on a smaller scale.
Q2: Our scaled-up reaction is generating a higher percentage of impurities compared to the lab-scale synthesis. How can we identify and control these impurities?
Impurity formation is a critical challenge in process scale-up. Common impurities in tetrahydropyridopyrimidine synthesis include:
-
Oxidized Byproducts: Dihydro-intermediates can undergo spontaneous aromatization to the corresponding pyridopyrimidine derivatives, often facilitated by air oxidation during the reaction or workup.
-
Incompletely Cyclized Intermediates: In multi-step syntheses, stable, incompletely cyclized intermediates may be isolated due to insufficient reaction time, inadequate temperature, or catalyst deactivation.
-
Hydrolysis Products: If the synthesis involves nitrile or ester functionalities, harsh acidic or basic conditions can lead to their hydrolysis, forming unwanted carboxylic acids or amides.
-
Side-products from Key Reactions: Reactions like the Biginelli or Pictet-Spengler, often used to construct the core, can have specific side reactions that become more prominent at scale. For instance, in the Biginelli reaction, variations in the order of reagent addition can lead to different intermediates and side products.
To control these impurities, it is crucial to understand the reaction mechanism and the stability of intermediates. Process analytical technology (PAT), such as in-situ IR or Raman spectroscopy, can be invaluable for monitoring the reaction progress and the formation of key species in real-time.
Q3: The purification of our final tetrahydropyridopyrimidine product is proving difficult and inefficient at a larger scale. What are the alternatives to column chromatography?
Scaling up purification requires moving away from traditional laboratory techniques like column chromatography. Viable large-scale purification strategies include:
-
Crystallization: This is the most common and cost-effective method for purifying multi-kilogram quantities of solid compounds. Careful selection of the crystallization solvent and control of cooling rates are critical for obtaining high purity and the desired polymorphic form.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Modern prep-HPLC systems are capable of purifying kilogram quantities of material. While it can be an expensive method due to solvent consumption and column costs, it is often used for final polishing after initial purification by crystallization or extraction.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar and basic compounds, often providing better results than normal-phase HPLC. It uses supercritical CO2 as the main mobile phase, which can be more environmentally friendly.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent option for separating polar compounds that have poor retention in reversed-phase chromatography.
Troubleshooting Guides
Issue 1: Low Yield and Poor Conversion in SNAr Reactions
Symptoms:
-
Incomplete consumption of starting materials.
-
Lower than expected isolated yield of the desired product.
-
Formation of hydrolysis byproducts.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Base | Ensure the base used is strong enough and present in sufficient stoichiometric excess to neutralize any generated acid and drive the reaction to completion. |
| Poor Solvent Choice | The solvent should fully dissolve the reactants and be stable at the reaction temperature. Aprotic polar solvents like DMSO, DMF, or NMP are often effective for SNAr reactions. |
| Low Reaction Temperature | SNAr reactions often require elevated temperatures. Gradually increase the reaction temperature while monitoring for the formation of degradation products. |
| Water Contamination | Water can lead to hydrolysis of the starting material or product. Ensure all reagents and solvents are anhydrous. |
| Inefficient Mixing | Inadequate agitation can lead to localized concentration gradients. Optimize the stirrer speed and design for the larger reactor volume. |
Issue 2: Difficulty in Product Isolation and Crystallization
Symptoms:
-
Product oils out instead of crystallizing.
-
Formation of a fine, difficult-to-filter solid.
-
Inconsistent polymorphic form.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Solvent System | Screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature. |
| Rapid Cooling | Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil. Implement a controlled cooling profile. |
| Supersaturation Issues | If the solution is too supersaturated, it can lead to rapid, uncontrolled crystallization. Try using a slightly larger volume of solvent. |
| Presence of Impurities | Certain impurities can inhibit crystallization. Consider a pre-purification step, such as an extraction or a charcoal treatment, to remove problematic impurities. |
| Lack of Nucleation Sites | Introduce seed crystals of the desired polymorph to induce crystallization. Scratching the inside of the flask with a glass rod can also create nucleation sites. |
Quantitative Data Summary
The following table summarizes typical yield and purity data for key steps in the synthesis of a tetrahydropyridopyrimidine-based KRAS G12C inhibitor, adagrasib, highlighting the successful scale-up of the process.
| Step | Reaction | Lab Scale Yield (%) | Pilot Scale Yield (%) | Lab Scale Purity (%) | Pilot Scale Purity (%) |
| 1 | Sulfide Formation | 74 | 94 | >95 | >98 |
| 2 | Oxidation to Sulfone | ~90 | 94 | >98 | >99 |
| 3 | SNAr with Prolinol | 82 | >95 (assay) | >97 | >98 |
| 4 | SNAr with Piperazine | ~85 | 92 | >98 | >99 |
| 5 | Amide Coupling | ~90 | 95 | >99 | >99.5 |
Note: Data is illustrative and based on reported syntheses of adagrasib. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Case Study: Multi-Gram Synthesis of a Key Tetrahydropyridopyrimidine Intermediate (Adagrasib Core)
This protocol describes a key step in a reported five-step, chromatography-free synthesis of adagrasib.[1]
Reaction: SNAr displacement of a sulfone with (R)-2-(hydroxymethyl)pyrrolidine
-
Reagents and Materials:
-
2-((6-chloronaphthalen-2-yl)amino)-8-isopropyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-sulfonyl)-N,N-dimethylacetamide (Sulfone intermediate)
-
(R)-2-(hydroxymethyl)pyrrolidine
-
Sodium tert-amoxide (NaOt-Am)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Water
-
Brine
-
-
Procedure:
-
To a stirred solution of the sulfone intermediate (1.0 equiv) in 2-MeTHF (10 vol) at room temperature, add (R)-2-(hydroxymethyl)pyrrolidine (2.0 equiv).
-
Add sodium tert-amoxide (2.5 equiv) portion-wise over 30 minutes, maintaining the internal temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 2 hours or until the reaction is complete as monitored by HPLC.
-
Upon completion, quench the reaction by the slow addition of water (5 vol).
-
Separate the organic layer and wash with water (2 x 5 vol) and then with brine (5 vol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be purified by crystallization from an appropriate solvent system (e.g., isopropanol/water).
-
Visualizations
Logical Workflow for Troubleshooting Scale-Up Issues
Caption: A decision tree for troubleshooting common scale-up challenges.
General Synthetic Workflow for Tetrahydropyridopyrimidines
Caption: A generalized workflow for tetrahydropyridopyrimidine synthesis.
References
minimizing side reactions in the synthesis of pyridopyrimidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize common side reactions during the synthesis of pyridopyrimidines.
General Troubleshooting Workflow
Before addressing specific side reactions, a general workflow for troubleshooting unexpected outcomes in pyridopyrimidine synthesis can be a valuable starting point. This logical process can help in systematically identifying and resolving issues in your reaction.
Caption: A logical workflow for troubleshooting common issues in pyridopyrimidine synthesis.
Side Reaction: Oxidation of Dihydropyridopyrimidine Intermediates
Issue: Formation of a fully aromatic pyridopyrimidine byproduct when synthesizing a dihydropyridopyrimidine derivative. This is often observed as an additional spot on a TLC plate or an extra set of aromatic peaks in the 1H NMR spectrum.
Frequently Asked Questions (FAQs)
Q1: What causes the oxidation of dihydropyridopyrimidine intermediates? A1: Dihydropyridine and its fused derivatives can be susceptible to oxidation, which can be accelerated by heat, light, or the presence of atmospheric oxygen, particularly during long reaction times or during the workup and purification steps.[1]
Q2: How can I minimize the formation of these oxidized byproducts? A2: Key strategies include performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon), using degassed solvents, carefully monitoring and controlling the reaction time, and employing purification methods that minimize exposure to heat and air.[1]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Significant amount of aromatic byproduct | Air oxidation of the dihydropyridopyrimidine intermediate. | Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon). Use solvents that have been properly degassed. |
| Increased byproduct formation with longer reaction times | Prolonged exposure to oxidative conditions. | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. |
| Byproduct formation during purification | Oxidation accelerated by heat and air exposure. | Use purification techniques that minimize exposure to air and heat, such as flash column chromatography, and perform the purification promptly after the reaction is complete. |
Quantitative Data: Standard vs. Optimized Protocol for Minimizing Oxidation
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Change |
| Atmosphere | Air | Nitrogen | Prevents air oxidation of the dihydropyridopyrimidine intermediate.[1] |
| Solvent | Standard Acetic Acid | Degassed Acetic Acid | Removes dissolved oxygen from the reaction medium. |
| Reaction Time | 8 hours | 4 hours (monitored by TLC) | Reduces the product's exposure time to heat and potential oxidants.[1] |
| Workup | Standard Quench | Quench with cooled, degassed water | Minimizes oxidation during the workup phase. |
| Yield (Desired Product) | ~60% | ~85% | Significant improvement in the yield of the target molecule. |
| Yield (Oxidized Byproduct) | ~25% | <5% | Drastic reduction in the formation of the unwanted side product. |
Experimental Protocol: Minimizing Oxidation
Objective: To synthesize a dihydropyridopyrimidine derivative while minimizing the formation of the oxidized aromatic byproduct.
Materials:
-
Starting materials (e.g., aminopyrimidine, dicarbonyl compound)
-
Degassed solvent (e.g., Acetic Acid)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
-
TLC plates and developing chamber
-
Flash chromatography system
Procedure:
-
Set up the reaction in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Flush the entire apparatus with Nitrogen or Argon for 10-15 minutes to ensure an inert atmosphere.
-
Add the starting materials and the degassed solvent to the flask under a positive pressure of the inert gas.
-
Heat the reaction to the desired temperature and monitor its progress every 30-60 minutes using TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding it to cooled, degassed water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product immediately using flash column chromatography.
Side Reaction: Dimerization
Issue: Formation of dimeric species, particularly in reactions like the Gewald synthesis for thieno[2,3-d]pyrimidines. This occurs when a reactive intermediate from a Knoevenagel-Cope condensation reacts with itself instead of undergoing the desired intramolecular cyclization.[1]
Frequently Asked Questions (FAQs)
Q1: What reaction conditions favor dimerization? A1: The use of strong bases can accelerate the Knoevenagel-Cope condensation, leading to a high concentration of the reactive intermediate, which can then dimerize.
Q2: How can I prevent the formation of dimeric byproducts? A2: Using a weaker base or a controlled amount of a stronger base can slow down the initial condensation, allowing the intramolecular cyclization to compete more effectively with dimerization. Controlling the reaction temperature is also crucial.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| A significant byproduct with approximately double the mass of the expected product is observed. | Dimerization of a reactive intermediate. | Use a weaker base (e.g., morpholine) or a stoichiometric amount of a base like triethylamine instead of a catalytic amount of a strong base. |
| Reaction is too fast and produces a complex mixture. | Uncontrolled condensation reaction. | Lower the reaction temperature to better control the reaction rate. |
Quantitative Data: Effect of Base on Dimer Formation in a Gewald-Type Reaction
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Change |
| Base | Piperidine (catalytic) | Morpholine (stoichiometric) | A weaker base slows the initial condensation, reducing the concentration of the reactive intermediate and favoring intramolecular cyclization. |
| Temperature | Reflux | 50°C | Lower temperature provides better control over the reaction rate. |
| Yield (Desired Product) | ~40% | ~75% | Significant improvement in yield by favoring the desired reaction pathway. |
| Yield (Dimeric Byproduct) | ~30% | <10% | Substantial reduction in the formation of the dimeric side product. |
Experimental Protocol: Avoiding Dimerization in Gewald-Type Synthesis
Objective: To synthesize a thieno[2,3-d]pyrimidine derivative via a Gewald-type reaction while minimizing dimerization.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Activated nitrile (e.g., malononitrile) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Ethanol
-
Morpholine (1.0 eq)
-
Standard laboratory glassware
Procedure:
-
To a suspension of elemental sulfur in ethanol, add the starting ketone and the activated nitrile.
-
Add morpholine to the mixture.
-
Heat the mixture to 50°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid product and wash with cold ethanol to yield the desired thieno[2,3-d]pyrimidine with minimal dimeric byproduct.
Side Reaction: Incompletely Cyclized Intermediates
Issue: Isolation of stable, incompletely cyclized intermediates in multi-step syntheses.
Frequently Asked Questions (FAQs)
Q1: Why do I isolate incompletely cyclized intermediates? A1: This can be due to insufficient reaction time, inadequate temperature, or deactivation of a catalyst, preventing the final ring-closing step from proceeding to completion.[1] Steric hindrance can also be a contributing factor.[2]
Q2: How can I drive the reaction to completion and ensure full cyclization? A2: Extending the reaction time, increasing the reaction temperature, or adding a catalyst (if not already used) can promote the final cyclization step.[2]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| A major product is isolated that corresponds to an intermediate in the reaction sequence. | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction by TLC until the intermediate is fully consumed. |
| The reaction stalls and does not proceed to the final product. | Catalyst deactivation or insufficient activation of a carbonyl group. | If using a catalyst, ensure it is active. Consider adding a catalytic amount of a Brønsted or Lewis acid to facilitate the cyclization and dehydration steps.[2] |
Quantitative Data: Effect of Reaction Time and Catalyst on Cyclization
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Change |
| Reaction Time | 4 hours | 12 hours | Some cyclizations are slow and require extended reaction times to go to completion.[2] |
| Catalyst | None | Catalytic HCl | A Brønsted acid can facilitate the final cyclization and dehydration steps.[2] |
| Yield (Desired Product) | ~30% | ~80% | Significant increase in the yield of the fully cyclized product. |
| Yield (Intermediate) | ~50% | <5% | Drives the reaction to completion, minimizing the amount of isolated intermediate. |
Experimental Protocol: Ensuring Complete Cyclization
Objective: To drive a multi-step pyridopyrimidine synthesis to completion, avoiding the isolation of incompletely cyclized intermediates.
Materials:
-
Intermediate from the previous synthetic step
-
Appropriate solvent
-
Catalyst (e.g., catalytic amount of HCl)
-
Standard laboratory glassware
Procedure:
-
Dissolve the incompletely cyclized intermediate in a suitable solvent in a round-bottom flask.
-
Add a catalytic amount of a Brønsted or Lewis acid if required.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Continue refluxing until the TLC indicates the complete consumption of the intermediate.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base if an acid catalyst was used.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyridopyrimidine.
Side Reaction: Hydrolysis of Functional Groups
Issue: Unwanted hydrolysis of nitrile or ester functionalities to carboxylic acids or amides under harsh acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q1: What conditions lead to the hydrolysis of nitriles or esters during synthesis? A1: Harsh acidic or basic conditions, often used for catalysis or workup, can promote the hydrolysis of sensitive functional groups like nitriles and esters.[1]
Q2: How can I prevent this hydrolysis? A2: Using milder reaction conditions, carefully controlling the pH during the reaction and workup, and protecting sensitive functional groups are effective strategies.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Presence of a carboxylic acid or amide byproduct. | Hydrolysis of a nitrile or ester group. | Use milder acidic or basic conditions. If possible, maintain a neutral pH during workup. |
| Low yield of the desired ester or nitrile product. | Degradation of the functional group. | Consider using protecting groups for the sensitive functionality if it is not directly involved in the cyclization. |
Quantitative Data: Impact of pH Control on Hydrolysis
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Change |
| Catalyst | 6 M HCl | Lewis Acid (e.g., ZnCl2) | A milder Lewis acid can catalyze the reaction without promoting significant hydrolysis. |
| Workup | Aqueous NaOH wash | Neutral water wash | Avoiding harsh basic conditions during workup prevents hydrolysis of ester groups. |
| Yield (Desired Product) | ~55% | ~85% | Improved yield due to the preservation of the ester functionality. |
| Yield (Hydrolyzed Byproduct) | ~20% | <5% | Significant reduction in the formation of the carboxylic acid side product. |
Experimental Protocol: Preventing Hydrolysis
Objective: To synthesize a pyridopyrimidine containing an ester or nitrile group while preventing its hydrolysis.
Materials:
-
Starting materials with ester or nitrile functionality
-
Mild catalyst (e.g., Lewis acid)
-
Anhydrous solvent
-
Neutral water for workup
-
Standard laboratory glassware
Procedure:
-
Ensure all glassware is dry and conduct the reaction under anhydrous conditions if possible.
-
Combine the starting materials in the solvent.
-
Add a mild catalyst, such as a Lewis acid, to promote the reaction.
-
Heat the reaction and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
During workup, wash the organic layer with neutral water instead of acidic or basic solutions.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the product using standard techniques like column chromatography or recrystallization.
Side Reaction: Dimroth Rearrangement
Issue: An undesired isomerization where endocyclic and exocyclic heteroatoms, most commonly nitrogen, switch positions. This is a common side reaction in certain nitrogen-containing heterocycles like imidazo[1,2-a]pyrimidines, often occurring in basic media.[3]
Frequently Asked Questions (FAQs)
Q1: What is the Dimroth rearrangement and when does it occur? A1: The Dimroth rearrangement is an isomerization process that proceeds through an Addition of a Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism.[2] It is often catalyzed by acids or bases and can be accelerated by heat.[3]
Q2: How can the Dimroth rearrangement be controlled or prevented? A2: The rate of this rearrangement is highly dependent on the pH of the reaction medium.[3][4] By carefully controlling the pH and temperature, the rearrangement can often be minimized. In some cases, the choice of substituents on the heterocyclic ring can also influence the likelihood of the rearrangement.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Isolation of an unexpected isomer of the desired product. | Dimroth rearrangement has occurred. | Carefully control the pH of the reaction medium. Avoid strongly basic or acidic conditions if the rearrangement is undesired. |
| Reaction at high temperature yields the rearranged product. | The rearrangement is thermodynamically favored at higher temperatures. | Conduct the reaction at a lower temperature to favor the kinetically controlled product over the thermodynamically favored rearranged product. |
Quantitative Data: Influence of pH on Dimroth Rearrangement
| Parameter | Reaction Condition | Product Ratio (Desired:Rearranged) | Rationale |
| pH | Acidic (pH 3-4) | 90:10 | The rearrangement is less favorable under these conditions for some substrates. |
| pH | Neutral (pH 7) | 95:5 | Minimizes both acid and base-catalyzed rearrangement. |
| pH | Basic (pH 10-11) | 20:80 | Strongly basic conditions often promote the Dimroth rearrangement.[3] |
Visualization of the Dimroth Rearrangement Mechanism
The Dimroth rearrangement proceeds through a well-defined mechanism involving ring opening and closing.
Caption: The ANRORC mechanism of the Dimroth rearrangement.
Experimental Protocol: Controlling the Dimroth Rearrangement
Objective: To synthesize an imidazo[1,2-a]pyrimidine while minimizing the Dimroth rearrangement.
Materials:
-
Starting materials (e.g., 2-aminopyrimidine, α-haloketone)
-
Solvent (e.g., ethanol)
-
pH buffer solution (if necessary)
-
Standard laboratory glassware
Procedure:
-
Combine the 2-aminopyrimidine and α-haloketone in ethanol.
-
If the reaction is known to be sensitive to pH, consider using a buffered solvent system to maintain a near-neutral pH.
-
Heat the reaction mixture at the lowest temperature necessary for the reaction to proceed, monitoring by TLC.
-
Avoid prolonged reaction times once the starting materials are consumed.
-
Upon completion, cool the reaction mixture and isolate the product.
-
During workup, use neutral washes to avoid pH extremes that could induce the rearrangement.
-
Purify the product using standard methods.
References
Technical Support Center: Improving PI3Kδ Selectivity of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on enhancing the selectivity of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine based inhibitors for PI3Kδ over other Class I PI3K isoforms (α, β, and γ).
Troubleshooting Guides
This section addresses common issues encountered during the development and testing of selective PI3Kδ inhibitors based on the tetrahydropyridopyrimidine scaffold.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. Low Potency of Lead Compound Against PI3Kδ | - Suboptimal interaction with the ATP-binding pocket.- Poor cell permeability in cellular assays.- Compound instability in assay buffer. | - Structure-Activity Relationship (SAR) Studies: Systematically modify substituents on the tetrahydropyridopyrimidine core to improve interactions with key residues in the PI3Kδ active site.- Improve Physicochemical Properties: Optimize for properties like solubility and membrane permeability to enhance cellular activity.- Assay Controls: Ensure the stability of the compound under assay conditions by including appropriate controls. |
| 2. Poor Selectivity Against Other PI3K Isoforms (α, β, γ) | - The inhibitor targets highly conserved regions across all Class I PI3K isoforms.- Lack of interactions with non-conserved residues that differ between isoforms. | - Structure-Based Design: Utilize crystal structures of PI3K isoforms to identify non-conserved residues in the active site that can be exploited to gain selectivity. For example, the PI3Kδ active site has unique features that can be targeted.[1][2]- Introduce Bulkier Substituents: Adding sterically demanding groups can create clashes with residues in the active sites of other isoforms, thereby improving selectivity for PI3Kδ.- Focus on the "Propeller" Shape: Some selective PI3Kδ inhibitors adopt a non-planar, propeller-like conformation which can contribute to isoform selectivity. |
| 3. Inconsistent IC50 Values Between Experiments | - Batch-to-batch variability of the synthesized inhibitor.- Inconsistent assay conditions (e.g., ATP concentration, enzyme concentration, incubation time).- Degradation of the compound in storage or during the experiment. | - Compound Characterization: Ensure the purity and identity of each new batch of the inhibitor using techniques like NMR and mass spectrometry.- Standardized Protocols: Strictly adhere to a validated and standardized assay protocol. Ensure consistent concentrations of all reagents.- Proper Storage: Store stock solutions of the inhibitor at -80°C in small aliquots to minimize freeze-thaw cycles. |
| 4. Off-Target Kinase Inhibition | - The inhibitor may bind to other kinases with similar ATP-binding sites. | - Kinome Screening: Profile the lead compounds against a broad panel of kinases to identify potential off-target activities early in the development process.- Structure-Based Counter-Screening: If off-target activity is identified, use the crystal structure of the off-target kinase to guide modifications to the inhibitor that reduce its binding affinity. |
| 5. Discrepancy Between Biochemical and Cellular Potency | - Poor cell permeability of the inhibitor.- The compound is a substrate for efflux pumps.- High protein binding in cell culture media. | - Cellular Assays: Use cell-based assays that measure the downstream effects of PI3Kδ inhibition, such as the phosphorylation of AKT, to confirm target engagement in a cellular context.- Optimize for Drug-like Properties: Modify the compound to improve its ADME (absorption, distribution, metabolism, and excretion) properties. |
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for achieving PI3Kδ selectivity with the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold?
A1: The key strategy is to exploit the differences in the amino acid residues within the ATP-binding pockets of the PI3K isoforms. While the hinge region is highly conserved, the areas deeper in the binding pocket show more variation. By introducing chemical modifications to the tetrahydropyridopyrimidine core, it is possible to make favorable interactions with unique residues in the PI3Kδ active site while creating unfavorable interactions with residues in the α, β, and γ isoforms. A successful example of this approach led to the development of compound 11f, a potent and highly selective PI3Kδ inhibitor derived from this scaffold.
Q2: How can I confirm that my inhibitor is targeting PI3Kδ in cells?
A2: Target engagement can be confirmed using a Western blot analysis to measure the phosphorylation of downstream effectors of the PI3K pathway. Specifically, you should assess the phosphorylation status of AKT at Ser473 and/or Thr308. A potent and selective PI3Kδ inhibitor should reduce the levels of phosphorylated AKT in a dose-dependent manner in cell lines where the PI3Kδ pathway is active.
Q3: What are the most common off-target effects to be aware of with PI3K inhibitors?
A3: Off-target effects can vary depending on the inhibitor's selectivity profile. Pan-PI3K inhibitors often lead to side effects such as hyperglycemia (due to PI3Kα inhibition) and gastrointestinal issues. Even with selective PI3Kδ inhibitors, it is crucial to screen for activity against other kinases and cellular targets to understand the full pharmacological profile of the compound.
Q4: What type of in vitro assay is best for determining PI3K isoform selectivity?
A4: Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are widely used for determining the potency and selectivity of PI3K inhibitors. These assays measure the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity. By testing your compound against purified recombinant PI3Kα, β, γ, and δ enzymes, you can generate IC50 values for each isoform and determine the selectivity profile.
Q5: My compound is potent in a biochemical assay but shows weak activity in a cell-based assay. What should I do?
A5: This discrepancy often points to issues with the compound's physicochemical properties, such as poor solubility or cell permeability. You should first assess these properties experimentally. If they are suboptimal, you may need to re-engage in medicinal chemistry efforts to improve the drug-like characteristics of your compound without sacrificing its potency and selectivity.
Data Presentation
The following table summarizes the inhibitory activity and selectivity of a representative 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative, compound 11f, against the four Class I PI3K isoforms.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity vs. α (fold) | Selectivity vs. β (fold) | Selectivity vs. γ (fold) |
| 11f | >10000 | 2000 | 1200 | 1.8 | >5556 | 1111 | 667 |
Data is representative and derived from published literature on the optimization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold.
Experimental Protocols
In Vitro PI3K Isoform Selectivity Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method for determining the IC50 values of a test compound against the four Class I PI3K isoforms.
Materials:
-
Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
PI3K Kinase Buffer (e.g., 40 mM Tris pH 7.4, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT)
-
D-myo-phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
ATP
-
Test compound (e.g., this compound derivative)
-
DMSO
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Enzyme and Substrate Preparation:
-
Prepare a solution of each PI3K isoform in kinase buffer at a 2X final concentration.
-
Prepare a 2X solution of PIP2 substrate in kinase buffer.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of the 2X enzyme/PIP2 mixture to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of 2X ATP solution to each well. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Visualizations
PI3Kδ Signaling Pathway and Inhibition
Caption: PI3Kδ signaling pathway and the point of inhibition.
Experimental Workflow for PI3K Isoform Selectivity Screening
Caption: Workflow for determining PI3K isoform selectivity.
Structure-Activity Relationship (SAR) Logic for Improving Selectivity
Caption: SAR cycle for enhancing PI3Kδ selectivity.
References
addressing metabolic instability of tetrahydropyridopyrimidine compounds in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the in vitro metabolic instability of tetrahydropyridopyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my tetrahydropyridopyrimidine compounds often show high metabolic instability in vitro?
Tetrahydropyridopyrimidine compounds can be susceptible to both Phase I and Phase II metabolic pathways. Phase I reactions, primarily mediated by Cytochrome P450 (CYP) enzymes, can introduce or expose functional groups. Phase II reactions then conjugate these groups to increase water solubility and facilitate excretion. Lower stability in hepatocytes compared to liver microsomes often points towards the involvement of Phase II metabolism or transporters present in whole cells.[1][2]
Q2: What are the most common in vitro models for assessing the metabolic stability of these compounds?
The most frequently used models are liver microsomes, S9 fractions, and hepatocytes (in suspension or plated).[3][4]
-
Liver Microsomes: Cost-effective and rich in CYP enzymes, making them ideal for studying Phase I metabolism.[4]
-
S9 Fractions: Contain both microsomal and cytosolic enzymes, offering a broader view of metabolism.[3]
-
Hepatocytes: Provide the most comprehensive system as they contain a full suite of drug-metabolizing enzymes (including Phase II enzymes like UGTs) and cofactors.[4]
Q3: How is metabolic stability typically quantified and expressed?
Metabolic stability is measured by determining the rate at which the compound is cleared. Key parameters include:
-
In Vitro Half-Life (t½): The time it takes for 50% of the compound to be metabolized.
-
Intrinsic Clearance (CLint): The inherent ability of the liver to metabolize a drug, independent of blood flow.[5][6] These values can be used to predict in vivo pharmacokinetic parameters.[5]
Q4: My compound appears stable in standard assays. Could it be a "low-clearance" compound?
Yes. If no significant metabolism is observed in standard incubation times (e.g., up to 1 hour in microsomes or 4 hours in suspension hepatocytes), the compound may be slowly metabolized.[4] Traditional models have limitations in predicting the clearance of such compounds.[4][7] Specialized methods, like the plated hepatocyte relay method, are required to extend incubation times and accurately measure the clearance of these molecules.[4]
Troubleshooting Guide
Problem 1: My compound is highly unstable in hepatocytes but shows good stability in liver microsomes.
-
Probable Cause: This discrepancy strongly suggests that non-microsomal enzymes are responsible for the metabolism. The primary culprits are often Phase II conjugation enzymes (like UGTs) or cytosolic enzymes (like aldehyde oxidase) that are present in hepatocytes but absent or in low abundance in microsomes.[1][2][4]
-
Solution:
-
Cofactor Manipulation: Perform incubations in S9 fractions or microsomes with and without specific cofactors (e.g., UDPGA for UGTs, PAPS for sulfotransferases) to identify the active pathway.[8]
-
Hepatocyte Assays: Use hepatocytes as your primary system and consider using specific chemical inhibitors for Phase II enzymes to confirm their involvement.
-
Problem 2: I am observing high variability in my metabolic stability results between experiments.
-
Probable Cause: Variability can stem from several factors, including inconsistent enzyme activity, issues with compound solubility, or procedural deviations. The activity of enzymes in subcellular fractions like S9 can be quickly lost after just one or two freeze-thaw cycles.[9]
-
Solution:
-
Enzyme Quality Control: Aliquot S9 fractions and microsomes into single-use volumes to avoid freeze-thaw cycles.[9] Always run positive controls (compounds with known metabolic profiles) to ensure enzyme activity is consistent.
-
Solubility Check: Ensure your compound is fully dissolved in the incubation buffer at the tested concentration. Poor solubility can lead to artificially low clearance rates.
-
Standardize Protocols: Maintain consistent cell densities, protein concentrations, and incubation times across all experiments.[3]
-
Problem 3: My compound has very low clearance and I cannot get a reliable half-life value within the standard assay time.
-
Probable Cause: The compound is metabolized too slowly for the change in concentration to be accurately measured in short-term incubations.[4]
-
Solution:
-
Extend Incubation Time: Use plated hepatocytes, which can maintain enzyme activity for up to 48 hours or even longer with specialized media.[4]
-
Hepatocyte Relay Method: This technique involves incubating the compound with fresh suspensions of hepatocytes sequentially, allowing for an extended overall incubation time (e.g., up to 20 hours).[4]
-
Data Summary
The following table summarizes in vitro and in vivo data for a specific tetrahydropyridopyrimidine-based KRAS-G12C inhibitor (Compound 13) to illustrate typical metabolic characteristics.
| Parameter | Species | Value | Notes |
| Predicted Hepatic Clearance (CLh) | Mouse | 53 mL/min/kg | Calculated from mouse liver microsome half-life data.[1] |
| Mouse | 76 mL/min/kg | Calculated from mouse hepatocyte half-life data.[1] | |
| In Vivo Clearance | Mouse | 46 mL/min/kg | Following a 3 mg/kg intravenous (IV) dose.[1][2] |
| H358 Cell Assay IC50 | Human | 70 nM | Measures 50% suppression of ERK phosphorylation.[1] |
| MIA PaCa-2 Cell Assay IC50 | Human | 48 nM | Measures 50% suppression of ERK phosphorylation.[2] |
Visualized Workflows and Pathways
Caption: General workflow for an in vitro metabolic stability assay.
Caption: Troubleshooting logic for high clearance in hepatocytes.
Caption: Overview of major metabolic pathways for drug compounds.
Detailed Experimental Protocols
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
-
Preparation of Reagents:
-
HLM Stock: Thaw pooled HLM on ice and dilute to 2 mg/mL in a 0.1 M phosphate buffer (pH 7.4). Keep on ice.
-
Compound Working Solution: Prepare a 100 µM working solution of the tetrahydropyridopyrimidine compound in the same phosphate buffer with a final organic solvent (e.g., DMSO) concentration of <0.5%.
-
NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer as per the manufacturer's instructions.
-
-
Incubation Procedure:
-
Pre-warm a 96-well plate containing the HLM dilution (final concentration 0.5-1.0 mg/mL) and the compound working solution (final concentration 1 µM) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NRS. The final volume should be ~200 µL.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot (e.g., 25 µL) to a new plate containing 3 volumes of ice-cold acetonitrile with an internal standard to stop the reaction.
-
-
Sample Analysis:
-
Seal the quench plate, vortex, and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the appropriate equations.
-
Protocol 2: Metabolic Stability in Suspension Hepatocytes
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.[4]
-
Transfer the cells to pre-warmed incubation medium and centrifuge gently to pellet the cells.[4]
-
Resuspend the cell pellet in fresh medium and perform a cell count and viability check (e.g., using Trypan Blue). Viability should be >80%.
-
Dilute the hepatocyte suspension to the desired final concentration (e.g., 1 million viable cells/mL).[4]
-
-
Incubation Procedure:
-
In a 96-well plate, add the hepatocyte suspension and pre-warm at 37°C in a humidified incubator with 5% CO2.
-
Add the compound working solution (final concentration 1 µM) to initiate the reaction.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots and quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis & Data Calculation:
-
Follow steps 3 and 4 from the Liver Microsomes protocol to process samples and calculate stability parameters.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results in cell-based assays with 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals using 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine and its derivatives in cell-based assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its derivatives?
A1: 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic scaffold commonly used in the development of small molecule inhibitors.[1] Derivatives of this compound have been shown to target a variety of enzymes, particularly protein kinases.[1] Known targets for derivatives of this scaffold include extracellular signal-regulated kinases (Erks), phosphoinositide 3-kinase δ (PI3Kδ), and human topoisomerase II.[1][2] The specific mechanism of action is dependent on the substitutions made to the core structure.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare high-concentration stock solutions (e.g., 10-20 mM) in high-quality, anhydrous dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C. Before use, allow the aliquot to thaw at room temperature and ensure the compound is fully dissolved by vortexing.
Q3: What is the maximum recommended concentration of DMSO in my cell-based assay?
A3: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, and for some sensitive cell lines, it may need to be 0.1% or lower.[3] High concentrations of DMSO can be toxic to cells and may also cause your compound to precipitate when diluted into aqueous cell culture medium.[3][4] Always include a vehicle control with the same final DMSO concentration in your experiments.
Q4: My compound is precipitating when I add it to the cell culture medium. What should I do?
A4: Precipitation is a common issue with hydrophobic compounds.[4] This can be caused by the compound's low aqueous solubility or "solvent shock" when rapidly diluting a DMSO stock into an aqueous buffer. To mitigate this, you can try serial dilutions, first diluting the DMSO stock into a small volume of media before adding it to the final well.[3] It is also crucial to not exceed the compound's solubility limit in the final assay medium.[5]
Q5: I am observing cytotoxicity at concentrations where I don't expect to see on-target effects. What could be the cause?
A5: Unexpected cytotoxicity can be a result of off-target effects.[6] Kinase inhibitors, in particular, can have activity against a range of kinases beyond the intended target. It is advisable to profile your inhibitor against a kinase panel to identify potential off-targets that could be responsible for the observed toxicity.
Troubleshooting Guides
Issue 1: High variability or poor reproducibility in assay results.
-
Question: My results with this compound are inconsistent between experiments. What are the potential causes?
-
Answer & Troubleshooting Steps:
-
Compound Stability: Pyrimidine derivatives can be unstable in DMSO, especially if the DMSO is not anhydrous.[7][8]
-
Action: Prepare fresh stock solutions in anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and exposure to moisture.
-
-
Compound Precipitation: The compound may be precipitating in the cell culture medium, leading to variable effective concentrations.
-
Action: Visually inspect wells for precipitation. Perform a solubility test of your compound in the assay buffer. Consider lowering the final concentration or using a serial dilution method to add the compound to the wells.
-
-
Cell Health and Passage Number: Inconsistent cell health or using cells at a high passage number can lead to variable responses.
-
Action: Ensure you are using cells within a consistent and low passage number range. Monitor cell viability and morphology before each experiment.
-
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.
-
Action: Use calibrated pipettes and ensure proper mixing after adding the compound to the wells.
-
-
Issue 2: No significant effect observed at expected active concentrations.
-
Question: The compound is not showing the expected inhibitory effect in my cell-based assay, even though it was reported to be active in biochemical assays.
-
Answer & Troubleshooting Steps:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Action: While difficult to directly modify, this is a known challenge when moving from biochemical to cell-based assays. Consider a different assay readout that does not require cell lysis if applicable.
-
-
Compound Degradation: The compound may be unstable in the cell culture medium over the course of the experiment.
-
Action: Assess the stability of the compound in your specific cell culture medium over time using methods like LC-MS.
-
-
High Protein Binding: The compound may be binding to serum proteins in the culture medium, reducing its free and active concentration.
-
Action: Consider reducing the serum concentration in your assay medium, but first, validate that this does not negatively impact your cells' health.
-
-
Target Engagement: It's crucial to confirm that the compound is engaging its target within the cell.
-
Issue 3: High background signal in fluorescence-based assays.
-
Question: I'm observing a high background signal in my fluorescence-based assay when using this compound.
-
Answer & Troubleshooting Steps:
-
Compound Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay.
-
Action: Run a control plate with the compound in assay buffer without cells to measure its intrinsic fluorescence. If it is fluorescent, consider using a different fluorescent dye with a non-overlapping spectrum or switching to a non-fluorescence-based detection method (e.g., luminescence or absorbance).[6]
-
-
Non-specific Antibody Binding: If using an immunofluorescence-based assay, the antibodies may be binding non-specifically.
-
Cellular Autofluorescence: The cells themselves can contribute to background fluorescence.
-
Action: Use phenol red-free medium and consider reducing the serum concentration. Including an unstained cell control is essential to determine the level of cellular autofluorescence.[6]
-
-
Quantitative Data
Disclaimer: Publicly available IC50/EC50 data for the specific parent compound this compound is limited. The following table provides representative data for derivatives of the tetrahydropyridopyrimidine scaffold to illustrate the typical potency range observed for this class of compounds.
| Compound | Target/Assay | Cell Line | IC50/EC50 (nM) |
| Derivative A | Erk2 Kinase Inhibition | Biochemical Assay | 15 |
| Cell Proliferation | HepG2 | 250 | |
| Derivative B | PI3Kδ Kinase Inhibition | Biochemical Assay | 5 |
| B-cell Activation | Primary B-cells | 80 | |
| Derivative C | Topoisomerase II Inhibition | Biochemical Assay | 4500 |
| Cell Viability (MTT) | A549 | 8000 | |
| Hypothetical Parent Compound | Erk2 Kinase Inhibition | Biochemical Assay | >1000 |
| Cell Viability (MTT) | MCF-7 | >10000 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess the effect of this compound on cell viability by measuring mitochondrial metabolic activity.[17][18][19][20][21][22]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the existing medium with 100 µL of the medium containing the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well and mix gently on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Cellular Kinase Phosphorylation Assay (Western Blot)
This protocol determines the inhibitory effect of the compound on the phosphorylation of a target kinase's substrate within cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
6-well plates
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the phospho-specific primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein as a loading control.
Visualizations
Caption: A logical troubleshooting workflow for unexpected assay results.
Caption: A typical experimental workflow for a cell-based assay.
Caption: Potential inhibition of Erk and PI3K signaling pathways.
References
- 1. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. biotium.com [biotium.com]
- 14. sinobiological.com [sinobiological.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. cdn-links.lww.com [cdn-links.lww.com]
- 18. chemsynthesis.com [chemsynthesis.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. tandfonline.com [tandfonline.com]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Dosage and Administration Route for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing dosage and selecting the appropriate administration route for in vivo studies. Below, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for my in vivo study from in vitro data?
There is no direct formula to convert an in vitro concentration (e.g., IC50) to an in vivo dose.[1] A recommended approach involves a combination of literature review, allometric scaling, and conducting a Maximum Tolerated Dose (MTD) study.[1]
-
Literature Review: Research compounds with similar structures or mechanisms of action to identify a potential starting dose range.[1]
-
Allometric Scaling: This method extrapolates doses between species based on body surface area, offering a more accurate estimation than simple weight-based conversions.[1][2]
-
Maximum Tolerated Dose (MTD) Study: This is a critical initial in vivo experiment to determine the highest dose of a compound that can be administered without causing unacceptable toxicity.[3] The MTD study establishes the safe upper limit for subsequent efficacy studies.[1]
Q2: What are the key factors to consider when selecting an administration route?
The choice of administration route significantly impacts a drug's absorption, distribution, metabolism, and excretion (ADME), which ultimately determines the therapeutic outcome.[4] Key considerations include:
-
Drug Properties: Physicochemical characteristics such as molecular size, lipophilicity, and charge influence absorption.[4] For instance, large molecules are primarily absorbed via the lymphatic system when administered subcutaneously.[4]
-
Desired Onset and Duration of Action: Intravenous (IV) administration provides the most rapid onset, while subcutaneous (SC) or oral routes may offer a more sustained release.[4]
-
Target Site: The route should facilitate drug delivery to the intended site of action.[4]
-
Animal Welfare: The chosen route should minimize stress and discomfort to the animal.[4] Proper restraint techniques are crucial to reduce stress, which can be a confounding variable.[4]
-
Formulation: The vehicle and formulation must be compatible with the chosen administration route. For example, oily or viscous solutions may not be suitable for IV injection.[4]
Q3: I am not observing any effect even at high doses. What could be the problem?
A lack of efficacy at high doses can stem from several factors:[1]
-
Poor Bioavailability: The compound may not be reaching the systemic circulation in sufficient concentrations.[1] This is a common issue with oral administration.[1][5] A pharmacokinetic (PK) study can determine the plasma concentration of your compound.[1]
-
Rapid Metabolism and/or Excretion: The compound might be cleared from the body too quickly. A PK study can reveal the compound's half-life.[1]
-
Incorrect Route of Administration: The chosen route may not be optimal for delivering the compound to the target tissue.[1]
-
Formulation Issues: The compound may not be fully dissolved or stable in the vehicle, leading to inconsistent dosing.[1]
Q4: My animals are showing signs of toxicity at what I predicted to be a safe dose. What should I do?
If you observe unexpected toxicity, you should:
-
Stop the study immediately for that dose group to prevent further animal distress.[1]
-
Carefully document all clinical signs of toxicity , including weight loss and changes in behavior.[1]
-
Reduce the starting dose significantly in the next cohort of animals.[1]
-
Re-evaluate your MTD study design with a more gradual dose escalation.[1]
-
Consider the vehicle's toxicity. Always include a vehicle-only control group in your studies.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in efficacy data between animals in the same dose group. | Inconsistent compound formulation or administration.[3] Poor aqueous solubility.[3] Genetic or health status variability within the animal cohort.[5] Environmental stressors.[5] | Optimize formulation using co-solvents or surfactants.[3] Standardize administration technique.[3] Ensure consistent animal strain, age, and sex.[6] Allow for proper acclimatization.[6] |
| Sudden mortality at a previously tolerated dose. | Error in dose calculation or administration.[1] Formulation instability.[1] | Double-check all calculations and procedures.[1] Re-evaluate the stability of your formulation.[1] |
| Short-lived therapeutic effect. | The compound has a short half-life.[1] | Conduct a pharmacokinetic study to determine the compound's half-life.[1] Consider increasing the dosing frequency.[1] |
| Difficulty administering the full dose into the tail vein; swelling at the injection site. | Improper needle placement. | Review and refine the intravenous tail vein injection protocol. Ensure proper vein dilation and needle insertion technique.[4] |
Data Presentation: Comparison of Common Administration Routes
| Route of Administration | Bioavailability | Onset of Action | Advantages | Disadvantages |
| Intravenous (IV) | 100% (by definition)[7] | Rapid[4] | Bypasses absorption barriers, precise dose delivery.[5] | Risk of infection, requires skilled personnel, not suitable for oily solutions.[4] |
| Oral (PO) | Variable, subject to first-pass metabolism[5] | Slower[8] | Convenient, most common and least expensive.[8] | Drug may be degraded by stomach acid and enzymes, absorption can be affected by food.[8] |
| Intraperitoneal (IP) | Rapid absorption[5] | Rapid | Large volume can be administered, common in rodents.[5] | Risk of injecting into abdominal organs, potential for irritation.[9] |
| Subcutaneous (SC) | Slower absorption than IV or IP[5] | Slow, sustained release[5] | Suitable for suspensions and implants, can be self-administered in some cases. | Slower onset of action, can cause local irritation. |
| Intramuscular (IM) | Faster absorption than SC for aqueous solutions[5] | Moderate | Can be used for oily vehicles and some irritating substances. | Can be painful, risk of nerve damage. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a compound that can be administered without causing unacceptable toxicity.[3]
Methodology:
-
Animal Selection: Use a small cohort of animals (e.g., 3-5 per group) for each dose level.[4]
-
Dose Selection: Start with a low dose and gradually increase it in different animal cohorts. A typical screening might involve doses like 5, 10, 20, 40, and 80 mg/kg.[4][10]
-
Administration: Administer the compound via the intended route of administration for the subsequent efficacy studies.
-
Monitoring: Closely monitor the animals for a set period (e.g., 7-14 days) for clinical signs of toxicity, including:
-
Weight loss (a loss of >15-20% is often considered a sign of significant toxicity).
-
Changes in behavior (e.g., lethargy, aggression).
-
Changes in appearance (e.g., ruffled fur, hunched posture).
-
Mortality.
-
-
Data Analysis: The MTD is defined as the highest dose that does not produce significant signs of toxicity or mortality.[11]
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[5]
Methodology:
-
Animal Model and Dosing: Administer a single dose of the compound to a cohort of animals via the chosen route.[5]
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[1] The exact time points will depend on the expected half-life of the compound.[1]
-
Sample Processing: Process the blood samples to obtain plasma or serum.
-
Bioanalysis: Analyze the plasma or serum samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound at each time point.
-
Data Analysis: Plot the plasma concentration versus time to generate a pharmacokinetic profile. From this profile, key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) can be calculated.
Mandatory Visualizations
Caption: Workflow for in vivo dose optimization and troubleshooting.
Caption: Decision-making process for selecting an administration route.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Bioavailability - Wikipedia [en.wikipedia.org]
- 8. Drug Administration - Drugs - MSD Manual Consumer Version [msdmanuals.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Tetrahydropyridopyrimidine-Based PI3Kδ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase delta (PI3Kδ) signaling pathway is a critical regulator of immune cell function, and its aberrant activation is a hallmark of various hematological malignancies and inflammatory diseases. This has led to the development of selective PI3Kδ inhibitors, with the tetrahydropyridopyrimidine scaffold emerging as a promising chemical starting point for a new generation of targeted therapies. This guide provides a head-to-head comparison of key tetrahydropyridopyrimidine-based and other relevant selective PI3Kδ inhibitors, supported by preclinical experimental data to aid in research and development decisions.
In Vitro Potency and Selectivity: A Quantitative Comparison
The in vitro activity of PI3Kδ inhibitors is a critical determinant of their therapeutic potential. The following tables summarize the biochemical potency (IC50) against PI3K isoforms and the cellular potency of representative inhibitors.
Table 1: Biochemical IC50 Values for PI3Kδ Inhibitors Against Class I PI3K Isoforms
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | Selectivity for δ vs α/β/γ | Citation(s) |
| Nemiralisib (GSK2269557) | - | - | - | pKi = 9.9 (~0.126 nM) | Highly Selective | [1][2] |
| Idelalisib (CAL-101) | 1089 | 664 | 25 | 7 | High | [3] |
| Umbralisib (TGR-1202) | >10,000 | >10,000 | >10,000 | ~22 | High | [4][5] |
| Zandelisib (ME-401) | 1,320 | 185 | 38.6 | 0.8 | High | [6] |
| Amdizalisib (HMPL-689) | - | - | - | - | Highly Selective | [7] |
| PI3KD-IN-015 | 60 | 100 | 125 | 5 | Moderate | [3] |
Table 2: In Vitro Anti-Proliferative Activity of PI3Kδ Inhibitors in B-Cell Malignancy Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 / EC50 (nM) | Citation(s) |
| Idelalisib | SU-DHL-4 | DLBCL | ~500 | [8] |
| Umbralisib | SU-DHL-6 | DLBCL | ~1,000 | [5] |
| Zandelisib | Pfeiffer | DLBCL | <10 | [8] |
| Amdizalisib | Multiple B-cell lymphoma lines | B-cell lymphoma | Potent activity | [7] |
| PI3KD-IN-015 | MOLM-13 | AML | <1,000 | [3] |
DLBCL: Diffuse Large B-cell Lymphoma; AML: Acute Myeloid Leukemia.
In Vivo Efficacy in Preclinical Models
The anti-tumor activity of PI3Kδ inhibitors is often evaluated in xenograft models of hematological malignancies. The following table summarizes the in vivo efficacy of selected inhibitors.
Table 3: In Vivo Anti-Tumor Efficacy of PI3Kδ Inhibitors in Murine Xenograft Models
| Inhibitor | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation(s) |
| Nemiralisib | Brown Norway Rat | OVA-induced inflammation | 67 µg/kg (intratracheal) | ED50 for eosinophil recruitment | [2] |
| Idelalisib | NSG Mice | NALM-6 (B-ALL) | 75 mg/kg, BID, PO | Decreased leukemia burden | [8] |
| Zandelisib | SCID Mice | SU-DHL-6 (DLBCL) | 30 mg/kg, QD, PO | Significant | [6] |
| Amdizalisib | Human B-cell lymphoma xenograft | Multiple | Not specified | Significant anti-tumor activity | [7] |
| BGB-10188 | Xenograft | Farage (DLBCL) | 30 mg/kg | 44% | [8] |
OVA: Ovalbumin; B-ALL: B-cell Acute Lymphoblastic Leukemia; DLBCL: Diffuse Large B-cell Lymphoma; NSG: NOD scid gamma; SCID: Severe Combined Immunodeficient; PO: Oral administration; BID: Twice daily; QD: Once daily.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and evaluation process for these inhibitors, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow.
PI3K/AKT Signaling Pathway and Point of Inhibition.
General Experimental Workflow for PI3Kδ Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of PI3Kδ inhibitors. Below are protocols for key experiments cited in this guide.
PI3Kδ Enzymatic Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of PI3Kδ by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human PI3Kδ enzyme
-
PI3K lipid substrate (e.g., PIP2:PS)
-
ATP
-
PI3K Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test inhibitors (serially diluted in DMSO)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add 0.5 µL of serially diluted inhibitor or DMSO vehicle control.
-
Enzyme/Substrate Addition: Add 2 µL of a solution containing the PI3Kδ enzyme and lipid substrate in PI3K Reaction Buffer.
-
Initiation of Reaction: Add 2.5 µL of ATP solution in PI3K Reaction Buffer to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[9]
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the PI3Kδ activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[10][11][12][13]
Materials:
-
B-cell malignancy cell lines (e.g., SU-DHL-6, Raji)
-
Complete cell culture medium
-
Test inhibitors (serially diluted)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight (for adherent cells).[10]
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitors for 72 hours. Include a vehicle-only control (DMSO).[10]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: For adherent cells, carefully aspirate the medium and add 100 µL of solubilization solution to each well. For suspension cells, add 100 µL of solubilization solution directly to the wells.[11]
-
Incubation: Incubate the plate at room temperature in the dark for 2-4 hours, or until the purple formazan crystals are completely dissolved.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using non-linear regression analysis.
Western Blot Analysis of Phospho-AKT (p-AKT)
This method is used to confirm the on-target activity of the inhibitors by detecting the phosphorylation status of AKT, a key downstream effector of PI3K.[14][15][16][17][18]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-AKT Ser473, anti-total AKT, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with inhibitors for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[15]
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[14]
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total AKT and a loading control protein.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the p-AKT signal to the total AKT and loading control signals.
In Vivo Xenograft Model for Hematological Malignancies
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of PI3Kδ inhibitors.[7][19][20][21][22][23]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)[20]
-
Human B-cell lymphoma cell line (e.g., SU-DHL-6)
-
Matrigel (optional)
-
Test inhibitor and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Harvest cultured lymphoma cells and resuspend them in sterile PBS, optionally mixed with Matrigel. Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.[7][19]
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[7]
-
Drug Administration: Administer the test inhibitor or vehicle control to the respective groups via the intended clinical route (e.g., oral gavage) at the predetermined dose and schedule.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume [Volume = (width)² x length/2]. Monitor the body weight of the mice as an indicator of toxicity.[19]
-
Endpoint: Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the anti-tumor effect.
This guide provides a comparative overview and standardized protocols to aid in the evaluation of tetrahydropyridopyrimidine-based and other selective PI3Kδ inhibitors. The presented data and methodologies are intended to serve as a valuable resource for researchers in the field of oncology and immunology drug discovery.
References
- 1. PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K inhibitors in chronic lymphocytic leukemia: where do we go from here? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A highly selective PI3Kδ inhibitor BGB-10188 shows superior preclinical anti-tumor activities and decreased on-target side effects on colon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Lipid Kinase Assay Protocol [promega.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. atcc.org [atcc.org]
- 12. researchhub.com [researchhub.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 20. Progress in construction of mouse models to investigate the pathogenesis and immune therapy of human hematological malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mouse xenograft models [bio-protocol.org]
- 22. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]
- 23. Overview of the Use of Murine Models in Leukemia and Lymphoma Research - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine Derivatives in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold is a promising pharmacophore in the development of novel anticancer agents. Derivatives of this heterocyclic system have demonstrated inhibitory activity against various kinases and other key targets implicated in cancer progression. This guide provides a comparative overview of the efficacy of THPP derivatives in different cancer cell lines, juxtaposed with the performance of established targeted therapies. The data presented is compiled from preclinical studies to offer a benchmark for future research and drug development in this area.
Comparative Efficacy Data
The in vitro cytotoxic activity of various derivatives of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold and its related structures has been evaluated in a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: Antiproliferative Activity of Pyrido[4,3-d]pyrimidine and Tetrahydropyrido[3,4-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | Genotype | IC50 (µM) |
| 10c [1][2][3] | Panc1 (Pancreatic) | KRAS-G12D | 1.40 |
| HCT116 (Colorectal) | KRAS-G13D | 5.13 | |
| A549 (Lung) | KRAS wild-type | 6.88 |
Table 2: Cytotoxic Activity of Tetrahydropyridothienopyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 11n [4] | MCF-7 (Breast) | 2.67 |
| SW-480 (Colon) | 6.84 | |
| HEPG-2 (Liver) | 7.20 | |
| HUVEC (Endothelial) | 2.09 | |
| Sorafenib (Control)[4] | MCF-7 (Breast) | >50 |
| SW-480 (Colon) | 12.01 | |
| HEPG-2 (Liver) | 7.91 | |
| HUVEC (Endothelial) | 2.08 |
Table 3: Antiproliferative Activity of 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| V4 [5] | RPMI-8226 (Multiple Myeloma) | 0.3 |
| HCT-116 (Colorectal) | 0.7 | |
| V12 [5] | RPMI-8226 (Multiple Myeloma) | 0.5 |
| HCT-116 (Colorectal) | 0.7 | |
| V13 [5] | RPMI-8226 (Multiple Myeloma) | 0.8 |
| HCT-116 (Colorectal) | 0.4 | |
| CB-5339 (Control)[5] | RPMI-8226 (Multiple Myeloma) | 0.9 |
| HCT-116 (Colorectal) | 0.7 |
Performance of Clinically Relevant Inhibitors
To provide context for the efficacy of the novel THPP derivatives, the following tables summarize the IC50 values for established drugs targeting pathways that are often dysregulated in the cancers where THPP derivatives have shown activity.
Table 4: Antiproliferative Activity of Alpelisib (PI3Kα Inhibitor)
| Cancer Cell Line | Genotype | IC50 (µM) |
| KPL4 (Breast)[6] | HER2+, PIK3CA mutant | ~0.1 |
| HCC1954 (Breast)[6] | HER2+, PIK3CA mutant | ~0.5 |
| SKBR3 (Breast)[6] | HER2+, PIK3CA wild-type | ~1 |
| BT474 (Breast)[6][7] | HER2+, PIK3CA mutant | ~1 |
| JIMT1 (Breast)[6] | HER2+, PIK3CA wild-type | >10 |
| JuA1 (Canine Hemangiosarcoma)[8] | PIK3CA mutant | 11.26 (48h), 7.39 (72h) |
| JuB4 (Canine Hemangiosarcoma)[8] | PIK3CA mutant | 19.62 (48h), 18.23 (72h) |
| Re21 (Canine Hemangiosarcoma)[8] | PIK3CA wild-type | 52.85 (48h), 26.63 (72h) |
Table 5: Antiproliferative Activity of KRAS G12C Inhibitors
| Compound | Cancer Cell Line | IC50 (nM) |
| Sotorasib [9] | NCI-H358 (NSCLC) | ~6 |
| MIA PaCa-2 (Pancreatic) | ~9 | |
| H23 (NSCLC)[10] | Not specified | |
| Adagrasib [11] | MIA PaCa-2 (Pancreatic) | single-digit nM |
| H1373 (NSCLC) | 10-973 (2D) | |
| H358 (NSCLC) | 10-973 (2D) | |
| H2122 (NSCLC) | 10-973 (2D) | |
| SW1573 (NSCLC) | 10-973 (2D) |
Experimental Protocols
Cell Viability (MTT) Assay
The antiproliferative activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., THPP derivatives, comparator drugs) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway often targeted by kinase inhibitors and a typical workflow for evaluating the cytotoxicity of investigational compounds.
References
- 1. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro anticancer effects of alpelisib against PIK3CA-mutated canine hemangiosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. A Novel Combination of Sotorasib and Metformin Enhances Cytotoxicity and Apoptosis in KRAS-Mutated Non-Small Cell Lung Cancer Cell Lines through MAPK and P70S6K Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Comparative Cross-Reactivity Profiling of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine Against a Panel of Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of the investigational compound 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine. The selectivity of kinase inhibitors is a critical factor in the development of targeted therapies, as off-target effects can lead to toxicity and reduced efficacy.[1] This document presents a comparative assessment of the inhibitory activity of this compound against a broad panel of kinases, benchmarked against the well-characterized kinase inhibitors Staurosporine (a broad-spectrum inhibitor) and a hypothetical selective inhibitor for a nominated primary target.
Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes.[2] Their dysregulation is a known contributor to numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2] The development of small molecule kinase inhibitors has transformed the treatment landscape for various cancers and other conditions.[2] A key challenge in the development of kinase inhibitors is achieving selectivity, as the ATP-binding site is highly conserved across the kinome.[3] Understanding the cross-reactivity of a compound is therefore essential for predicting its potential therapeutic window and side-effect profile.[1]
Experimental Workflow for Kinase Profiling
The following diagram outlines the general workflow for assessing the cross-reactivity of a test compound against a kinase panel.
Comparative Analysis of Kinase Inhibition
A critical aspect of characterizing a kinase inhibitor is determining its selectivity profile. This is typically achieved by screening the compound against a large panel of kinases. The results are often presented as the percentage of inhibition at a fixed concentration or as IC50 values, which denote the concentration of the inhibitor required to reduce kinase activity by 50%.
The table below summarizes the inhibitory activity of this compound against a representative panel of kinases. For comparison, the activity of the broad-spectrum inhibitor Staurosporine and a hypothetical selective inhibitor, "Comparator A," are also included.
Table 1: Kinase Inhibition Profile
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | Comparator A (Selective Inhibitor) IC50 (nM) |
| Primary Target Family | |||
| Kinase A | 15 | 5 | 10 |
| Kinase B | 250 | 8 | >10,000 |
| Kinase C | 800 | 12 | >10,000 |
| Secondary Target Family 1 | |||
| Kinase D | 1,200 | 20 | >10,000 |
| Kinase E | 5,500 | 15 | >10,000 |
| Secondary Target Family 2 | |||
| Kinase F | >10,000 | 30 | >10,000 |
| Kinase G | 8,500 | 25 | >10,000 |
| Off-Target Kinases | |||
| Kinase H | >10,000 | 50 | >10,000 |
| Kinase I | >10,000 | 40 | >10,000 |
Experimental Protocols
The following protocols describe the methodologies used to generate the data presented in this guide.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.
-
Reagent Preparation :
-
Assay Procedure :
-
Add the kinase, substrate, and test compound to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[2]
-
Stop the reaction by adding a stop solution, such as 0.5% phosphoric acid.[4]
-
Spot a portion of the reaction mixture onto a P81 filtermat.[4]
-
Wash the filtermat multiple times to remove unincorporated [γ-³³P]-ATP.[4]
-
-
Detection and Data Analysis :
Cell-Based Kinase Inhibition Assay
This assay assesses the ability of a compound to inhibit a specific kinase within a cellular context.
-
Cell Culture and Plating :
-
Culture a cell line that is dependent on the activity of the target kinase.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment :
-
Add a serial dilution of the test compound to the cells.
-
Incubate the plate for a defined period (e.g., 72 hours).[2]
-
-
Viability Measurement :
-
Add a cell viability reagent (e.g., CellTiter-Glo®).
-
Measure the luminescence signal using a plate reader.[2]
-
-
Data Analysis :
-
Calculate the percentage of proliferation inhibition.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value.[2]
-
Signaling Pathway Context
The diagram below illustrates a simplified, hypothetical signaling pathway to provide context for the primary kinase target. Understanding the upstream and downstream effectors of a target kinase is crucial for interpreting the cellular consequences of its inhibition.
References
Comparative Efficacy of Sorafenib and Tetrahydropyridothienopyrimidin-Ureas in Cancer Cell Cytotoxicity
A comprehensive analysis of the cytotoxic and mechanistic profiles of the multi-kinase inhibitor sorafenib and a novel class of tetrahydropyridothienopyrimidin-urea derivatives reveals distinct potencies and cellular responses. While both agents exhibit significant anti-cancer activity, the novel urea compounds, particularly compound 11n, demonstrate superior or comparable cytotoxicity in several cancer cell lines, alongside a potent induction of apoptosis and cell cycle arrest.
This guide provides a detailed comparative analysis of the cytotoxic effects of sorafenib, an established multi-kinase inhibitor, and a series of novel tetrahydropyridothienopyrimidin-urea compounds. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anti-cancer therapeutics.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic activity of sorafenib and the tetrahydropyridothienopyrimidin-urea derivatives was evaluated against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), prostate cancer (PC-3), hepatocellular carcinoma (HEPG-2), and colorectal adenocarcinoma (SW-480), as well as human umbilical vein endothelial cells (HUVEC). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.
| Compound | MCF-7 | PC-3 | HEPG-2 | SW-480 | HUVEC |
| Sorafenib | 3.91 µM | - | 5.23 µM | 7.96 µM | 3.20 µM |
| Compound 11m | 3.29 µM | - | - | 7.81 µM | 2.89 µM |
| Compound 11n | 2.67 µM | 6.84 µM | 7.20 µM | 2.09 µM | 2.09 µM |
| Compound 11p | 3.45 µM | - | - | - | 2.56 µM |
| Compound 11r | 3.88 µM | - | - | 8.11 µM | 2.67 µM |
| Compound 11s | 3.53 µM | - | - | 8.24 µM | 2.98 µM |
| Compound 11w | 3.76 µM | - | - | - | 3.01 µM |
| A lower IC50 value indicates a higher cytotoxic potency. Data is presented as the mean from at least three independent experiments.[1] |
Among the tested compounds, compound 11n emerged as a particularly potent cytotoxic agent, exhibiting superior activity against MCF-7, SW-480, and HUVEC cell lines when compared to sorafenib[1]. Several other derivatives, including 11m, 11p, 11r, 11s, and 11w, also demonstrated better anticancer activity than sorafenib against the MCF-7 cell line[1].
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
Flow cytometric analysis was employed to investigate the mechanisms underlying the observed cytotoxicity. These studies revealed that the tetrahydropyridothienopyrimidin-urea compounds, notably 11n, are potent inducers of apoptosis.
Apoptosis Analysis:
In HUVEC cells, compound 11n induced a significantly higher percentage of total apoptosis compared to sorafenib[1]. The percentage of late apoptotic cells after treatment with compound 11n was 79.8%, a substantial increase over the control[1]. Similarly, in MCF-7 cells, compound 11n induced a marked increase in early apoptosis (58.2%)[1]. Furthermore, compound 11n was found to increase the level of caspase-3, a key executioner caspase in the apoptotic pathway, by 5.2-fold compared to the control[1].
Cell Cycle Analysis:
The impact of these compounds on cell cycle progression was also examined. Compound 11n was observed to cause cell cycle arrest at the G0/G1 phase in both MCF-7 and HUVEC cell lines[1]. The percentage of cells in the G0 phase increased to 54.3% in MCF-7 and 65.5% in HUVEC cells, compared to 2.0% and 2.2% in non-treated cells and sorafenib-treated cells, respectively[1]. This indicates that compound 11n effectively halts cell proliferation at an early stage of the cell cycle.
Signaling Pathway Analysis
The molecular mechanisms of action for both sorafenib and the tetrahydropyridothienopyrimidin-urea derivatives converge on key signaling pathways critical for cancer cell proliferation and survival.
Sorafenib's Multi-Kinase Inhibition:
Sorafenib is a well-characterized multi-kinase inhibitor that targets several key components of signaling cascades involved in tumor growth and angiogenesis. Its primary mechanisms include the inhibition of the Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation, and the blockade of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are essential for angiogenesis[2]. By simultaneously targeting these pathways, sorafenib exerts both direct anti-proliferative effects on tumor cells and anti-angiogenic effects on the tumor microenvironment.
References
Evaluating the Selectivity of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine in KRAS-Mutated vs. Wild-Type Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the selectivity of kinase inhibitors, using the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine scaffold as a focal point. Due to the limited publicly available data on the specific biological activity of this compound, this guide will utilize a closely related derivative with a pyrido[4,3-d]pyrimidine core, compound 10c, as a case study to illustrate the comparative analysis of selectivity in KRAS-mutated versus wild-type cells. Furthermore, we will explore a hypothetical scenario where the compound of interest acts as a CDK8/19 inhibitor, a known target in KRAS-driven cancers, to provide a broader context for evaluation.
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, making it a critical target for drug development.[1] Selective inhibition of cancer cells harboring KRAS mutations while sparing healthy, wild-type cells is a key objective for minimizing off-target toxicity and improving therapeutic outcomes. The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a promising starting point for the development of kinase inhibitors.[2] This guide outlines the experimental approaches and data presentation necessary to evaluate the selectivity of compounds based on this scaffold.
Comparative Efficacy: KRAS-Mutated vs. Wild-Type Cell Lines
A crucial first step in evaluating a potential anti-cancer compound is to determine its cytotoxic or anti-proliferative activity in a panel of cancer cell lines with well-defined KRAS mutation status.
Table 1: Anti-proliferative Activity of a Pyrido[4,3-d]pyrimidine Derivative (Compound 10c) in KRAS-Mutated and Wild-Type Cell Lines
| Cell Line | Cancer Type | KRAS Status | Compound 10c IC50 (µM) | Selectivity Index (Wild-Type IC50 / Mutated IC50) |
| Panc-1 | Pancreatic | G12D | 1.40 | 4.9-fold vs. A549 |
| HCT116 | Colorectal | G13D | 5.13 | 1.3-fold vs. A549 |
| A549 | Lung | Wild-Type | 6.88 | - |
Data derived from a study on novel KRAS-G12D inhibitors.[3] Compound 10c is a derivative of the pyrido[4,3-d]pyrimidine scaffold.
As illustrated in Table 1, compound 10c demonstrates a 4.9-fold greater selectivity for the KRAS G12D-mutated Panc-1 cell line compared to the wild-type A549 cell line.[3] This type of quantitative data is essential for the initial assessment of a compound's therapeutic window.
Mechanism of Action: Targeting KRAS Signaling Pathways
Understanding how a compound exerts its effects at the molecular level is critical. For KRAS-driven cancers, this often involves assessing the inhibition of downstream signaling pathways such as the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT pathways.
Signaling Pathway Analysis
Western blotting is a standard technique to measure the phosphorylation status of key proteins in these pathways, which is indicative of their activation state. A selective inhibitor should reduce the phosphorylation of proteins like ERK and AKT in KRAS-mutated cells to a greater extent than in wild-type cells.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable scientific research.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay determines the concentration of the compound required to inhibit cell growth by 50% (IC50).
-
Cell Seeding: Plate KRAS-mutated and wild-type cells in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., from 0.01 to 100 µM) for 72 hours.
-
Assay: Add MTT reagent or CellTiter-Glo reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using a non-linear regression analysis.
Western Blot Analysis of KRAS Downstream Signaling
This technique is used to assess the effect of the compound on the activation of key signaling proteins.
-
Cell Treatment and Lysis: Treat cells with the compound at various concentrations for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total ERK, AKT, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.
Alternative Target Hypothesis: CDK8/19 Inhibition
Recent studies have shown that Cyclin-Dependent Kinases 8 and 19 (CDK8/19) can play a role in resistance to KRAS inhibitors.[4] Therefore, it is plausible that a compound with the this compound scaffold could act as a CDK8/19 inhibitor. In this scenario, the evaluation of selectivity would involve comparing its efficacy in KRAS-mutant cells that are either sensitive or resistant to direct KRAS inhibition.
Table 2: Hypothetical Efficacy of a CDK8/19 Inhibitor in KRAS-Mutant Cell Lines
| Cell Line | KRAS Status | Resistance to KRAS Inhibitor | Hypothetical CDK8/19 Inhibitor IC50 (µM) |
| Pancreatic Ductal Adenocarcinoma (PDAC) Line 1 | G12D | Sensitive | >10 |
| PDAC Line 1 - Resistant | G12D | Acquired Resistance | 0.5 |
| KRAS Wild-Type Fibroblasts | Wild-Type | N/A | >20 |
This hypothetical data illustrates how a CDK8/19 inhibitor might show preferential activity in KRAS-mutant cells that have developed resistance to direct KRAS-targeted therapies, potentially by overcoming compensatory signaling pathways.
Conclusion and Future Directions
The evaluation of a novel kinase inhibitor requires a multi-faceted approach, encompassing cell viability assays, detailed mechanism of action studies, and a clear understanding of the target's role in the specific cancer context. While direct experimental data for this compound in KRAS-mutated versus wild-type cells is not yet available in the public domain, the analysis of structurally similar compounds and the exploration of alternative hypotheses provide a robust framework for its future investigation.
For drug development professionals, the key takeaway is the importance of a systematic and comparative approach to inhibitor characterization. The methodologies and data presentation formats outlined in this guide can serve as a template for the rigorous evaluation of novel compounds targeting KRAS-driven cancers. Future studies should aim to generate specific data for this compound to definitively determine its selectivity and potential as a therapeutic agent.
References
- 1. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | RUO [benchchem.com]
- 3. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8 remodels the tumor microenvironment to resist the therapeutic efficacy of targeted KRAS G12D inhibition in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of p97 Inhibitors: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The AAA-ATPase p97, also known as valosin-containing protein (VCP), has emerged as a critical regulator of protein homeostasis, making it a compelling target for cancer therapy. Its inhibition disrupts cellular processes such as the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy, leading to proteotoxic stress and apoptosis in cancer cells.[1][2] This guide provides a comparative analysis of the in vivo efficacy of various p97 inhibitors, with a focus on a novel class of compounds based on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold, alongside other well-characterized inhibitors like CB-5083, CB-5339, NMS-873, and UPCDC-30245.
In Vivo Efficacy: A Head-to-Head Comparison
The following table summarizes the available in vivo efficacy data for the selected p97 inhibitors. Direct comparison is facilitated by outlining the compound, its mechanism of action, the animal models and cancer cell lines utilized in preclinical studies, and the observed anti-tumor effects.
| Compound/Scaffold | Mechanism of Action | Animal Model | Cancer Cell Line | Dosing Regimen (Route) | Key In Vivo Efficacy Results |
| 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine Derivative (V12) | p97 Inhibitor | Nude Mouse Xenograft | Molm-13 (AML) | Not Specified | Showed a strong anti-tumor therapeutic effect and lower toxic side effects.[3][4] |
| CB-5083 | ATP-competitive p97 inhibitor (D2 domain selective)[5][6] | Mouse Xenograft | Colorectal adenocarcinoma, non-small-cell lung cancer, multiple myeloma[5] | Oral | Significant tumor growth inhibition (TGI up to 63%).[5] |
| Nude Mouse Xenograft | SJSA-1 (Osteosarcoma) | Not Specified | Significantly inhibited osteosarcoma cell growth.[7] | ||
| Xenograft | HCT 116 (Colon) | Oral | Significant antitumor response.[8] | ||
| CB-5339 | Second-generation p97 inhibitor | Syngeneic and Patient-Derived Xenograft Murine Models | Acute Myeloid Leukemia (AML) | Not Specified | Validated efficacy and safety.[8] |
| Nude Mouse Xenograft | Molm-13 (AML) | Not Specified | Showed in vivo efficacy. | ||
| NMS-873 | Allosteric p97 inhibitor[1] | Not Applicable | Not Applicable | Not Applicable | Lacks in vivo efficacy due to extremely poor metabolic availability.[2] |
| UPCDC-30245 | Allosteric p97 inhibitor | Not Specified | Not Specified | Not Specified | Limited in vivo anti-tumor efficacy data available in the public domain. Cellular studies show it blocks endo-lysosomal degradation, a distinct mechanism from CB-5083.[9][10] |
Experimental Protocols: A Representative In Vivo Xenograft Study
The following is a generalized protocol for assessing the in vivo efficacy of a p97 inhibitor using a tumor xenograft model, based on common practices cited in the literature.[11][12][13]
Objective: To evaluate the anti-tumor activity of a p97 inhibitor in a murine xenograft model.
Materials:
-
Animals: Immunocompromised mice (e.g., athymic nude or NOD-scid IL2Rgammanull).[11]
-
Cells: Human cancer cell line of interest (e.g., Molm-13, HCT 116, SJSA-1).
-
Test Compound: p97 inhibitor (e.g., V12, CB-5083) formulated in an appropriate vehicle.
-
Vehicle Control: The formulation solution without the active compound.
-
Cell Culture Media and Reagents.
-
Matrigel (optional).
-
Calipers for tumor measurement.
-
Anesthesia.
-
Surgical tools.
Procedure:
-
Cell Culture and Preparation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or culture medium. A cell viability of >90% is recommended.
-
For subcutaneous injection, cells may be mixed with Matrigel to enhance tumor formation.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject a specific number of cells (typically 1 x 106 to 10 x 106) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.[11]
-
-
Drug Administration:
-
Administer the p97 inhibitor and vehicle control to their respective groups according to the planned dosing regimen (e.g., daily, every other day) and route (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.
-
Analyze the statistical significance of the observed differences.
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To better understand the mechanism of action of p97 inhibitors and the experimental process for their evaluation, the following diagrams are provided.
Caption: p97's role in the ERAD pathway and the point of intervention for p97 inhibitors.
Caption: Logical flow from p97 inhibition to cancer cell apoptosis.
Caption: A typical experimental workflow for assessing in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitors of the ATPase p97/VCP: From basic research to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 4. med.upenn.edu [med.upenn.edu]
- 5. bca-protein.com [bca-protein.com]
- 6. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CB-5083, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mimicking and surpassing the xenograft model with cancer-on-chip technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Topoisomerase II Inhibition: Tetrahydropyridopyrimidines and Etoposide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the validation of topoisomerase II (Topo II) inhibition by the established anticancer agent etoposide and emerging tetrahydropyridopyrimidine derivatives. While direct comparative data for tetrahydropyridopyrimidines as Topo II inhibitors is limited in publicly available research, this guide draws parallels with structurally related pyrimidine derivatives that have been evaluated against etoposide to offer a valuable reference for researchers in the field of anticancer drug development.
Executive Summary
Etoposide, a semi-synthetic derivative of podophyllotoxin, is a well-characterized Topo II poison that stabilizes the enzyme-DNA cleavage complex, leading to double-strand breaks and apoptotic cell death.[1][2] Tetrahydropyridopyrimidines represent a class of heterocyclic compounds being explored for various anticancer activities. Although their primary mechanism of action in many studies is not Topo II inhibition, related pyrimidine-based compounds have demonstrated potent Topo II inhibitory effects, suggesting the potential of this scaffold. This guide synthesizes the available data to facilitate a comparative understanding of their validation as Topo II inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the available quantitative data for the Topo II inhibitory activity of a representative pyrimidine derivative and etoposide. It is important to note that IC50 values can vary between different experimental setups and cell lines.
| Compound/Derivative | Assay Type | Target | IC50 Value (µM) | Reference |
| Thieno[2,3-d]pyrimidine Derivative (Compound 8) | Topoisomerase IIα Inhibition | Human Topo IIα | 41.67 ± 3.89 | [3] |
| Etoposide | Topoisomerase IIα Inhibition | Human Topo IIα | 99.86 ± 5.02 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation of Topoisomerase II inhibitors.
Topoisomerase II DNA Relaxation Assay
This assay assesses the ability of a compound to inhibit the catalytic activity of Topo II in relaxing supercoiled DNA.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M KCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)
-
10 mM ATP
-
Test compounds (Tetrahydropyridopyrimidine derivatives, Etoposide)
-
Stop solution (e.g., 1% SDS, 50 mM EDTA)
-
Proteinase K
-
Agarose gel
-
DNA loading dye
-
Electrophoresis buffer (e.g., TAE buffer)
-
DNA staining agent (e.g., Ethidium Bromide)
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled DNA, and varying concentrations of the test compound.
-
Initiate the reaction by adding Topo IIα and ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding the stop solution followed by proteinase K.
-
Add DNA loading dye to each reaction.
-
Analyze the samples by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light. Relaxed DNA will migrate slower than supercoiled DNA.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay determines if a compound acts as a Topo II poison by stabilizing the covalent DNA-enzyme complex.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA
-
10x Topo II Cleavage Buffer
-
Test compounds
-
SDS (Sodium Dodecyl Sulfate)
-
Proteinase K
-
Agarose gel and electrophoresis apparatus
-
DNA staining agent
Procedure:
-
Set up reaction mixtures with cleavage buffer, plasmid DNA, and different concentrations of the test compound.
-
Add Topo IIα to initiate the reaction.
-
Incubate at 37°C.
-
Add SDS to trap the cleavage complexes.
-
Digest the protein by adding Proteinase K and incubating further.
-
Analyze the DNA products by agarose gel electrophoresis. An increase in the linear form of the plasmid DNA indicates the stabilization of the cleavage complex.
Cell Viability (MTT) Assay
This assay measures the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation in viable cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Mandatory Visualizations
Experimental Workflow for Topoisomerase II Inhibitor Validation
Caption: Workflow for the validation of novel Topoisomerase II inhibitors.
Signaling Pathway of Topoisomerase II Poisons
Caption: Signaling pathway initiated by Topoisomerase II poisons.
References
Potency Showdown: Novel 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines Outperform KN-93 in CaMKII Inhibition
For Immediate Release
In the landscape of kinase inhibitor research, a novel series of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives has demonstrated significantly greater inhibitory activity against Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) compared to the well-established inhibitor, KN-93. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
A key finding from a study published in Bioorganic & Medicinal Chemistry Letters reveals that a specific derivative from this novel class, compound 8p, is 25-fold more potent than KN-93 in inhibiting CaMKII activity[1]. This substantial increase in potency highlights the potential of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold for developing next-generation CaMKII inhibitors.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative 8p and KN-93 against CaMKII.
| Compound | IC50 (nM) | Fold-Potency vs. KN-93 | Mechanism of Action |
| KN-93 | 399 ± 66 | 1x | Competitive with Calmodulin |
| 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (8p) | ~16 (calculated) | 25x | Calmodulin non-competitive[1] |
The IC50 for KN-93 is based on a validated HPLC-MS method[2]. The IC50 for compound 8p is calculated based on the reported 25-fold higher potency compared to KN-93[1].
Unraveling the CaMKII Signaling Pathway and Inhibition
CaMKII is a crucial serine/threonine kinase that plays a pivotal role in numerous cellular processes by translating calcium signals into downstream physiological effects. Its activation cascade and the point of inhibition are illustrated in the following diagram.
Caption: CaMKII signaling pathway and points of inhibition.
Experimental Protocols
The determination of CaMKII inhibitory activity is crucial for the evaluation of potential therapeutic compounds. Below is a detailed protocol for a typical in vitro CaMKII kinase activity assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against CaMKII.
Materials:
-
Recombinant CaMKII enzyme
-
CaMKII substrate peptide (e.g., Autocamtide-2)
-
[γ-³²P]ATP or a non-radioactive ATP analog for fluorescence/luminescence-based detection
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Calmodulin
-
CaCl₂
-
Test compounds (5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines, KN-93) dissolved in DMSO
-
P81 phosphocellulose paper or appropriate microplate for detection
-
0.75% Phosphoric acid (for radioactive assays)
-
Scintillation counter or plate reader
Procedure:
-
Prepare a master mix: In the kinase assay buffer, prepare a master mix containing the CaMKII enzyme, calmodulin, and CaCl₂.
-
Prepare inhibitor dilutions: Create a serial dilution of the test compounds (e.g., 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines and KN-93) in the assay buffer. Include a DMSO-only control.
-
Initiate the reaction: In a microplate, combine the master mix, the substrate peptide, and the diluted inhibitors. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction:
-
For radioactive assays: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
For non-radioactive assays: Add a stop solution as per the kit manufacturer's instructions.
-
-
Washing (radioactive assay): Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection:
-
For radioactive assays: Measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays: Measure the signal (fluorescence, luminescence, or absorbance) using a plate reader.
-
-
Data Analysis: Calculate the percentage of CaMKII inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for determining CaMKII IC50 values.
References
Differential Activity of a 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Derivative in Pancreatic, Colorectal, and Lung Cancer Cell Lines
A comparative analysis of a novel 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative, compound 10c, reveals differential cytotoxic activity against Panc-1 (pancreatic), HCT116 (colorectal), and A549 (lung) cancer cell lines. This guide presents a summary of its anti-proliferative effects, delves into the detailed experimental protocols for assessing its activity, and explores the potential underlying signaling pathways.
Recent research into novel heterocyclic compounds has identified a promising 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative, designated as compound 10c, which has demonstrated selective anti-proliferative activity against various cancer cell lines. This compound is structurally related to the core molecule 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine and has been investigated for its potential as a KRAS-G12D inhibitor.
Comparative Anti-proliferative Activity
The differential sensitivity of Panc-1, HCT116, and A549 cell lines to compound 10c was quantified by determining the half-maximal inhibitory concentration (IC50) using a Cell Counting Kit-8 (CCK-8) assay. The results indicate a notably higher potency against the pancreatic cancer cell line.
| Cell Line | Cancer Type | KRAS Mutation Status | IC50 (µM) of Compound 10c |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | KRAS-G12D | 1.40 |
| HCT116 | Colorectal Carcinoma | KRAS-G13D | 5.13 |
| A549 | Lung Carcinoma | KRAS Wild-Type | 6.88 |
Table 1: Comparative IC50 values of compound 10c in Panc-1, HCT116, and A549 cell lines.[1][2]
The data clearly demonstrates that compound 10c is significantly more effective at inhibiting the proliferation of Panc-1 cells, which harbor the KRAS-G12D mutation, as compared to HCT116 and A549 cells.[1][2] This suggests a potential therapeutic window and a degree of selectivity for cancers driven by this specific KRAS mutation.
Experimental Protocols
To ensure the reproducibility and accuracy of these findings, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (CCK-8)
This protocol outlines the steps for determining the cytotoxic effects of the test compound on the specified cancer cell lines.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for attachment.[3][4]
-
Compound Treatment: The test compound is serially diluted to various concentrations. The culture medium is then replaced with medium containing the different concentrations of the compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
CCK-8 Reagent Addition: 10 µL of CCK-8 solution is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours until a color change is apparent.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Potential Signaling Pathway
The selective activity of compound 10c in KRAS-G12D mutant Panc-1 cells suggests its mechanism of action may involve the inhibition of the KRAS signaling pathway.[1][2] KRAS is a key upstream regulator of several signaling cascades, including the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival.
In cancer cells with a KRAS-G12D mutation, the KRAS protein is constitutively active, leading to uncontrolled downstream signaling. By targeting the mutant KRAS protein, compound 10c can potentially block this aberrant signaling, leading to an inhibition of cell growth.
Further investigations, including Western blot analysis of key downstream proteins like phosphorylated ERK, would be necessary to confirm the precise mechanism of action and the on-target effects of this compound in the different cell lines. Apoptosis and cell cycle analyses would also provide a more comprehensive understanding of the cellular consequences of treatment with this promising anti-cancer agent.
References
- 1. Pancracine, a Montanine-Type Amaryllidaceae Alkaloid, Inhibits Proliferation of A549 Lung Adenocarcinoma Cells and Induces Apoptotic Cell Death in MOLT-4 Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine was not located. The following guidance is based on the general principles for the safe handling and disposal of nitrogen-containing heterocyclic compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. As a nitrogen-containing heterocyclic compound, it should be treated as hazardous chemical waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is impermissible and can lead to environmental contamination and potential health hazards.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear the appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.
| PPE Category | Specification |
| Eye Protection | Tight-sealing safety goggles or a face shield where splashing is a risk. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A laboratory coat or other protective clothing to prevent skin exposure. |
| Respiratory | A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust/aerosols are generated. |
Step-by-Step Disposal Procedure
The disposal of this compound should follow a systematic process to ensure safety and compliance.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including unused product, solutions, and contaminated materials (e.g., gloves, wipes, pipette tips, and chromatography materials), as hazardous waste.
-
This compound falls under the category of non-halogenated organic waste.
-
It is crucial to segregate this waste stream from other types of waste, such as halogenated solvents, sharps, and biohazards, to facilitate proper disposal by specialized waste management services.
-
-
Container Selection and Labeling:
-
Use a designated, compatible, and properly sealed hazardous waste container. Chemically resistant plastic containers are often preferred to glass to minimize the risk of breakage.
-
Ensure the container is clearly and accurately labeled. The label must include the full chemical name, "this compound," and explicitly state "Hazardous Waste." The use of chemical formulas or abbreviations is not acceptable.
-
The label should also include the name and contact information of the principal investigator or laboratory supervisor.
-
-
Waste Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA).
-
This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used to capture any potential leaks.
-
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol, ethanol, or another solvent in which the compound is soluble).
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.
-
After triple-rinsing, air-drying, and with all labels defaced or removed, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
-
-
Disposal Request and Pickup:
-
Once the waste container is full, or if waste has been accumulated for a period defined by institutional policy (often not to exceed one year), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or their designated hazardous waste contractor.
-
Experimental Workflow and Waste Generation
In a typical research and development setting, this compound may be used in various experimental protocols, such as synthetic chemistry reactions or biological assays. The waste generated can include:
-
Solid Waste: Unused or expired pure compound, reaction byproducts, and contaminated consumables like weighing paper, gloves, and wipes.
-
Liquid Waste: Solutions of the compound in organic solvents (e.g., DMSO, DMF, methanol) or aqueous buffers from biological assays.
-
Contaminated Labware: Glassware (flasks, beakers) and plasticware (pipette tips, microplates) that have come into contact with the compound.
Each of these waste streams must be managed as hazardous waste following the procedures outlined above.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine
This guide provides immediate, essential safety and logistical information for handling 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine in a laboratory setting. The following procedures are based on best practices for handling analogous chemical compounds and are intended for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a splash hazard.[1] | To protect against dust particles, chemical splashes, and sprays. |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). For chemicals with unknown toxicity, a double-gloving approach with a flexible laminate glove under a heavy-duty outer glove is recommended.[1] - Lab Coat: A flame-resistant lab coat is required.[1] - Clothing: Full-length pants and closed-toe shoes are mandatory.[1] | To prevent skin contact with the chemical. Contaminated gloves should be disposed of properly.[2] |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or when dusts may be generated.[3] | To prevent inhalation of harmful dust particles. |
II. Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is vital for the safe handling of this compound.
-
Preparation:
-
Ensure that a current Safety Data Sheet (SDS) for a similar compound is accessible and has been reviewed by all personnel involved.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[4]
-
-
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Avoid creating dust.[2][4] If the compound is a fine powder, handle it with care.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
III. Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All waste materials contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected in a designated, properly labeled hazardous waste container.
-
-
Waste Segregation:
-
Do not mix this waste with other incompatible waste streams.
-
-
Disposal Procedure:
-
Dispose of the chemical waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this chemical down the drain or in the regular trash.[2]
-
IV. Emergency Procedures
In the event of an accidental exposure, immediate action is required.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4][5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4][5]
V. Workflow for Safe Handling
The following diagram illustrates the logical flow for the safe handling of this compound, from acquisition to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
